Ketoconazole
Description
Propriétés
IUPAC Name |
1-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAYWYJOQHXEEK-ZEQKJWHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl2N4O4 | |
| Record name | KETOCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161949 | |
| Record name | (-)-Ketoconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, COLOURLESS CRYSTALS OR POWDER. | |
| Record name | Ketoconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | KETOCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
0.0866 mg/L, Solubility in water: none | |
| Record name | Ketoconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | KETOCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 25 °C: (negligible) | |
| Record name | KETOCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Crystals from 4-methylpentanone | |
CAS No. |
142128-57-2, 65277-42-1, 142128-59-4 | |
| Record name | (-)-Ketoconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142128-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketoconazole [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065277421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levoketoconazole [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142128572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Ketoconazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142128594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levoketoconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05667 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (-)-Ketoconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ketoconazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOKETOCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DJ8R0NT7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | KETOCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9400W927I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | KETOCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ketoconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | KETOCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
146 °C, 148-152 °C | |
| Record name | KETOCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ketoconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | KETOCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
A Technical Guide to the Fungal Cell: Ketoconazole's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ketoconazole (B1673606), a pioneering imidazole (B134444) antifungal agent, exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. This guide provides a detailed examination of its core mechanism of action: the inhibition of ergosterol (B1671047) biosynthesis. By targeting the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, this compound initiates a cascade of events that culminates in fungal cell growth inhibition and, at higher concentrations, cell death. This document outlines the biochemical pathways, presents quantitative data on its inhibitory activity, details relevant experimental protocols, and provides visual representations of the key processes to offer a comprehensive resource for the scientific community.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal activity of this compound stems from its interference with the synthesis of ergosterol, an essential sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells.[1][2] Ergosterol is critical for maintaining membrane fluidity, structural integrity, and the proper function of membrane-bound enzymes.[1][3]
This compound's specific target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[][5] This enzyme is a crucial catalyst in the conversion of lanosterol to ergosterol.[1][3] The mechanism of inhibition involves the nitrogen atom in this compound's imidazole ring binding to the heme iron atom in the active site of the cytochrome P450 enzyme.[1] This action blocks the demethylation of lanosterol, a key step in the ergosterol biosynthesis pathway.[][5]
The inhibition of this enzyme leads to two primary consequences:
-
Depletion of Ergosterol: The lack of ergosterol compromises the fungal cell membrane, leading to increased permeability and leakage of essential intracellular components.[1][6] This disruption inhibits fungal growth and replication.[5]
-
Accumulation of Toxic Sterol Intermediates: The blockage of the pathway causes the accumulation of 14α-methylated sterol precursors, such as lanosterol.[1][7] These abnormal sterols integrate into the fungal membrane, further disrupting its structure and function, contributing to the antifungal effect.[7]
At high concentrations, the extensive membrane damage can lead to a direct fungicidal effect, causing rapid leakage of cellular contents like ATP.[8][9]
Visualization of the Ergosterol Biosynthesis Pathway and this compound Inhibition
The following diagram illustrates the key steps in the late-stage ergosterol biosynthesis pathway and pinpoints the inhibitory action of this compound.
Downstream Consequences of Ergosterol Depletion
The inhibition of ergosterol synthesis initiates a cascade of detrimental effects on the fungal cell, as depicted in the diagram below.
Quantitative Data: In Vitro Inhibitory Activity
The efficacy of this compound can be quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit a biological process by 50%. The IC50 values vary depending on the fungal species, the specific metabolic enzyme being assayed, and the experimental conditions.
| Target | Organism/System | IC50 Value (µM) | Reference |
| Pyrotinib Metabolism (CYP3A4) | Rat Liver Microsomes | 0.06 | [10] |
| Human CYP3A4 | Human | 0.133 - 0.146 | [11] |
| Itraconazole (B105839) Metabolism (CYP3A4) | Rat Liver Microsomes | 0.27 | [10] |
| Candida albicans Growth | - | > 0.25 | [12] |
| Candida glabrata Growth | - | 56 (µg/mL) | [13] |
Note: IC50 values are highly dependent on the assay conditions. The data presented are for comparative purposes.
Key Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standardized method for determining the in vitro susceptibility of a fungal isolate to an antifungal agent.[14][15] The MIC is the lowest concentration of the drug that prevents visible growth of the fungus after overnight incubation.[15]
Materials:
-
Fungal isolate (e.g., Candida albicans)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.[15][16]
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well, flat-bottom microtiter plates[16]
-
Spectrophotometer or plate reader (OD at 492 nm or 530 nm)
-
Sterile saline (0.85%)
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation (Yeast): a. Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24 hours.[15] b. Harvest several colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.[15] d. Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final working inoculum concentration.[15]
-
Plate Preparation (Serial Dilution): a. Prepare a working solution of this compound in RPMI-1640 at twice the highest desired final concentration. b. Add 100 µL of RPMI-1640 to wells in columns 2-11 of a 96-well plate. Column 1 will serve as the growth control (no drug), and column 12 as the sterility control (no inoculum).[14] c. Add 200 µL of the this compound working solution to the wells in column 1. d. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly. Repeat this process across the plate to column 10, discarding the final 100 µL from column 10.[16] Wells in column 11 will serve as the inoculum control.
-
Inoculation and Incubation: a. Add 100 µL of the final working fungal inoculum to each well from columns 1-11.[16] The final volume in each well will be 200 µL. b. Add 100 µL of sterile RPMI-1640 to column 12 (sterility control). c. Seal the plate or place it in a humidified chamber and incubate at 35°C for 24-48 hours.[12][17]
-
MIC Determination: a. The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control well.[15][17] b. This can be assessed visually or by reading the optical density (OD) at 492 nm with a microplate reader.[15]
Protocol: Quantification of Fungal Ergosterol Content by Spectrophotometry
This protocol provides a method to quantify total ergosterol content, which is useful for assessing the direct impact of azole antifungals on their target pathway.[18]
Materials:
-
Fungal cells (treated and untreated controls)
-
Alcoholic potassium hydroxide (B78521) (25% KOH in 95% ethanol)
-
Sterile water
-
n-Heptane
-
Vortex mixer
-
Water bath or heat block
-
Spectrophotometer capable of UV scanning
-
Quartz cuvettes
Procedure:
-
Cell Harvesting: a. Grow fungal cells to the desired phase in the presence and absence of sub-inhibitory concentrations of this compound. b. Harvest a standardized number of cells by centrifugation. Wash the cell pellet with sterile water and record the wet weight.
-
Saponification: a. To the cell pellet, add 3 mL of alcoholic potassium hydroxide. b. Vortex vigorously for 1 minute. c. Incubate the mixture in an 85°C water bath for 1 hour to saponify cellular lipids.
-
Sterol Extraction: a. Allow the samples to cool to room temperature. b. Add 1 mL of sterile water and 3 mL of n-heptane to each tube. c. Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including ergosterol) into the heptane (B126788) layer. d. Allow the layers to separate (centrifugation can be used to expedite this).
-
Spectrophotometric Analysis: a. Carefully transfer the upper heptane layer to a quartz cuvette. b. Scan the absorbance of the sample from 240 nm to 300 nm against a heptane blank. c. Ergosterol and its precursor 24(28)-dehydroergosterol (B45619) (DHE) produce a characteristic four-peaked curve in this range.[18] d. The amount of ergosterol is calculated based on the absorbance at specific wavelengths (typically 281.5 nm for total ergosterol + DHE and 230 nm for DHE alone).[18] The percentage of ergosterol can be calculated using the following equation: % Ergosterol = (A281.5 / 290) - (A230 / 518) (Where A is the absorbance at the specified wavelength, and 290 and 518 are empirically derived constants for ergosterol and DHE, respectively).
-
Data Interpretation: a. A significant reduction in the ergosterol content in this compound-treated cells compared to untreated controls confirms the drug's mechanism of action.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | Description, Actions, Uses, & Side Effects | Britannica [britannica.com]
- 3. mdpi.com [mdpi.com]
- 5. droracle.ai [droracle.ai]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Dancel | 2% | Shampoo | ড্যানসেল ২% শ্যাম্পু | Incepta Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 8. journals.asm.org [journals.asm.org]
- 9. Direct membrane-damaging effect of this compound and tioconazole on Candida albicans demonstrated by bioluminescent assay of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Frontiers | Antifungal properties of (2S, 4R)-Ketoconazole sulfonamide analogs [frontiersin.org]
- 12. This compound and itraconazole susceptibility of Candida albicans isolated from patients infected with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bio-protocol.org [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ketoconazole as a CYP3A4 Inhibitor in Drug Metabolism Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of ketoconazole (B1673606) as a potent inhibitor of Cytochrome P450 3A4 (CYP3A4) in drug metabolism studies. This compound has historically been the benchmark inhibitor for assessing the potential for drug-drug interactions (DDIs) involving the CYP3A4 pathway, which is responsible for the metabolism of a vast number of therapeutic agents. This document details the mechanism of inhibition, provides standardized experimental protocols for in vitro and in vivo studies, and presents quantitative data from clinical DDI studies in a clear, comparative format. Furthermore, it illustrates key pathways and workflows using detailed diagrams to facilitate a deeper understanding of the principles and practices involved.
Mechanism of Action of this compound as a CYP3A4 Inhibitor
This compound is a broad-spectrum antifungal agent that also potently inhibits the activity of CYP3A4. Its primary mechanism of inhibition is through a reversible, non-competitive or mixed competitive-noncompetitive interaction with the enzyme. The imidazole (B134444) nitrogen atom of this compound coordinates with the heme iron atom within the active site of the CYP3A4 enzyme, thereby physically impeding the binding and subsequent metabolism of CYP3A4 substrates.
Beyond direct enzymatic inhibition, this compound also modulates CYP3A4 expression at the transcriptional level. It can interfere with the pregnane (B1235032) X receptor (PXR), a key nuclear receptor that regulates the expression of the CYP3A4 gene.[1][2] this compound has been shown to disrupt the interaction of PXR with its coactivators, such as steroid receptor coactivator-1 (SRC-1), and its crosstalk with other nuclear receptors like hepatocyte nuclear factor 4-alpha (HNF4α).[2][3] This dual action of both direct inhibition and transcriptional modulation underscores the profound and complex impact of this compound on CYP3A4-mediated drug metabolism.
Quantitative Data on this compound-Mediated CYP3A4 Inhibition
The inhibitory potency of this compound is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary depending on the specific CYP3A4 substrate and the experimental system used.
In Vitro Inhibition Parameters
| Substrate | Parameter | Value (nM) | Experimental System |
| Midazolam | Ki | 14.9 ± 6.7 | Human Liver Microsomes (CYP3A4 only) |
| Midazolam | Ki | 17.0 ± 7.9 | Human Intestinal Microsomes (CYP3A4 only) |
| Midazolam | Ki | 26.7 ± 1.71 | cDNA-expressed CYP3A4 |
| Testosterone (B1683101) | Ki | 170 - 920 | Human Liver Microsomes |
| Midazolam | IC50 | 120 | Human Liver Microsomes |
| Nifedipine | - | Potent Inhibition | Human Liver Microsomes |
| Triazolam | - | Potent Inhibition | Human Liver Microsomes |
Data compiled from multiple sources.[4][5][6][7]
Clinical Drug-Drug Interaction Data with this compound
The co-administration of this compound with drugs that are substrates of CYP3A4 leads to significant increases in the systemic exposure of these drugs, as measured by the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).
| CYP3A4 Substrate | This compound Dosing Regimen | Substrate AUC Ratio (with/without this compound) | Substrate Cmax Ratio (with/without this compound) |
| Midazolam | 400 mg once daily | 15-fold increase | - |
| Triazolam | 200 mg twice daily | 11-fold increase | - |
| Alprazolam | 400 mg once daily | 2.63-fold increase | 1.18-fold increase |
| Alprazolam | 200 mg twice daily | Increased | - |
| Midazolam | 400 mg once daily | 16.95-fold increase | 4.21-fold increase |
| Saquinavir/ritonavir | 200 mg once daily | Not substantially altered | Not substantially altered |
| PSN821 | Single dose | Under investigation | Under investigation |
Data compiled from multiple sources.[8][9][10][11][12]
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data in drug metabolism studies. The following sections provide step-by-step protocols for key in vitro and in vivo experiments.
In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes (Midazolam as substrate)
This protocol describes a common method to determine the IC50 of a test compound (using this compound as a positive control) for CYP3A4 activity using human liver microsomes and midazolam as the substrate.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound (positive control inhibitor)
-
Midazolam (CYP3A4 substrate)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (stop solution)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare a stock solution of midazolam.
-
-
Incubation:
-
In a 96-well plate, add the potassium phosphate buffer.
-
Add the human liver microsomes to the buffer.
-
Add the this compound dilutions (or solvent for the no-inhibitor control). The final solvent concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the NADPH regenerating system.
-
Immediately add the midazolam substrate.
-
-
Reaction Termination:
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a sufficient volume of acetonitrile.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the primary metabolite of midazolam, 1'-hydroxymidazolam, using a validated LC-MS/MS method.
-
-
Data Analysis:
In Vitro CYP3A4 Inhibition Assay using Testosterone 6β-Hydroxylation
This assay is another widely used method to assess CYP3A4 activity and its inhibition.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound
-
Testosterone (CYP3A4 substrate)
-
NADPH regenerating system
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile or other suitable organic solvent (stop solution)
-
LC-MS/MS system
Procedure:
-
Prepare Solutions: As described in the midazolam assay, prepare stock and working solutions of this compound and testosterone.
-
Incubation: The incubation setup is similar to the midazolam assay, with HLMs, buffer, and inhibitor pre-incubated at 37°C.
-
Reaction Initiation: The reaction is started by the addition of the NADPH regenerating system followed by testosterone.
-
Reaction Termination: After a defined incubation period, the reaction is stopped by adding a cold organic solvent.
-
Sample Analysis: The samples are processed (e.g., centrifugation) and the supernatant is analyzed for the formation of 6β-hydroxytestosterone using a validated LC-MS/MS method.[14][15][16]
-
Data Analysis: The IC50 value is determined as described for the midazolam assay.
Clinical Drug-Drug Interaction Study Protocol (Example)
This is a generalized protocol for a clinical DDI study to evaluate the effect of this compound on the pharmacokinetics of a new investigational drug (NID) that is a suspected CYP3A4 substrate.
Study Design:
-
An open-label, randomized, two-way crossover study in healthy male subjects.[11]
-
Period 1: Subjects receive a single oral dose of the NID.
-
Washout Period: A sufficient washout period is implemented to ensure complete elimination of the NID.
-
Period 2: Subjects receive multiple doses of this compound (e.g., 400 mg once daily for several days to achieve steady-state) followed by co-administration of a single oral dose of the NID with the last dose of this compound.[9]
Pharmacokinetic Sampling:
-
Serial blood samples are collected at predefined time points after the administration of the NID in both periods (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma is separated and stored frozen until analysis.
Bioanalytical Method:
-
A validated bioanalytical method (e.g., LC-MS/MS) is used to quantify the concentrations of the NID and its major metabolites in plasma samples.
Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters are calculated for the NID in each period using non-compartmental analysis:
-
AUC (Area Under the Curve) from time zero to the last quantifiable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).
-
Cmax (Maximum Plasma Concentration).
-
Tmax (Time to Maximum Plasma Concentration).
-
t1/2 (Terminal Half-life).
-
-
The geometric mean ratios and 90% confidence intervals for AUC and Cmax of the NID with and without this compound are calculated to assess the magnitude of the drug interaction.[10]
Visualizing Key Pathways and Workflows
Diagrams are essential for visualizing complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
Mechanism of this compound Inhibition of CYP3A4
Caption: Mechanism of CYP3A4 inhibition by this compound.
PXR-Mediated Regulation of CYP3A4 Expression and its Disruption by this compound
Caption: PXR signaling pathway and its disruption by this compound.
Experimental Workflow for DDI Assessment
Caption: Workflow for assessing CYP3A4-mediated drug-drug interactions.
Conclusion
This compound remains a critical tool in the field of drug metabolism and pharmacokinetics. Its well-characterized, potent inhibitory effect on CYP3A4 provides a reliable standard for assessing the DDI potential of new chemical entities. This guide has provided a detailed overview of its mechanism of action, quantitative inhibitory data, standardized experimental protocols, and visual representations of key processes. By adhering to these established methodologies and understanding the underlying principles, researchers and drug development professionals can effectively utilize this compound to generate robust and reliable data, ultimately contributing to the development of safer and more effective medicines. It is important to note that due to safety concerns, regulatory agencies now recommend alternative strong CYP3A4 inhibitors for clinical DDI studies, but the wealth of historical data and its continued use in preclinical settings ensure that a thorough understanding of this compound's properties remains essential.
References
- 1. benchchem.com [benchchem.com]
- 2. Pregnane X Receptor (PXR)-Mediated Gene Repression and Cross-Talk of PXR with Other Nuclear Receptors via Coactivator Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rifampicin Induction of CYP3A4 Requires PXR crosstalk with HNF4α and co-activators, and suppression of SHP gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cytochrome P-450 3A (CYP3A) in human intestinal and liver microsomes: comparison of Ki values and impact of CYP3A5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Midazolam alpha-hydroxylation by human liver microsomes in vitro: inhibition by calcium channel blockers, itraconazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual Effects of this compound cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Physiologically Based Pharmacokinetic Model of this compound and Its Metabolites as Drug–Drug Interaction Perpetrators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CYP3A4-based drug-drug interaction: CYP3A4 substrates' pharmacokinetic properties and this compound dose regimen effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel testosterone 6 beta-hydroxylase activity assay for the study of CYP3A-mediated metabolism, inhibition, and induction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Human cytochrome P450 3A4-catalyzed testosterone 6 beta-hydroxylation and erythromycin N-demethylation. Competition during catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytochrome P450 3A4-catalyzed testosterone 6beta-hydroxylation stereochemistry, kinetic deuterium isotope effects, and rate-limiting steps - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antifungal Landscape of Novel Ketoconazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antifungal spectrum of novel ketoconazole (B1673606) derivatives. It delves into their mechanism of action, presents a comparative analysis of their in vitro and in vivo efficacy, and offers detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antifungal agents.
Introduction: The Evolving Challenge of Fungal Infections
Fungal infections remain a significant global health concern, with increasing incidence, particularly in immunocompromised individuals. The rise of drug-resistant fungal strains necessitates the development of new antifungal agents with improved efficacy and safety profiles. This compound, a broad-spectrum imidazole (B134444) antifungal, has long been a cornerstone of antifungal therapy. Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), which is a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][2][3][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition.[3][5]
However, the clinical use of this compound has been limited by its pharmacokinetic properties and potential for drug-drug interactions and toxicity.[4] This has spurred the development of novel this compound derivatives with the aim of enhancing antifungal potency, broadening the spectrum of activity, and improving the safety profile. This guide explores the antifungal landscape of these next-generation this compound analogues.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The primary mechanism of action for this compound and its derivatives is the inhibition of CYP51.[2][3] This enzyme catalyzes the demethylation of lanosterol, a key step in the biosynthesis of ergosterol.[1][2][6] By binding to the heme iron atom in the active site of CYP51, these azole compounds prevent the binding of the natural substrate, lanosterol, thereby blocking ergosterol production.[7][8] The accumulation of toxic sterol precursors and the depletion of ergosterol disrupt the structure and function of the fungal cell membrane, leading to the antifungal effect.[5][7]
dot
Figure 1. Ergosterol biosynthesis pathway and the inhibitory action of this compound derivatives.
Antifungal Spectrum of Novel this compound Derivatives
Recent research has focused on synthesizing novel this compound derivatives with modified chemical structures to enhance their antifungal activity and spectrum. These modifications often involve alterations to the piperazine (B1678402) ring, the imidazole moiety, or the side chains of the this compound scaffold.
In Vitro Antifungal Activity
The in vitro antifungal activity of novel this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the reported MIC values for various novel this compound derivatives against a range of pathogenic fungi.
Table 1: Antifungal Activity of Novel Triazole Derivatives Containing a Piperazine Moiety
| Compound | C. albicans 14053 (MIC80, μg/mL) | M. gypseum (MIC80, μg/mL) | Reference |
| 1d | 0.25 | >16 | [9] |
| 1i | 0.25 | >16 | [9] |
| 1j | 1 | 0.25 | [9] |
| 1k | 1 | 0.25 | [9] |
| 1l | 1 | 0.25 | [9] |
| 1r | 2 | 0.25 | [9] |
| Fluconazole (FCZ) | 1 | 32 | [9] |
| Voriconazole (VCZ) | 0.125 | 0.25 | [9] |
Table 2: Antifungal Activity of Novel Triazoles with Phenylethynyl Pyrazole Side Chains
| Compound | C. albicans (MIC, μg/mL) | C. neoformans (MIC, μg/mL) | A. fumigatus (MIC, μg/mL) | Reference |
| 5k | 0.125 | 0.125 | 8.0 | [10] |
| 6c | 0.0625 | 0.0625 | 4.0 | [10] |
| Fluconazole | 0.5 | 2.0 | >64 | [10] |
Table 3: Antifungal Activity of Piperazine-Modified this compound Derivatives
| Compound | Aspergillus flavus (MIC, μM) | Aspergillus fumigatus (MIC, μM) | Reference |
| 5 | 0.78 | 1.56 | [11] |
| This compound (KTZ) | 18.75 | 12.5 | [11] |
Table 4: Antifungal Activity of (2S, 4R)-Ketoconazole Sulfonamide Analogs
| Compound | C. albicans (MIC75, nM) | C. glabrata (MIC75, nM) | Reference |
| 3a-3c (linear sulfonamides) | 125 | 500 | [12][13] |
| 3d (isopropyl analog) | >100,000 | >100,000 | [12][13] |
| 3g (cyano analog) | 250 | 500 | [12][13] |
| (±)-Ketoconazole | 250 | 250 | [12][13] |
In Vivo Efficacy
In vivo studies are crucial for evaluating the therapeutic potential of novel antifungal agents. A commonly used model is the murine model of disseminated candidiasis, which mimics systemic fungal infections in humans.
One study reported that a novel triazole derivative, compound 6c , was effective in reducing the fungal burden in the kidneys of mice infected with C. albicans at a dosage of 1.0 mg/kg.[10] Another study on novel this compound analogues with a 1,4-benzothiazine moiety showed that the racemic trans-7 analogue exhibited good in vivo activity, comparable to that of this compound.[14]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of novel this compound derivatives.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[12][15][16][17][18][19]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a novel compound against a panel of fungal isolates.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolates
-
Test compounds and control drugs (e.g., this compound, fluconazole)
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation:
-
Subculture fungal isolates on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Drug Dilution:
-
Prepare a stock solution of the test compound and control drugs in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the drugs in RPMI-1640 medium in the 96-well plates to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a drug-free growth control well and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the drug-free control. Growth can be assessed visually or by measuring the optical density using a spectrophotometer.
-
dot
Figure 2. Workflow for in vitro antifungal susceptibility testing.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of novel compounds on mammalian cell lines.[20][21][22]
Materials:
-
Mammalian cell line (e.g., HeLa, MRC5)
-
96-well cell culture plates
-
Cell culture medium (e.g., MEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 24 or 48 hours). Include a vehicle control (solvent only).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
-
Solubilization:
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis, and evaluation of (2S,4R)-Ketoconazole sulfonamide analogs as potential treatments for Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 13. Antifungal properties of (2S, 4R)-Ketoconazole sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. davidmoore.org.uk [davidmoore.org.uk]
- 15. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 17. njccwei.com [njccwei.com]
- 18. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 20. mdpi.com [mdpi.com]
- 21. scribd.com [scribd.com]
- 22. scispace.com [scispace.com]
Whitepaper: Ketoconazole's In-Depth Mechanism of Action on the Ergosterol Biosynthesis Pathway
Abstract
This technical guide provides a comprehensive examination of the biochemical interaction between the imidazole (B134444) antifungal agent, ketoconazole (B1673606), and the fungal ergosterol (B1671047) biosynthesis pathway. Ergosterol is an indispensable component of the fungal cell membrane, making its synthesis an effective target for antifungal therapy.[1][2][3] this compound's primary mechanism of action is the potent and specific inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51 or Erg11), which is a critical step in the conversion of lanosterol to ergosterol.[4][][6] This inhibition disrupts membrane integrity, increases permeability, and leads to the accumulation of toxic sterol intermediates, ultimately resulting in fungistatic or fungicidal activity.[1][6] This document details the ergosterol biosynthesis pathway, elucidates this compound's inhibitory action, presents quantitative data on its efficacy, and outlines key experimental protocols for its study.
Introduction to Fungal Sterol Biosynthesis
Fungal infections represent a significant and growing threat to public health, particularly in immunocompromised populations. The development of effective and selective antifungal agents is a critical area of research. Because fungi are eukaryotes, their cellular machinery shares similarities with that of their hosts, making it challenging to identify unique drug targets.[3] One of the most successful targets for antifungal drug development is the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, where it is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][2][7] Its structural role is analogous to that of cholesterol in mammalian cells. Since ergosterol is specific to fungi, the enzymes involved in its synthesis are prime targets for selective antifungal agents.[3]
This compound, a broad-spectrum imidazole antifungal, was one of the first orally active azoles developed.[8] Its therapeutic efficacy is derived directly from its ability to interfere with this vital pathway.[1][4]
The Fungal Ergosterol Biosynthesis Pathway
The synthesis of ergosterol is a complex, multi-step metabolic process involving more than 20 enzymes.[9] The pathway can be broadly divided into three main stages, beginning with the synthesis of farnesyl pyrophosphate (FPP) from acetyl-CoA via the mevalonate (B85504) pathway. The critical, fungus-specific steps occur downstream of lanosterol synthesis.
The key enzymatic step targeted by azole antifungals, including this compound, is the C14-demethylation of lanosterol. This reaction is catalyzed by the cytochrome P450 enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[3][10] This enzyme is essential for fungal viability.[3] Inhibition at this stage prevents the formation of ergosterol and leads to the accumulation of 14α-methylated sterols, such as lanosterol, which are toxic to the cell when incorporated into membranes.
Caption: The fungal ergosterol biosynthesis pathway highlighting the inhibitory action of this compound on CYP51.
This compound's Core Mechanism of Inhibition
This compound exerts its antifungal effect by directly targeting and inhibiting lanosterol 14α-demethylase (CYP51).[4][6] As an imidazole derivative, this compound has a specific molecular structure that allows it to interact with the active site of this enzyme.
The mechanism involves the nitrogen atom (N-3) of this compound's imidazole ring coordinating with the heme iron atom at the catalytic center of the CYP51 enzyme.[6][11] This binding is tight and reversible, but it effectively competes with the natural substrate, lanosterol, preventing it from docking and undergoing the necessary demethylation reaction.[10]
This inhibition has two major consequences for the fungal cell:
-
Depletion of Ergosterol: The blockage of the pathway leads to a significant reduction in the amount of ergosterol available for incorporation into the cell membrane.[6]
-
Accumulation of Toxic Intermediates: The cell accumulates 14α-methylated sterol precursors, primarily lanosterol.[6] These abnormal sterols are incorporated into the membrane, disrupting its structure, increasing permeability, and impairing the function of membrane-bound enzymes, which ultimately leads to the inhibition of fungal growth and, at higher concentrations, cell death.[1][6]
Caption: this compound competitively inhibits CYP51 by binding to the heme iron in the active site.
Quantitative Analysis of this compound Activity
The potency of this compound can be quantified through several metrics, primarily the half-maximal inhibitory concentration (IC50) against the target enzyme (CYP51) and the minimum inhibitory concentration (MIC) against whole fungal organisms.
In Vitro Enzyme Inhibition (IC50)
The IC50 value represents the concentration of this compound required to inhibit 50% of the CYP51 enzyme's activity in a reconstituted assay. Lower IC50 values indicate higher potency. This compound demonstrates high affinity for fungal CYP51, but also binds to human CYP51, which contributes to its side effect profile.[11][12]
| Target Enzyme | Organism | This compound IC50 (µM) | Reference(s) |
| CYP51 | Candida albicans | 0.4 - 0.6 | [11] |
| CYP51 | Candida albicans | ~0.01 - 0.05 | [13][14] |
| CYP51 | Malassezia globosa | 0.176 ± 0.016 | [15] |
| CYP51 | Trypanosoma cruzi | 0.014 | [16] |
| CYP51 | Homo sapiens | 4.5 | [11] |
| CYP3A4 | Homo sapiens | 0.054 | [17] |
Note: Values can vary based on assay conditions (e.g., enzyme and substrate concentration).
Antifungal Susceptibility (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a critical measure for predicting clinical efficacy. MIC values are typically determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).[18]
| Fungal Species | This compound MIC Range (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Candida albicans | ≤0.03 - >128 | 0.5 | [19] |
| Candida sp. | N/A | 0.63 (MIC) | [20] |
| Aspergillus flavus | N/A | 0.63 (MIC) | [20] |
| Aspergillus niger | N/A | 2.5 (MIC) | [20] |
| Aspergillus fumigatus | 0.01 (Inhibits mycelia) | N/A | [21] |
Note: MIC90 is the concentration required to inhibit 90% of isolates.
Key Experimental Protocols
The study of this compound's effects relies on a set of robust and reproducible experimental protocols. Below are methodologies for key assays.
Recombinant CYP51 Inhibition Assay
This in vitro assay directly measures the inhibitory effect of a compound on the purified target enzyme.
Objective: To determine the IC50 value of this compound against recombinant CYP51.
Methodology:
-
Protein Expression and Purification: The gene for the target CYP51 (e.g., from C. albicans) is cloned into an expression vector and expressed in E. coli. The protein is then purified using chromatography techniques (e.g., Ni-NTA affinity chromatography).[22][23]
-
Reconstitution: A reaction mixture is prepared containing purified CYP51, a cytochrome P450 reductase (CPR) as an electron donor, and a lipid environment (e.g., liposomes).[24]
-
Inhibitor Addition: this compound is serially diluted (typically in DMSO) and added to the reaction mixture to achieve a range of final concentrations. A vehicle control (DMSO only) is included.[22]
-
Reaction Initiation: The reaction is initiated by adding the substrate (e.g., lanosterol) and the cofactor NADPH.[22][24] The mixture is incubated at a controlled temperature (e.g., 37°C).[22]
-
Reaction Termination and Extraction: The reaction is stopped after a set time (e.g., 30-60 minutes) by adding a strong base or organic solvent. The sterols are then extracted.[22]
-
Analysis: The conversion of substrate to product is quantified using HPLC or GC-MS.[23]
-
Data Analysis: The percentage of enzyme inhibition relative to the control is plotted against the this compound concentration. The IC50 value is calculated by fitting the data to a dose-response curve.[22]
Caption: A generalized workflow for an in vitro CYP51 enzyme inhibition assay.
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a fungal isolate.
Objective: To determine the MIC of this compound against a fungal strain (e.g., Candida albicans).
Methodology (based on CLSI M27 guidelines): [18][25]
-
Inoculum Preparation: A standardized inoculum of the fungal strain (e.g., 1 x 10^6 to 5 x 10^6 cells/mL) is prepared from a fresh culture.[26]
-
Drug Dilution: this compound is serially diluted twofold in a 96-well microtiter plate containing a standard growth medium (e.g., RPMI-1640).[23][24]
-
Inoculation: The standardized fungal inoculum is added to each well. A positive control (no drug) and a negative control (no inoculum) are included.[23]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).[23][26]
-
Reading the MIC: The MIC is determined as the lowest drug concentration at which there is a significant inhibition of visible growth (e.g., ~50% reduction for azoles) compared to the positive control. This can be assessed visually or with a spectrophotometer.[18]
Ergosterol Quantification in Fungal Cells
This assay measures the reduction in total ergosterol content in fungal cells after exposure to an inhibitor.
Objective: To quantify the dose-dependent reduction of ergosterol in fungal cells treated with this compound.
Methodology:
-
Cell Culture: The fungal strain is grown in a suitable broth medium containing various concentrations of this compound (and a drug-free control) for a set period (e.g., 16-18 hours).[27][28]
-
Cell Harvesting: Cells are harvested by centrifugation, washed, and the wet weight of the cell pellet is recorded.[27][28]
-
Saponification: The cell pellet is treated with alcoholic potassium hydroxide (B78521) (e.g., 25% KOH in methanol) and heated (e.g., at 80-85°C for 1 hour) to break open the cells and hydrolyze lipids.[28][29]
-
Sterol Extraction: Non-saponifiable lipids (including sterols) are extracted from the mixture using an organic solvent like n-heptane or pentane.[27][30]
-
Spectrophotometric Analysis: The solvent layer containing the sterols is transferred, diluted in ethanol, and the absorbance is scanned from 240 to 300 nm. The characteristic four-peaked curve indicates the presence of ergosterol and its immediate precursor, 24(28) dehydroergosterol (B162513) (DHE).[27][28][30]
-
Quantification: The ergosterol content is calculated based on the absorbance values at specific wavelengths (typically 281.5 nm and 230 nm) using established equations.[27][28][30] The percentage of ergosterol reduction is then determined relative to the drug-free control.
Conclusion
This compound's antifungal activity is intrinsically linked to its targeted disruption of the ergosterol biosynthesis pathway. By potently inhibiting the essential cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), it effectively depletes the fungal cell of its primary membrane sterol and causes the accumulation of toxic precursors. This dual-impact mechanism compromises the structural and functional integrity of the fungal membrane, leading to growth inhibition. The quantitative data from IC50 and MIC assays confirm its potency against a broad spectrum of fungi. The detailed experimental protocols provided herein serve as a foundation for further research into the efficacy of this compound and the development of novel CYP51 inhibitors with improved selectivity and therapeutic profiles. A thorough understanding of this core mechanism remains fundamental for professionals engaged in antifungal drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. Ergosterol Biosynthesis Solution - CD Biosynsis [biosynsis.com]
- 3. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 4. droracle.ai [droracle.ai]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of action of the new antimycotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. davidmoore.org.uk [davidmoore.org.uk]
- 10. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journalijpr.com [journalijpr.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 26. himedialabs.com [himedialabs.com]
- 27. journals.asm.org [journals.asm.org]
- 28. Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 30. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-Cancer Properties of Ketoconazole on Hepatocellular Carcinoma Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ketoconazole (B1673606), an imidazole-based antifungal agent, has demonstrated significant anti-cancer properties against hepatocellular carcinoma (HCC) in vitro. This technical guide provides a comprehensive overview of the mechanisms of action, experimental validation, and key signaling pathways involved in this compound's effects on HCC cell lines. The primary anti-neoplastic activities of this compound in HCC cells are the induction of G0/G1 phase cell cycle arrest and the promotion of apoptosis. These effects are mediated through two principal signaling pathways: a p53-dependent pathway and a PTGS2-mediated mitophagy pathway. This document details the experimental protocols to assess these effects and presents quantitative data from studies on relevant HCC cell lines.
Core Mechanisms of Action
This compound exerts its anti-cancer effects on HCC cell lines primarily through two distinct, yet potentially interconnected, mechanisms:
-
Induction of G0/G1 Cell Cycle Arrest: this compound has been shown to halt the proliferation of HCC cells by arresting them in the G0/G1 phase of the cell cycle.[1][2] This arrest is more pronounced in HCC cells with wild-type p53, such as Hep G2, compared to cells with mutated or deleted p53, like Hep 3B.[1][2] The mechanism involves the upregulation of the tumor suppressor protein p53 and the subsequent increase in the expression of cyclin-dependent kinase (CDK) inhibitors p21/Cip1 and p27/Kip1.[1][2] This leads to a decrease in the protein levels of cyclin D3 and CDK4, key regulators of the G1 to S phase transition.[1]
-
Induction of Apoptosis: this compound is a potent inducer of apoptosis in HCC cells.[3][4] This programmed cell death is triggered through at least two identified pathways:
-
p53-Dependent Apoptosis: In HCC cells with functional p53, this compound treatment leads to the nuclear accumulation of p53.[3] This, in turn, upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, shifting the Bax/Bcl-2 ratio in favor of apoptosis.[3] The activation of caspase-3 and subsequent cleavage of Poly-(ADP ribose) polymerase (PARP) are key downstream events leading to the execution of apoptosis.[3]
-
PTGS2-Mediated Mitophagy and Subsequent Apoptosis: A novel mechanism involves the this compound-induced suppression of prostaglandin-endoperoxide synthase 2 (PTGS2), also known as cyclooxygenase-2 (COX-2).[4][5] The downregulation of PTGS2 activates PINK1-PRKN-mediated mitophagy, leading to mitochondrial dysfunction and consequent apoptosis.[4][5] This pathway highlights a link between inflammation (via PTGS2) and mitochondrial quality control in the context of this compound's anti-cancer activity.
-
Quantitative Data
The following tables summarize the quantitative data regarding the in vitro anti-cancer effects of this compound on HCC cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HepG2 | Hepatocellular Carcinoma | ~50.3 (racemic) | [6][7][8][9] |
| Hep 3B | Hepatocellular Carcinoma | Not specified | |
| COLO 205 | Colorectal Carcinoma | Not specified | |
| HT 29 | Colorectal Carcinoma | Not specified |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Table 2: Effect of this compound on Cell Cycle Distribution in HCC Cell Lines
| Cell Line | This compound Concentration (µM) | Duration (hours) | % of Cells in G0/G1 Phase | Citation |
| Hep G2 | 20 | Not specified | Significantly Increased | [1][2] |
| Hep 3B | 20 | Not specified | Less Profound Increase | [1][2] |
Table 3: Effect of this compound on Apoptosis-Related Protein Expression in HCC Cell Lines
| Cell Line | This compound Concentration (µM) | Duration (hours) | Change in p53 Protein Level | Change in Bax/Bcl-2 Ratio | Citation |
| Hep G2 | 5 | 24 | ~3-fold increase | Increased | [3] |
| Hep 3B | Not specified | Not specified | No significant change | No significant change | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the in vitro anti-cancer properties of this compound on HCC cell lines.
Cell Culture
-
Cell Lines:
-
Hep G2 (ATCC® HB-8065™): p53 wild-type human hepatocellular carcinoma cell line.
-
Hep 3B (ATCC® HB-8064™): p53-null human hepatocellular carcinoma cell line.
-
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days, and cells are subcultured upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed HCC cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 50, 100 µM) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed HCC cells in 6-well plates and treat with the desired concentration of this compound (e.g., IC50 concentration) for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in the different phases of the cell cycle.
-
Procedure:
-
Treat HCC cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.
-
Procedure:
-
Treat HCC cells with this compound and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, p27, cyclin D3, CDK4, Bax, Bcl-2, PARP, PTGS2, PINK1, PRKN, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: p53-Dependent Apoptotic Pathway Induced by this compound.
Caption: PTGS2-Mediated Mitophagy Pathway Leading to Apoptosis.
Caption: G0/G1 Cell Cycle Arrest Pathway Induced by this compound.
Experimental Workflows
Caption: Workflow for Cell Viability and Apoptosis Assays.
Caption: Workflow for Cell Cycle and Western Blot Analyses.
Conclusion
The in vitro evidence strongly supports the potential of this compound as an anti-cancer agent for hepatocellular carcinoma. Its ability to induce both G0/G1 cell cycle arrest and apoptosis through well-defined signaling pathways in HCC cell lines provides a solid foundation for further preclinical and clinical investigation. The differential effects observed in p53 wild-type and p53-null cell lines suggest that p53 status could be a potential biomarker for predicting the response to this compound treatment. The detailed protocols and compiled data in this guide offer a valuable resource for researchers aiming to explore and build upon these findings in the field of HCC drug discovery and development.
References
- 1. This compound induces G0/G1 arrest in human colorectal and hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. This compound-induced apoptosis through P53-dependent pathway in human colorectal and hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound exacerbates mitophagy to induce apoptosis by downregulating cyclooxygenase-2 in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel role for this compound in hepatocellular carcinoma treatment: linking PTGS2 to mitophagy machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Effects of this compound cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]
- 7. Dual Effects of this compound cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Ketoconazole's Role in Inhibiting Steroidogenesis for Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ketoconazole (B1673606), an imidazole (B134444) antifungal agent, has been repurposed as a significant inhibitor of steroidogenesis for the treatment of various hormone-dependent cancers. Its primary mechanism of action involves the non-selective inhibition of several cytochrome P450 (CYP450) enzymes that are critical for the biosynthesis of steroid hormones, including androgens and cortisol. This technical guide provides an in-depth analysis of this compound's mechanism of action, its application in cancer therapy, quantitative data on its inhibitory effects, and detailed experimental protocols for its study.
Introduction
Steroid hormones, such as androgens and glucocorticoids, play a pivotal role in the proliferation and survival of hormone-dependent cancers like prostate cancer and certain types of adrenal tumors. The biosynthesis of these steroids, known as steroidogenesis, is a complex process involving a series of enzymatic reactions predominantly catalyzed by cytochrome P450 enzymes. This compound has emerged as a therapeutic agent that effectively targets this pathway, thereby depriving cancer cells of the hormonal stimulation necessary for their growth. This document serves as a comprehensive resource for understanding and investigating the role of this compound in cancer therapy through the inhibition of steroidogenesis.
Mechanism of Action: Inhibition of Steroidogenic Enzymes
This compound exerts its inhibitory effects on steroidogenesis by binding to the heme iron of several key cytochrome P450 enzymes, thereby blocking their catalytic activity.[1] The primary targets of this compound in the steroidogenic pathway are:
-
CYP17A1 (17α-hydroxylase/17,20-lyase): This is a crucial enzyme in the production of androgens and cortisol.[2][3] this compound is a potent inhibitor of both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.[1][4] Inhibition of the 17,20-lyase activity is particularly important in prostate cancer as it blocks the conversion of pregnenolone (B344588) and progesterone (B1679170) derivatives into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, which are precursors to testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[4][5][6]
-
CYP11A1 (Cholesterol side-chain cleavage enzyme): This enzyme catalyzes the initial and rate-limiting step in steroidogenesis, the conversion of cholesterol to pregnenolone.[7] this compound has been shown to inhibit CYP11A1 activity, thus reducing the overall flux of steroid hormone production.[7]
-
CYP11B1 (11β-hydroxylase): This enzyme is responsible for the final step in cortisol synthesis, the conversion of 11-deoxycortisol to cortisol.[8] this compound's inhibition of CYP11B1 is the basis for its use in the management of Cushing's syndrome, a condition characterized by excessive cortisol production.[8]
-
Other Enzymes: this compound can also inhibit other steroidogenic enzymes, including 3β-hydroxysteroid dehydrogenase (3β-HSD) and 21-hydroxylase, although its effects on these enzymes may be less potent compared to its inhibition of CYP17A1 and CYP11B1.[9][10]
The multi-targeted inhibition of these enzymes leads to a significant reduction in the synthesis of androgens and cortisol, providing a therapeutic benefit in hormone-dependent cancers.
Signaling Pathway of Steroidogenesis and this compound's Intervention
The following diagram illustrates the major pathways of steroid biosynthesis and the points of inhibition by this compound.
Caption: Steroidogenesis pathway and sites of this compound inhibition.
Quantitative Data on this compound's Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory effects of this compound on steroidogenic enzymes and its clinical efficacy in cancer therapy.
Table 1: In Vitro Inhibitory Activity of this compound on Steroidogenic Enzymes
| Enzyme Target | System | IC50 / Ki Value | Reference |
| CYP17A1 (17α-hydroxylase) | Rat Ovarian Cells | IC50: 1.8 µg/mL (3.36 µM) | [7] |
| CYP17A1 (17,20-lyase) | Rat Testis Microsomes | Ki: 0.40 µM | [11] |
| CYP11A1 | Rat Ovarian Cells | IC50: 0.3 µg/mL (0.56 µM) | [7] |
| CYP19A1 (Aromatase) | Rat Ovarian Cells | IC50: 0.3 µg/mL (0.56 µM) | [7] |
| CYP11B1 | Human Adrenal Mitochondria | Significant inhibition at 2.0 µM | [9] |
| 3β-HSD | Human Ovary | 59% inhibition with 10-fold excess KZ | [10] |
| 21-Hydroxylase | Human Adrenal Microsomes | Significant inhibition at 5 µM | [9] |
| CYP3A4 | Human Liver Microsomes | (-)-ketoconazole IC50: 0.90 µM | [2][12] |
| CYP3A4 | Human Liver Microsomes | (+)-ketoconazole IC50: 1.69 µM | [2][12] |
Table 2: Clinical Efficacy of this compound in Prostate Cancer
| Study Population | Treatment Regimen | PSA Response (≥50% decline) | Median Time to Progression | Reference |
| Castration-Resistant Prostate Cancer (CRPC) | This compound (400 mg TID) + Hydrocortisone | 14% | - | [13] |
| CRPC, chemotherapy-naive | This compound (200-400 mg TID) + Corticosteroid | ~50% in 8 of 17 studies | 2.6-14.5 months (PFS) | [14] |
| Metastatic CRPC | This compound (600-1200 mg/day) + weekly Docetaxel | 62% | - | [15] |
Table 3: Clinical Efficacy of this compound in Adrenal Carcinoma and Cushing's Syndrome
| Condition | Treatment Regimen | Outcome | Reference |
| Adrenocortical Carcinoma | This compound (600-1200 mg/day) | Significant fall in plasma and urinary cortisol | [16] |
| Cushing's Disease | This compound (median final dose 600 mg/day) | 49.3% of patients had normal urinary free cortisol | [17] |
| Cushing's Syndrome | This compound monotherapy (up to 1000 mg/day) | Poor control of cortisol levels in a case study | [18] |
Experimental Protocols
In Vitro Assessment of Steroidogenesis Inhibition using H295R Cells
The human adrenocortical carcinoma cell line H295R is a widely accepted in vitro model for studying the effects of chemicals on steroidogenesis, as it expresses all the key enzymes of the pathway.[19][20]
Objective: To determine the effect of this compound on the production of steroid hormones (e.g., cortisol, testosterone, estradiol) in H295R cells.
Materials:
-
H295R cells
-
Complete growth medium (e.g., DMEM/F12 supplemented with serum and antibiotics)
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
Forskolin (positive control for induction of steroidogenesis)
-
24-well or 96-well cell culture plates
-
LC-MS/MS or ELISA kits for hormone quantification
Procedure:
-
Cell Seeding: Seed H295R cells in 24-well or 96-well plates at a density that allows for optimal growth over the experimental period. Incubate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.[19]
-
Chemical Exposure:
-
After 24 hours, remove the growth medium and wash the cells once with serum-free medium.[19]
-
Add fresh serum-free medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., 10 µM forskolin).[19] Ensure the final solvent concentration is consistent across all wells (typically ≤0.1%).
-
Incubate the cells for 48 hours at 37°C and 5% CO2.[19]
-
-
Sample Collection:
Workflow Diagram:
Caption: Experimental workflow for H295R steroidogenesis assay.
Quantification of Steroid Hormones by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple steroid hormones.[5][21]
Objective: To quantify the levels of various steroid hormones in cell culture medium or patient plasma/serum samples.
Materials:
-
Liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).[5][6]
-
Analytical column (e.g., C18 column).[6]
-
Mobile phases (e.g., methanol, water with formic acid or ammonium (B1175870) fluoride).
-
Steroid hormone standards and deuterated internal standards.[6]
-
Sample preparation reagents (e.g., methyl tert-butyl ether (MTBE) for liquid-liquid extraction or solid-phase extraction (SPE) cartridges).[5][21]
Procedure:
-
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): To 200 µL of sample (medium or plasma), add an internal standard mix and 1 mL of MTBE. Vortex to mix, then centrifuge to separate the phases. The organic (upper) layer containing the steroids is transferred to a new tube and evaporated to dryness. The residue is reconstituted in the mobile phase for injection.[6]
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge according to the manufacturer's instructions. Load the sample onto the cartridge. Wash the cartridge to remove interfering substances. Elute the steroid hormones with an appropriate solvent. Evaporate the eluate and reconstitute in the mobile phase.[21]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the steroid hormones using a suitable chromatographic gradient.
-
Detect and quantify the hormones using multiple reaction monitoring (MRM) in a triple quadrupole mass spectrometer or by high-resolution mass spectrometry.[5]
-
-
Data Analysis:
-
Generate a standard curve for each steroid hormone using the peak area ratios of the analyte to its corresponding internal standard.
-
Calculate the concentration of each hormone in the samples based on the standard curve.
-
Logical Relationship Diagram:
Caption: Logical workflow for steroid hormone analysis by LC-MS/MS.
Conclusion
This compound is a potent inhibitor of steroidogenesis with established clinical utility in the treatment of hormone-dependent cancers, particularly prostate cancer and adrenal tumors. Its mechanism of action, centered on the inhibition of key CYP450 enzymes, provides a strong rationale for its use in oncology. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the effects of this compound and to discover and evaluate new inhibitors of steroidogenesis for cancer therapy. The quantitative data presented underscores the significant impact of this compound on steroid hormone levels and its clinical efficacy. Future research should focus on developing more selective inhibitors of specific steroidogenic enzymes to minimize off-target effects and improve therapeutic outcomes.
References
- 1. Development of a Comprehensive Steroid Hormone Screening Method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) | NIST [nist.gov]
- 2. Dual Effects of this compound cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC/MS/MS Method Package for Steroid Hormones : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Quantification of steroid hormones in human serum by liquid chromatography-high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Selective Inhibition of Steroidogenic Enzymes by this compound in Rat Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic cortisol suppression by this compound–osilodrostat combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of this compound on steroidogenesis. II. Adrenocortical enzyme activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits multiple steroidogenic enzymes involved in androgen biosynthesis in the human ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibition of the bifunctional cytochrome P450c17 does not affect androgen formation from the endogenous lyase substrate. The catalytic site remains refractory in the course of intermediary hydroxyprogesterone processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual Effects of this compound cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]
- 13. ascopubs.org [ascopubs.org]
- 14. This compound for the Treatment of Docetaxel-Naïve Metastatic Castration-Resistant Prostate Cancer (mCRPC): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Phase I Clinical Study of High-Dose this compound Plus Weekly Docetaxel in Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical utility of this compound in cases of adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. edm.bioscientifica.com [edm.bioscientifica.com]
- 19. benchchem.com [benchchem.com]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 21. Standardized LC-MS/MS based steroid hormone profile-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-Androgenic Effects of Ketoconazole in Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the anti-androgenic properties of ketoconazole (B1673606), a broad-spectrum antifungal agent repurposed for the treatment of advanced prostate cancer. We delve into its primary mechanism of action as an inhibitor of androgen biosynthesis and explore its secondary, direct cytotoxic effects on prostate cancer cells. This document synthesizes quantitative data from key preclinical and clinical studies, presents detailed experimental protocols for assessing its efficacy, and visualizes the core biological pathways and experimental workflows. The objective is to furnish researchers and drug development professionals with a comprehensive resource on the multifaceted anti-tumor activity of this compound in the context of prostate cancer.
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men, with its growth and progression being heavily dependent on androgen receptor (AR) signaling. Androgen deprivation therapy (ADT) remains the cornerstone of treatment for advanced disease. However, patients invariably progress to a state known as castration-resistant prostate cancer (CRPC), where the disease progresses despite castrate levels of serum testosterone (B1683101). Research has revealed that CRPC is not truly hormone-independent but often relies on intratumoral or adrenal androgen synthesis to reactivate AR signaling.[1]
This compound, an imidazole (B134444) derivative, was initially developed as an antifungal agent. It exerts its therapeutic effect in prostate cancer by inhibiting key enzymes in the steroidogenesis pathway, thereby reducing the production of androgens from both testicular and adrenal sources.[2][3] High-dose this compound (e.g., 400 mg three times daily) has been utilized as a second-line hormonal therapy for CRPC, demonstrating clinical efficacy in reducing prostate-specific antigen (PSA) levels and alleviating symptoms.[2][3] This guide explores the molecular mechanisms, experimental validation, and clinical data supporting the use of this compound in prostate cancer.
Mechanism of Action
This compound exhibits a dual mechanism of action against prostate cancer: indirect, through the inhibition of androgen synthesis, and direct, through cytotoxicity.
Inhibition of Androgen Biosynthesis
The primary anti-neoplastic effect of this compound in prostate cancer stems from its role as a potent, albeit non-selective, inhibitor of cytochrome P450 enzymes.[2][4] Specifically, it targets CYP17A1 (steroid 17α-hydroxylase/17,20-lyase) , a critical enzyme in the androgen biosynthesis pathway.[1][2][4] CYP17A1 catalyzes two key reactions:
-
The 17α-hydroxylation of pregnenolone (B344588) and progesterone.
-
The subsequent 17,20-lyase reaction that converts these intermediates into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, respectively.
These products are the essential precursors for testosterone and dihydrotestosterone (B1667394) (DHT). By blocking CYP17A1, this compound effectively shuts down androgen production in both the testes and the adrenal glands, depriving prostate cancer cells of the ligands required for AR activation.[3]
References
- 1. Phase II Study of Androgen Synthesis Inhibition with this compound, Hydrocortisone, and Dutasteride in Asymptomatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of this compound in current prostate cancer care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and liarozole in the treatment of advanced prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Molecular Basis of Ketoconazole Resistance in Candida albicans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida albicans remains a significant opportunistic fungal pathogen, capable of causing a spectrum of infections from superficial mucosal candidiasis to life-threatening systemic disease. The azole class of antifungals, including ketoconazole (B1673606), has long been a cornerstone of therapy. However, the emergence of resistance poses a significant clinical challenge. This guide provides a detailed overview of the primary molecular mechanisms conferring this compound resistance in C. albicans, offering insights for research and the development of novel therapeutic strategies.
This compound, like other azoles, functions by inhibiting the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene.[1][2] This enzyme is critical in the ergosterol (B1671047) biosynthesis pathway, and its inhibition leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol intermediates.[3][4] Resistance to this compound in C. albicans is a multifactorial phenomenon, primarily driven by alterations in the drug target, increased drug efflux, and modifications of the ergosterol biosynthesis pathway.
Core Resistance Mechanisms
The molecular underpinnings of this compound resistance in C. albicans are complex and often involve the interplay of several mechanisms. The most well-characterized of these include:
-
Alterations in the Drug Target (Erg11p): Point mutations in the ERG11 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme.[2][5] These changes can reduce the binding affinity of this compound to its target, thereby diminishing the drug's inhibitory effect.[5]
-
Overexpression of Efflux Pumps: C. albicans possesses several ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters that can actively pump azole antifungals out of the cell, reducing the intracellular drug concentration. The most significant of these are Cdr1p, Cdr2p (ABC transporters), and Mdr1p (MFS transporter).[6][7][8][9] Overexpression of the genes encoding these pumps (CDR1, CDR2, and MDR1) is a common mechanism of azole resistance.[7][8][9][10]
-
Upregulation of the Ergosterol Biosynthesis Pathway: Increased expression of ERG11 can lead to higher levels of the target enzyme, requiring a greater concentration of this compound to achieve an inhibitory effect.[3][10][11] This upregulation is often controlled by gain-of-function mutations in the transcription factor Upc2p.[4][12][13][14][15]
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes within the ergosterol biosynthesis pathway, such as ERG3, can also contribute to azole resistance.[16][17] Inactivation of ERG3 prevents the formation of a toxic sterol intermediate that accumulates when Erg11p is inhibited by azoles.[16][17][18]
Quantitative Data Summary
Table 1: Common Amino Acid Substitutions in Erg11p Associated with Azole Resistance
| Amino Acid Substitution | Reported Effect on Azole Susceptibility | Reference(s) |
| A114S | Increased resistance to fluconazole (B54011) and voriconazole. | [2][19] |
| Y132H | Increased resistance to fluconazole and voriconazole. | [2][19] |
| Y132F | Increased resistance to fluconazole and voriconazole. | [2][19] |
| K143R | Increased resistance to fluconazole and voriconazole. | [2][19] |
| K143Q | Increased resistance to fluconazole and voriconazole. | [2][19] |
| Y257H | Increased resistance to fluconazole and voriconazole. | [2][19] |
| L321F | Potentially associated with fluconazole resistance. | [20] |
Note: While much of the specific data is for fluconazole and voriconazole, these mutations are often associated with cross-resistance to other azoles, including this compound.
Table 2: Overexpression of Efflux Pump Genes in Azole-Resistant C. albicans
| Gene | Type of Transporter | Fold Increase in Expression (Resistant vs. Susceptible) | Reference(s) |
| CDR1 | ABC Transporter | Variable, can be significantly upregulated. | [21] |
| CDR2 | ABC Transporter | Often co-regulated with CDR1. | [9] |
| MDR1 | MFS Transporter | Can be highly overexpressed (>200-fold). | [22] |
Signaling Pathways and Regulatory Networks
The expression of genes involved in this compound resistance is tightly regulated by a network of transcription factors.
Caption: Regulation of key resistance genes by transcription factors.
Gain-of-function (GOF) mutations in TAC1 and MRR1 lead to the constitutive overexpression of CDR1/CDR2 and MDR1, respectively.[7][8][14] Similarly, GOF mutations in UPC2 result in the upregulation of ERG11 and other genes in the ergosterol biosynthesis pathway.[4][13][14]
Experimental Protocols
Sequencing of the ERG11 Gene to Identify Point Mutations
Objective: To identify nucleotide changes in the ERG11 gene that result in amino acid substitutions.
Methodology:
-
DNA Extraction: Genomic DNA is isolated from C. albicans cultures grown in a suitable medium (e.g., YPD broth). Standard fungal DNA extraction kits or protocols (e.g., phenol-chloroform extraction) can be used.
-
PCR Amplification: The entire coding sequence of the ERG11 gene is amplified using polymerase chain reaction (PCR) with specific primers designed to flank the gene.
-
PCR Product Purification: The amplified PCR product is purified to remove unincorporated primers and dNTPs. This can be achieved using commercially available PCR purification kits.
-
DNA Sequencing: The purified PCR product is sequenced using Sanger sequencing. Both forward and reverse primers are used for sequencing to ensure accuracy.
-
Sequence Analysis: The obtained sequences are aligned with a reference ERG11 sequence from a susceptible C. albicans strain (e.g., SC5314) to identify any nucleotide substitutions. The identified mutations are then translated to determine the resulting amino acid changes.[23][24]
Gene Expression Analysis of Efflux Pumps by RT-qPCR
Objective: To quantify the mRNA levels of CDR1, CDR2, and MDR1 to determine if they are overexpressed.
Methodology:
-
RNA Extraction: Total RNA is extracted from C. albicans cells grown to mid-log phase. It is crucial to use a method that efficiently lyses the fungal cell wall and preserves RNA integrity.
-
RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Real-Time Quantitative PCR (RT-qPCR): The cDNA is used as a template for qPCR with specific primers for CDR1, CDR2, MDR1, and a reference gene (e.g., ACT1) for normalization. The reaction is performed in a real-time PCR cycler using a fluorescent dye (e.g., SYBR Green) or sequence-specific probes.[22][25][26]
-
Data Analysis: The relative expression levels of the target genes are calculated using the ΔΔCt method, normalizing to the expression of the reference gene.
Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To analyze the sterol composition of C. albicans to identify changes associated with resistance, such as the accumulation of specific sterol intermediates.
Methodology:
-
Sterol Extraction: A saponification-based method is used to extract non-saponifiable lipids (including sterols) from a pellet of C. albicans cells. This typically involves heating the cells in an alcoholic potassium hydroxide (B78521) solution.
-
Derivatization: The extracted sterols are often derivatized (e.g., silylated) to increase their volatility for GC analysis.
-
Gas Chromatography (GC) Separation: The derivatized sterol extract is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-1 or DB-5MS).[27] The column temperature is programmed to separate the different sterol components based on their boiling points and interactions with the stationary phase.[27]
-
Mass Spectrometry (MS) Detection and Identification: As the separated sterols elute from the GC column, they enter a mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. These spectra are compared to a library of known sterol spectra for identification.[27][28]
Visualizing Workflows and Pathways
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for identifying this compound resistance mechanisms.
Ergosterol Biosynthesis Pathway and Site of Azole Action
Caption: The ergosterol biosynthesis pathway in C. albicans.
Conclusion
This compound resistance in Candida albicans is a multifaceted problem driven by a combination of genetic and molecular events. A thorough understanding of the roles of ERG11 mutations, efflux pump overexpression, and alterations in the ergosterol biosynthesis pathway is essential for the development of effective diagnostic tools and novel therapeutic strategies. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to investigate and combat this significant clinical challenge. Future efforts may focus on the development of inhibitors of efflux pumps or therapies that target the regulatory networks controlling resistance mechanisms.
References
- 1. journals.asm.org [journals.asm.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Sterol uptake and sterol biosynthesis act coordinately to mediate antifungal resistance in Candida glabrata under azole and hypoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Genetic Mutations Conferring Resistance to Candida albicans to Antifungal drugs: A Global Perspective and Regional Implications [infectiologyjournal.com]
- 6. Multifactorial Mechanisms of Tolerance to this compound in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Distinct roles of Candida albicans drug resistance transcription factors TAC1, MRR1, and UPC2 in virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relative Contributions of the Candida albicans ABC Transporters Cdr1p and Cdr2p to Clinical Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance Mechanisms in Clinical Isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Upregulation of ERG Genes in Candida Species by Azoles and Other Sterol Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Contribution of Clinically Derived Mutations in ERG11 to Azole Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UPC2 Is Universally Essential for Azole Antifungal Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
- 16. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular and genetic basis of azole antifungal resistance in the opportunistic pathogenic fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Erg11 mutations associated with azole resistance in clinical isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The new mutation L321F in Candida albicans ERG11 gene may be associated with fluconazole resistance | Revista Iberoamericana de Micología [elsevier.es]
- 21. academic.oup.com [academic.oup.com]
- 22. Rapid Quantification of Drug Resistance Gene Expression in Candida albicans by Reverse Transcriptase LightCycler PCR and Fluorescent Probe Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Rapid detection of ERG11 gene mutations in clinical Candida albicans isolates with reduced susceptibility to fluconazole by rolling circle amplification and DNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. frontierspartnerships.org [frontierspartnerships.org]
- 25. journals.asm.org [journals.asm.org]
- 26. 2024.sci-hub.se [2024.sci-hub.se]
- 27. Candida albicans Sterol C-14 Reductase, Encoded by the ERG24 Gene, as a Potential Antifungal Target Site - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]
Ketoconazole's Impact on Fungal Cell Membrane Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted impact of the imidazole (B134444) antifungal agent, ketoconazole (B1673606), on the integrity of the fungal cell membrane. By delving into its primary mechanism of action and the subsequent cellular responses, this document provides a comprehensive resource for researchers and professionals involved in antifungal drug development and fungal pathogenesis studies.
Executive Summary
This compound exerts its antifungal effect primarily by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi. This inhibition leads to a depletion of ergosterol, an essential sterol for maintaining the structural and functional integrity of the fungal cell membrane. The resulting membrane stress triggers a cascade of events, including increased permeability, leakage of vital intracellular components, and the activation of complex stress response signaling pathways. This guide provides a detailed examination of these processes, supported by quantitative data, experimental methodologies, and visual representations of the involved molecular pathways.
Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound's principal mode of action is the non-competitive inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[1][2] This enzyme is pivotal in the conversion of lanosterol to ergosterol, the predominant sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[1] By binding to the heme iron atom of the enzyme, this compound effectively blocks this demethylation step.[1] This disruption leads to two significant consequences: the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, such as lanosterol.[1]
The absence of ergosterol and the integration of these aberrant sterols into the membrane profoundly disrupt its architecture and function. This leads to alterations in membrane fluidity, increased permeability, and the malfunction of membrane-associated enzymes and transport systems, ultimately inhibiting fungal growth and, at higher concentrations, leading to cell death.[1][3]
Data Presentation: Inhibition of Fungal Lanosterol 14α-Demethylase
The following table summarizes the inhibitory potency of this compound against lanosterol 14α-demethylase from the pathogenic yeast Candida albicans in comparison to the human homologue, highlighting its selectivity for the fungal enzyme.
| Enzyme Source | This compound IC50 (µM) | Reference |
| Candida albicans | 0.039 - 0.30 | [4] |
| Homo sapiens | ≥30 | [4] |
Disruption of Fungal Cell Membrane Integrity
The alteration of the sterol composition of the fungal cell membrane by this compound directly compromises its integrity, leading to a loss of its selective permeability. This results in the leakage of essential small molecules and ions from the cytoplasm, a key indicator of membrane damage.
Data Presentation: this compound-Induced Membrane Permeability Changes
While a comprehensive quantitative dataset is challenging to consolidate from existing literature, the following table summarizes the observed effects of this compound on fungal membrane permeability based on available studies. These studies consistently demonstrate a dose-dependent increase in membrane leakage.
| Parameter | Fungal Species | This compound Concentration | Observed Effect | Reference |
| ATP Leakage | Candida albicans | High concentrations | Rapid and heavy leakage of ATP | [5][6] |
| Candida albicans | Low concentrations | Growth inhibition without significant ATP leakage | [5][6] | |
| Potassium (K+) Efflux | Saccharomyces cerevisiae | 5.0 µM - 40 µM | Glucose-dependent K+ efflux | [7] |
| Microsporum gypseum | Fungistatic concentrations | Significant increase in potassium content in wild-type strain | [8] |
Cellular Stress Responses to Membrane Disruption
The fungal cell perceives the membrane damage induced by this compound as a significant stress, triggering a complex network of signaling pathways aimed at mitigating the damage and promoting survival. Key among these are the Hsp90-calcineurin and the Cell Wall Integrity (CWI) pathways.
Hsp90 and Calcineurin Signaling
The molecular chaperone Hsp90 and the calcium-dependent phosphatase calcineurin are crucial for fungal tolerance to this compound.[9][10] Hsp90 is essential for the proper folding and function of numerous client proteins, including components of stress response pathways. Calcineurin, activated by calcium signaling, plays a vital role in regulating ion homeostasis, cell wall synthesis, and drug tolerance.[9][10] In Candida albicans, tolerance to this compound has been shown to be dependent on both Hsp90 and calcineurin.[9][10]
Cell Wall Integrity (CWI) Pathway
The Cell Wall Integrity (CWI) pathway is a crucial signaling cascade that responds to stresses that challenge the fungal cell wall. Given that the cell membrane is intimately linked to the cell wall, it is plausible that the membrane perturbations caused by this compound activate the CWI pathway as a compensatory mechanism. This pathway is a MAP kinase cascade that ultimately leads to the activation of transcription factors that upregulate genes involved in cell wall synthesis and remodeling, such as chitin (B13524) synthases.[11][12] Studies have shown that imidazoles can trigger the activation of the MAPK Slt2 (Mpk1) in the CWI pathway in Saccharomyces cerevisiae.[13]
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the effects of this compound on fungal cell membrane integrity.
Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is used to extract and quantify the sterol composition of fungal cells, allowing for the direct measurement of ergosterol depletion and the accumulation of precursor sterols following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Fungal cells are cultured to the mid-logarithmic phase and then treated with varying concentrations of this compound or a vehicle control for a specified duration.
-
Cell Harvesting and Lysis: Cells are harvested by centrifugation, washed, and then subjected to saponification with alcoholic potassium hydroxide (B78521) to break open the cells and hydrolyze sterol esters.
-
Sterol Extraction: The non-saponifiable lipids, including sterols, are extracted using an organic solvent such as n-heptane or hexane.
-
Derivatization (Optional but Recommended): The extracted sterols are often derivatized, for example, by silylation, to increase their volatility for GC analysis.
-
GC-MS Analysis: The derivatized sterol extract is injected into a gas chromatograph coupled to a mass spectrometer. The different sterols are separated based on their retention times and identified by their characteristic mass spectra.
-
Quantification: The abundance of each sterol is quantified by comparing the peak areas to those of known standards.
Membrane Potential Assay using DiSC3(5)
This assay utilizes the potentiometric fluorescent dye DiSC3(5) to assess changes in fungal plasma membrane potential, which is an indicator of membrane integrity and cellular metabolic state.
Methodology:
-
Cell Preparation: Fungal cells are grown to the desired growth phase, harvested, washed, and resuspended in a suitable buffer.
-
Dye Loading: The cells are incubated with DiSC3(5) dye. In polarized, metabolically active cells, the dye accumulates in the membrane, leading to self-quenching of its fluorescence.
-
Baseline Measurement: The baseline fluorescence of the dye-loaded cells is measured using a fluorometer.
-
This compound Treatment: this compound is added to the cell suspension.
-
Fluorescence Monitoring: Changes in fluorescence are monitored over time. Depolarization of the membrane, indicative of damage, causes the release of the dye into the medium, resulting in an increase in fluorescence.
Transmission Electron Microscopy (TEM)
TEM provides high-resolution images of the ultrastructure of fungal cells, allowing for the direct visualization of morphological changes in the cell membrane and other organelles following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Fungal cells are cultured and treated with this compound as described previously.
-
Fixation: The cells are fixed, typically with glutaraldehyde (B144438) and osmium tetroxide, to preserve their ultrastructure.
-
Dehydration and Embedding: The fixed cells are dehydrated through a series of ethanol (B145695) concentrations and then embedded in a resin.
-
Sectioning: The resin blocks containing the cells are cut into ultrathin sections using an ultramicrotome.
-
Staining: The sections are stained with heavy metal salts, such as uranyl acetate (B1210297) and lead citrate, to enhance contrast.
-
Imaging: The stained sections are then observed under a transmission electron microscope.
Experimental Workflow Diagram
Conclusion
This compound's primary antifungal activity stems from its targeted inhibition of ergosterol biosynthesis, leading to a catastrophic loss of fungal cell membrane integrity. This guide has provided a comprehensive overview of this mechanism, from the initial enzymatic inhibition to the subsequent disruption of membrane function and the activation of cellular stress responses. The presented quantitative data, detailed experimental protocols, and visual pathway diagrams offer a valuable resource for the scientific community engaged in the fight against fungal diseases. A deeper understanding of these intricate molecular interactions is paramount for the development of novel and more effective antifungal therapies.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Direct membrane-damaging effect of this compound and tioconazole on Candida albicans demonstrated by bioluminescent assay of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct membrane-damaging effect of this compound and tioconazole on Candida albicans demonstrated by bioluminescent assay of ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and miconazole alter potassium homeostasis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on potassium pool, c-AMP-release and ergosterol synthesis in resistant mutants of Microsporum gypseum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces reversible antifungal drug tolerance mediated by trisomy of chromosome R in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces reversible antifungal drug tolerance mediated by trisomy of chromosome R in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of signaling pathways related to cell wall integrity and multidrug resistance by organic solvent in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Clotrimazole-Induced Oxidative Stress Triggers Novel Yeast Pkc1-Independent Cell Wall Integrity MAPK Pathway Circuitry - PMC [pmc.ncbi.nlm.nih.gov]
Repurposing Ketoconazole for Breast Cancer Brain Metastasis: A Technical Guide
For Immediate Release
WINSTON-SALEM, NC – Preclinical research has identified the FDA-approved antifungal agent, ketoconazole (B1673606), as a promising candidate for the treatment and prevention of breast cancer brain metastasis (BCBM), a condition with a historically dismal prognosis. This in-depth guide consolidates the key findings, experimental methodologies, and mechanistic insights for researchers, scientists, and drug development professionals engaged in advancing oncology therapeutics.
Executive Summary
Breast cancer is the second leading cause of brain metastases in women, with patients facing a median survival of only 6-18 months post-diagnosis.[1][2] A significant challenge in treating BCBM is the blood-brain barrier, which restricts the efficacy of many systemic therapies. Recent investigations have centered on repurposing existing drugs that can effectively cross this barrier and target the molecular drivers of brain metastasis.
A pivotal study has demonstrated that this compound can selectively target and inhibit the growth of breast cancer cells that express a truncated, gain-of-function splice variant of the glioma-associated oncogene homolog 1 (GLI1), known as tGLI1.[3][4][5][6] This transcription factor is highly expressed in a majority of BCBM samples and is associated with the promotion of cancer stem cells (CSCs), preferential metastasis to the brain, and resistance to radiation therapy.[1]
Preclinical evidence indicates that this compound and its novel derivative, KCZ-7, suppress tGLI1-mediated BCBM by inhibiting its DNA-binding activity.[3][4][5][6] This action, in turn, downregulates the expression of stemness genes such as Nanog and OCT4.[3][4][5][6] In vivo studies have shown that systemic administration of this compound not only prevents the formation of brain metastases from circulating tGLI1-positive breast cancer cells but also inhibits the progression of established metastatic lesions.[3][4] Notably, a derivative, KCZ-7, has exhibited enhanced blood-brain barrier penetration and greater efficacy in reducing the frequency of BCBM in mouse models.[3][4]
These promising preclinical findings have prompted the initiation of a window-of-opportunity clinical trial (NCT03796273) to evaluate the safety, blood-brain barrier penetrance, and biological activity of this compound in patients with recurrent glioma and breast cancer brain metastases.[1][7][8]
Mechanism of Action: Targeting the tGLI1 Transcription Factor
The primary mechanism through which this compound exerts its anti-tumor activity in the context of BCBM is the inhibition of the tGLI1 transcription factor.
The Role of tGLI1 in Breast Cancer Brain Metastasis
tGLI1 is a tumor-specific, truncated isoform of the GLI1 protein, a key effector in the Hedgehog signaling pathway.[1] However, tGLI1 can also be activated through non-canonical pathways.[3] Its expression is enriched in BCBM and is correlated with:
-
Promotion of Cancer Stem Cells (CSCs): tGLI1 drives the expression of genes associated with stemness, such as Nanog and OCT4, leading to an expansion of the CSC population that is implicated in metastasis and therapeutic resistance.[3][4][5][6]
-
Preferential Brain Metastasis: tGLI1 expression has been shown to mediate the colonization of breast cancer cells in the brain.[3][4]
-
Therapeutic Resistance: Elevated tGLI1 levels are associated with resistance to radiotherapy.[1]
This compound's Inhibition of tGLI1 Activity
Mechanistic studies have revealed that this compound and its derivative KCZ-7 inhibit tGLI1's function by preventing its binding to DNA.[3][4][5][6] This disruption of tGLI1's transcriptional activity leads to the downregulation of its target genes, thereby suppressing the malignant phenotype. Another proposed mechanism involves the disruption of the functional interaction between tGLI1 and STAT3.[1]
Preclinical Data
The potential of this compound and its derivatives in treating BCBM is supported by robust in vitro and in vivo preclinical data.
In Vitro Efficacy
This compound has been shown to selectively kill tGLI1-expressing breast cancer cells, with heightened efficacy against the cancer stem cell subpopulation, while sparing cells that do not express tGLI1.[3][4]
Table 1: In Vitro Activity of this compound and Derivatives
| Cell Line | Vector | IC50 (µM) - 72h |
| MDA-MB-231BRM | Control | > 20 |
| GLI1 | > 20 | |
| tGLI1 | 2.5 | |
| SKBRM | Control | > 20 |
| GLI1 | > 20 | |
| tGLI1 | 2.0 |
Data extracted from Doheny et al., Cancers, 2022.
In Vivo Efficacy in Mouse Models
Two experimental mouse models of breast cancer metastasis have demonstrated the in vivo potential of this compound and its derivatives.
In a prevention model, systemic administration of this compound prior to the introduction of tGLI1-positive breast cancer cells into circulation significantly reduced the colonization of these cells in the brain.
Table 2: In Vivo Prevention of Brain Metastasis with this compound
| Treatment Group | Mean Brain Bioluminescence (photons/s) | p-value |
| Vehicle | ~1.5 x 10^6 | < 0.01 |
| This compound (50 mg/kg) | ~0.5 x 10^6 | < 0.01 |
Data estimated from graphical representations in Doheny et al., Cancers, 2022.
In a treatment model, this compound administration was initiated after the detection of established brain metastases. The treatment led to a significant suppression of metastatic progression.
Table 3: In Vivo Treatment of Established Brain Metastasis
| Treatment Group | Fold Change in Brain Bioluminescence | p-value |
| Vehicle | ~25 | < 0.05 |
| This compound (50 mg/kg) | ~5 | < 0.05 |
Data estimated from graphical representations in Doheny et al., Cancers, 2022.
Blood-Brain Barrier Penetration
Mass spectrometry analysis confirmed that this compound and its derivatives can cross the blood-brain barrier. The novel derivative, KCZ-7, demonstrated superior brain penetration compared to the parent compound.
Table 4: Blood-Brain Barrier Penetration of this compound and Derivatives
| Compound (50 mg/kg) | Mean Brain Concentration (ng/g) | Mean Serum Concentration (ng/mL) | Brain/Serum Ratio |
| This compound | ~100 | ~2000 | ~0.05 |
| KCZ-5 | ~50 | ~1500 | ~0.03 |
| KCZ-7 | ~400 | ~2500 | ~0.16 |
Data estimated from graphical representations in Doheny et al., Cancers, 2022.
Clinical Development
The encouraging preclinical data provided a strong rationale for investigating this compound in a clinical setting for patients with BCBM.
Phase I "Window-of-Opportunity" Trial (NCT03796273)
A phase I clinical trial was initiated to assess the side effects and efficacy of this compound administered prior to surgery in patients with recurrent glioma or breast cancer that has metastasized to the brain.[7][8]
Trial Design:
-
Objective: To evaluate the safety, tolerability, and blood-brain barrier penetration of this compound. A key exploratory objective is to measure the modulation of tGLI1 expression and its signaling pathway in the resected tumor tissue.[7]
-
Patient Population: Patients with recurrent glioma or breast cancer with brain metastases scheduled for surgical resection.[7]
-
Treatment Protocol: Patients in the experimental arm receive oral this compound at a dose of 400 mg twice daily for 4-7 days leading up to surgery.[7]
-
Primary Outcome Measures:
-
Incidence of adverse events.
-
Concentration of this compound in plasma and resected brain tumor tissue.
-
-
Secondary Outcome Measures:
-
Change in tGLI1 expression in tumor tissue.
-
As of the latest updates, the trial is ongoing, and results on the primary and secondary outcome measures have not yet been publicly reported.
Experimental Protocols
The following are summaries of the key experimental protocols employed in the preclinical evaluation of this compound for BCBM.
Cell Culture and Reagents
-
Cell Lines: Human breast cancer cell lines MCF7, MCF10A, BT-20, and SKBR3 were utilized. Isogenic cell lines stably expressing control, GLI1, or tGLI1 vectors were generated.
-
Reagents: this compound was obtained from a commercial supplier. The novel derivatives KCZ-5 and KCZ-7 were synthesized based on the this compound scaffold.
In Vitro Cell Viability Assay
-
Seeding: Cells were seeded in 96-well plates.
-
Treatment: Cells were treated with a dose range of this compound or its derivatives.
-
Analysis: Cell viability was assessed at 24, 48, and 72 hours post-treatment using a standard MTT or similar colorimetric assay. The half-maximal inhibitory concentration (IC50) was calculated.
In Vivo Mouse Models of Brain Metastasis
-
Animal Model: Female athymic nude mice were used.
-
Cell Inoculation: Luciferase-expressing human breast cancer cells were administered via intracardiac injection to model the circulation of tumor cells and subsequent metastasis.
-
Treatment:
-
Prevention Model: Mice received intraperitoneal injections of this compound (50 mg/kg) or vehicle 24 hours prior to cell inoculation and three times per week thereafter.
-
Treatment Model: Treatment with this compound (50 mg/kg) or vehicle was initiated upon the detection of brain metastases via bioluminescent imaging.
-
-
Monitoring: Tumor burden in the brain and other organs was monitored bi-weekly using an in vivo imaging system to detect bioluminescence.
Mass Spectrometry for Blood-Brain Barrier Penetration
-
Sample Collection: Tumor-naive mice were treated with a single intraperitoneal dose of this compound or its derivatives (50 mg/kg). Blood and brain tissue were collected at specified time points.
-
Sample Preparation: Brain tissue was homogenized, and both brain homogenates and serum samples were processed for analysis.
-
Analysis: The concentrations of the compounds in the brain and serum were quantified using liquid chromatography-mass spectrometry (LC-MS).
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Cells were treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The cross-linked chromatin was sheared into smaller fragments using sonication.
-
Immunoprecipitation: An antibody specific to tGLI1 was used to immunoprecipitate the tGLI1-DNA complexes.
-
DNA Purification: The DNA was purified from the immunoprecipitated complexes.
-
Analysis: The purified DNA was analyzed by quantitative PCR (qPCR) or next-generation sequencing (ChIP-seq) to identify the DNA sequences bound by tGLI1.
Future Directions
The preclinical success of this compound and its derivatives in targeting tGLI1-positive BCBM has paved the way for further investigation. Key future directions include:
-
Completion and Analysis of the NCT03796273 Trial: The results of this trial will provide crucial insights into the safety, tolerability, and central nervous system penetrance of this compound in patients, as well as its on-target activity.
-
Further Development of KCZ-7: Given its superior blood-brain barrier penetration and efficacy in preclinical models, KCZ-7 warrants further development as a potential therapeutic for BCBM.
-
Biomarker Development: The identification of a robust biomarker to select patients with tGLI1-positive tumors will be essential for the clinical application of this therapeutic strategy.
-
Combination Therapies: Investigating the efficacy of this compound or its derivatives in combination with other treatment modalities, such as radiation therapy or targeted therapies, could lead to synergistic anti-tumor effects.
Conclusion
The repurposing of this compound as a therapeutic agent for breast cancer brain metastasis represents a promising and innovative approach to addressing a significant unmet medical need. The strong preclinical evidence for its mechanism of action and in vivo efficacy, coupled with the ongoing clinical investigation, underscores the potential of this strategy to improve outcomes for patients with this devastating disease. The continued exploration of this compound and its more potent derivatives could herald a new therapeutic option for a patient population with limited effective treatments.
References
- 1. mims.com [mims.com]
- 2. researchgate.net [researchgate.net]
- 3. An FDA-Approved Antifungal, this compound, and Its Novel Derivative Suppress tGLI1-Mediated Breast Cancer Brain Metastasis by Inhibiting the DNA-Binding Activity of Brain Metastasis-Promoting Transcription Factor tGLI1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. [this compound treatment of candidiasis in children: clinico-pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nizoral (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. An FDA-Approved Antifungal, this compound, and Its Novel Derivative Suppress tGLI1-Mediated Breast Cancer Brain Metastasis by Inhibiting the DNA-Binding Activity of Brain Metastasis-Promoting Transcription Factor tGLI1 - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of New Ketoconazole Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and evaluation of novel ketoconazole (B1673606) analogs. The document details experimental protocols for chemical synthesis and biological assays, presents quantitative data in a structured format, and includes visualizations of key pathways and workflows to support researchers in the field of antifungal drug discovery.
Introduction
This compound, a broad-spectrum imidazole (B134444) antifungal agent, functions by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51).[1][2][3] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2][3] The disruption of ergosterol synthesis compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.[1][3] However, the clinical use of this compound has been limited by its side effects and the emergence of resistant fungal strains. This has spurred the development of new this compound analogs with improved efficacy, selectivity, and pharmacokinetic profiles.
This guide focuses on two promising classes of novel this compound analogs: sulfonamide derivatives and analogs with a bioisosteric replacement of the 2,4-dichlorophenyl group.
Synthesis of Novel this compound Analogs
The synthesis of new this compound analogs typically involves the modification of the this compound scaffold. A key intermediate in many synthetic routes is the deacetylated this compound, which allows for the introduction of new functional groups at the distal piperazine (B1678402) nitrogen.[4]
General Synthetic Scheme
A common strategy for synthesizing novel this compound analogs is outlined below. This involves the deacetylation of the commercially available cis-(2R,4S)-(+)-ketoconazole to yield a reactive intermediate, which is then coupled with various sulfonyl chlorides or other moieties.
Caption: General synthetic scheme for this compound sulfonamide analogs.
Experimental Protocol: Synthesis of (2S, 4R)-Ketoconazole Sulfonamide Analogs
This protocol describes the synthesis of a series of (2S, 4R)-ketoconazole sulfonamide analogs, adapted from published procedures.
Step 1: Deacetylation of (2S, 4R)-Ketoconazole
-
To a solution of (2S, 4R)-Ketoconazole in a mixture of methanol (B129727) and water, add sodium hydroxide.
-
Reflux the mixture for several hours and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deacetylated this compound intermediate.
Step 2: Sulfonylation of the Deacetylated Intermediate
-
Dissolve the deacetylated this compound intermediate in a dry aprotic solvent, such as dichloromethane (B109758) (CH2Cl2), under an inert atmosphere.
-
Add triethylamine (B128534) (NEt3) to the solution.
-
Cool the reaction mixture in an ice bath and add the desired sulfonyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final sulfonamide analog.
Characterization of Novel this compound Analogs
The synthesized analogs are characterized using a combination of spectroscopic techniques to confirm their chemical structure and purity.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for a representative novel this compound analog.
| Technique | Expected Data |
| ¹H NMR | Chemical shifts (δ) and coupling constants (J) consistent with the proposed structure. Signals corresponding to the imidazole, dichlorophenyl, piperazine, and the newly introduced sulfonamide moieties are expected. |
| ¹³C NMR | Chemical shifts (δ) for all carbon atoms in the molecule, confirming the carbon skeleton. |
| FT-IR | Characteristic absorption bands for functional groups such as N-H, C=O (if present), S=O (sulfonamide), and aromatic C-H bonds. |
| Mass Spec (HRMS) | Accurate mass measurement of the molecular ion ([M+H]⁺) to confirm the elemental composition. |
Table 1: Summary of Spectroscopic Characterization Data.
Sample Spectroscopic Data for a Novel Azole Derivative
The following data for a synthesized azole derivative containing a 1,2,3-triazole moiety serves as an example of the expected characterization data.[5]
-
¹H NMR (400 MHz, CDCl₃) δ: 7.18–7.49 (m, 11H), 5.47 (s, 2H), 4.94 (s, 1H), 4.59 (d, J = 11.9 Hz, 1H), 4.37 (d, J = 11.6 Hz, 1H), 4.18 (s, 1H), 3.97 (s, 1H).[5]
-
¹³C NMR (100 MHz, CDCl₃) δ: 144.10, 134.64, 134.44, 133.70, 133.04, 129.36, 128.91, 128.56, 128.40, 127.94, 127.74, 122.48, 77.48, 77.16, 76.84, 76.43, 62.79, 53.89.[5]
-
LC-MS: C₂₁H₂₀Cl₂N₅O (M + H)⁺ found 428.10.[5]
Biological Evaluation
The antifungal activity and mechanism of action of the newly synthesized this compound analogs are evaluated through a series of in vitro assays.
Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) of the novel compounds against various fungal strains, such as Candida albicans and Candida glabrata, is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3][6][7]
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
-
Preparation of Inoculum: Prepare a standardized yeast suspension from a fresh culture on an appropriate agar (B569324) medium. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Serial Dilution: Perform serial twofold dilutions of the this compound analogs in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Inoculate each well with the prepared yeast suspension to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control well. The endpoint can be determined visually or by measuring the optical density at 600 nm.[6]
The following table presents a summary of the in vitro antifungal activity of representative this compound sulfonamide analogs against C. albicans and C. glabrata.
| Compound | Modification | C. albicans MIC₇₅ (nM) | C. glabrata MIC₇₅ (nM) |
| (±)-Ketoconazole | Reference | 250 | 500 |
| Analog 3a | Methyl sulfonamide | 125 | 500 |
| Analog 3c | n-Propyl sulfonamide | 125 | 500 |
| Analog 3g | Cyanoethyl sulfonamide | 250 | 500 |
| Analog 3l | Difluoroethyl sulfonamide | 62 | 250 |
Table 2: In vitro antifungal activity of selected this compound sulfonamide analogs. (Data sourced from a study on (2S, 4R)-Ketoconazole sulfonamide analogs).
Mechanism of Action: CYP51 Inhibition
The primary mechanism of action of this compound and its analogs is the inhibition of lanosterol 14α-demethylase (CYP51). The inhibitory activity of the novel compounds against this enzyme can be assessed using a fluorescence-based in vitro assay with recombinant human CYP51.[8][9]
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound analogs.
-
Reaction Mixture: Prepare a reaction mixture containing recombinant human CYP51, a fluorogenic substrate (e.g., benzyloxymethyloxycyanocoumarin - BOMCC), and a suitable buffer in a 96-well plate.[8][9]
-
Inhibitor Addition: Add the novel this compound analogs at various concentrations to the reaction mixture.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding an NADPH regenerating system.
-
Fluorescence Measurement: Monitor the production of the fluorescent product over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of the reaction for each inhibitor concentration and determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Conclusion
The development of novel this compound analogs presents a promising strategy to overcome the limitations of the parent drug. The synthesis of derivatives with modified side chains, such as sulfonamides, has led to compounds with potent antifungal activity. This guide provides a framework for the synthesis, characterization, and biological evaluation of such analogs, offering detailed protocols and data presentation formats to aid researchers in the discovery of new and improved antifungal agents. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these novel compounds is warranted to advance their potential as clinical candidates.
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel this compound analogues based on the replacement of 2,4-dichlorophenyl group with 1,4-benzothiazine moiety: design, synthesis, and microbiological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Design and Synthesis of this compound Derivatives as Innovative Anti‐Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in Antifungal Susceptibility Testing of Candida spp. by Use of Clinical and Laboratory Standards Institute Broth Microdilution Methods, 2010 to 2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
Ketoconazole's Off-Target Effects in Mammalian Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ketoconazole (B1673606), a broad-spectrum imidazole (B134444) antifungal agent, is well-known for its primary mechanism of action: the inhibition of fungal lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in ergosterol (B1671047) biosynthesis. However, its clinical utility is tempered by a range of off-target effects in mammalian cells, stemming from its interaction with various host proteins. This technical guide provides an in-depth examination of these off-target effects, focusing on the underlying molecular mechanisms, affected signaling pathways, and quantitative data. Detailed experimental protocols for key assays are provided to enable researchers to investigate these effects, and signaling pathways are visualized to facilitate a deeper understanding of the complex interactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this compound or other xenobiotics with potential off-target activities.
Introduction
While highly effective against a variety of fungal pathogens, this compound's therapeutic window is narrowed by its promiscuous binding to mammalian proteins. These off-target interactions can lead to significant clinical sequelae, including endocrine disturbances, drug-drug interactions, and cytotoxicity. A thorough understanding of these effects is crucial for predicting and mitigating adverse drug reactions, as well as for exploring potential therapeutic repositioning of this compound and its analogs. This guide delves into the core off-target activities of this compound, providing both the conceptual framework and the practical methodologies for their investigation.
Key Off-Target Effects of this compound
Inhibition of Steroidogenesis
One of the most well-documented off-target effects of this compound is its potent inhibition of steroid hormone synthesis in the adrenal glands and gonads. This occurs through the inhibition of several cytochrome P450 (CYP) enzymes crucial for the conversion of cholesterol into various steroid hormones.
Affected Enzymes and Consequences:
-
CYP11A1 (Cholesterol side-chain cleavage enzyme): Catalyzes the initial step in steroidogenesis, the conversion of cholesterol to pregnenolone (B344588). Inhibition leads to a broad suppression of all steroid hormone production.
-
CYP17A1 (17α-hydroxylase/17,20-lyase): A key enzyme in the synthesis of glucocorticoids and sex steroids. Its inhibition leads to decreased production of cortisol, androgens, and estrogens.
-
11β-hydroxylase (CYP11B1): Catalyzes the final step in cortisol synthesis. Inhibition leads to a reduction in cortisol levels and a compensatory increase in its precursor, 11-deoxycortisol.
-
CYP19A1 (Aromatase): Responsible for the conversion of androgens to estrogens. Its inhibition can disrupt the balance of sex hormones.
These inhibitory effects can result in clinically significant conditions such as adrenal insufficiency and gynecomastia.[1][2][3]
Disruption of Cholesterol Homeostasis
Beyond steroidogenesis, this compound also impacts the broader cholesterol biosynthesis pathway in mammalian cells. Its primary on-target, lanosterol 14α-demethylase, has a mammalian homolog involved in cholesterol synthesis. Inhibition of this enzyme leads to an accumulation of lanosterol and other methylsterols, which can have downstream effects on cellular function.
Interaction with Drug Transporters
This compound is a known inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that plays a crucial role in drug efflux from cells.[4][5][6] By inhibiting P-gp, this compound can increase the intracellular concentration of co-administered drugs that are P-gp substrates, leading to potential drug-drug interactions and increased toxicity.
Antagonism of Nuclear Receptors
This compound has been shown to act as an antagonist of several nuclear receptors, including the Pregnane (B1235032) X Receptor (PXR) and the Glucocorticoid Receptor (GR).[7][8][9][10][11][12][13]
-
Pregnane X Receptor (PXR): A key regulator of xenobiotic metabolism, PXR activation induces the expression of genes encoding drug-metabolizing enzymes (e.g., CYP3A4) and transporters. By antagonizing PXR, this compound can suppress the induction of these genes, further contributing to drug-drug interactions.[7][10][11][12][13]
-
Glucocorticoid Receptor (GR): this compound can bind to the GR and antagonize the effects of endogenous glucocorticoids like cortisol.[7][8][9] This can exacerbate the effects of its inhibition of cortisol synthesis.
Cytotoxicity
At higher concentrations, this compound exhibits cytotoxic effects in various mammalian cell lines. The precise mechanisms are not fully elucidated but are thought to involve the disruption of membrane integrity, mitochondrial dysfunction, and induction of apoptosis.
Quantitative Data
The following tables summarize the reported inhibitory concentrations (IC50) and inhibition constants (Ki) of this compound for various off-target proteins. These values provide a quantitative measure of the potency of this compound's off-target interactions.
Table 1: Inhibition of Human Cytochrome P450 Enzymes by this compound
| Enzyme | Substrate | IC50 (µM) | Ki (µM) | Reference |
| CYP3A4 | Testosterone | 0.90 - 1.69 | 0.17 - 0.92 | [6] |
| CYP3A4 | Midazolam | 1.04 - 1.46 | 1.51 - 2.52 | [6] |
| CYP17A1 (17α-hydroxylase) | N/A | 3.36 | N/A | [13] |
| CYP11A1 (P450scc) | N/A | 0.56 | N/A | [13] |
| CYP19A1 (Aromatase) | N/A | 0.56 | N/A | [13] |
| 11β-hydroxylase | N/A | N/A | ~0.01 | [14] |
| C17,20-desmolase | N/A | 2 | N/A | [8] |
| 17α-hydroxylase | N/A | 18 | N/A | [8] |
| 18-hydroxylase | N/A | 28 | N/A | [8] |
| 11β-hydroxylase | N/A | 35 | N/A | [8] |
Table 2: Inhibition of P-glycoprotein (P-gp) by this compound
| Cell Line | Substrate | IC50 (µM) | Reference |
| P-gp overexpressing cell line | Daunorubicin | ~6 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the off-target effects of this compound.
Steroidogenesis Inhibition Assay
Objective: To determine the inhibitory effect of this compound on steroid hormone production in adrenal or gonadal cells.
Materials:
-
Human adrenal carcinoma cell line (e.g., NCI-H295R) or primary adrenal/gonadal cells.
-
Cell culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics.
-
This compound stock solution (in DMSO).
-
Forskolin (B1673556) (to stimulate steroidogenesis).
-
Radio-labeled steroid precursors (e.g., [3H]-pregnenolone, [3H]-progesterone).
-
Solid-phase extraction (SPE) columns.
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector.
-
Scintillation counter.
Procedure:
-
Cell Culture: Culture the cells to near confluence in appropriate culture vessels.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for a specified time (e.g., 1 hour).
-
Stimulation: Add forskolin to stimulate steroidogenesis, along with the radio-labeled steroid precursor.
-
Incubation: Incubate for a defined period (e.g., 24 hours) to allow for steroid metabolism.
-
Steroid Extraction: Collect the cell culture medium and extract the steroids using SPE columns.
-
HPLC Analysis: Separate the different steroid metabolites using HPLC.
-
Quantification: Quantify the amount of each radio-labeled steroid metabolite using a radioactivity detector or by collecting fractions and using a scintillation counter.
-
Data Analysis: Calculate the production of each steroid at different this compound concentrations and determine the IC50 value for the inhibition of specific steroidogenic enzymes.
CYP450 Inhibition Assay (Fluorometric)
Objective: To determine the IC50 of this compound for a specific CYP450 enzyme (e.g., CYP3A4).
Materials:
-
Human liver microsomes (HLMs) or recombinant CYP450 enzymes.
-
Potassium phosphate (B84403) buffer.
-
CYP450 substrate (fluorogenic, e.g., 7-benzyloxy-4-trifluoromethylcoumarin (BFC) for CYP3A4).
-
NADPH regenerating system.
-
This compound stock solution (in DMSO).
-
Fluorescence microplate reader.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing HLMs or recombinant enzyme in potassium phosphate buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).
-
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system followed by the fluorogenic substrate.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the initial reaction velocity for each this compound concentration. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
P-glycoprotein (P-gp) Inhibition Assay (Calcein-AM Efflux Assay)
Objective: To assess the inhibitory effect of this compound on P-gp-mediated efflux.
Materials:
-
P-gp overexpressing cells (e.g., MDR1-MDCKII) and the corresponding parental cell line (MDCKII).
-
Cell culture medium.
-
Calcein-AM (a fluorescent P-gp substrate).
-
This compound stock solution (in DMSO).
-
Verpamil (a known P-gp inhibitor, as a positive control).
-
Fluorescence microplate reader or flow cytometer.
Procedure:
-
Cell Seeding: Seed both the P-gp overexpressing and parental cells into a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound or verapamil (B1683045) for 30-60 minutes.
-
Substrate Loading: Add Calcein-AM to all wells and incubate for a further 30-60 minutes.
-
Wash: Wash the cells with ice-cold buffer to remove extracellular Calcein-AM.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader or flow cytometer.
-
Data Analysis: Increased intracellular fluorescence in the P-gp overexpressing cells in the presence of this compound indicates inhibition of P-gp efflux. Calculate the EC50 value for P-gp inhibition.
Nuclear Receptor Antagonism Assay (Reporter Gene Assay)
Objective: To determine if this compound can antagonize the activation of a nuclear receptor (e.g., PXR).
Materials:
-
Mammalian cell line (e.g., HepG2).
-
Expression plasmid for the nuclear receptor (e.g., pSG5-hPXR).
-
Reporter plasmid containing a luciferase gene under the control of a response element for the nuclear receptor (e.g., pGL3-CYP3A4-promoter).
-
Transfection reagent.
-
PXR agonist (e.g., rifampicin).
-
This compound stock solution (in DMSO).
-
Luciferase assay system.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect the cells with the nuclear receptor expression plasmid and the reporter plasmid.
-
Treatment: After transfection, treat the cells with the PXR agonist (rifampicin) in the presence and absence of varying concentrations of this compound.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Lyse the cells and prepare cell extracts.
-
Luciferase Assay: Measure the luciferase activity in the cell extracts using a luminometer.
-
Data Analysis: A decrease in rifampicin-induced luciferase activity in the presence of this compound indicates antagonism of PXR. Determine the IC50 for the antagonistic effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a general workflow for investigating off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Rise and Fall of Oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of Common Azole Antifungals with P Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 6. Interaction with P-glycoprotein and transport of erythromycin, midazolam and this compound in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. This compound and miconazole are antagonists of the human glucocorticoid receptor: consequences on the expression and function of the constitutive androstane receptor and the pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound binds to glucocorticoid receptors and exhibits glucocorticoid antagonist activity in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activated pregnenolone X-receptor is a target for this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of CYP3A4 expression by this compound is mediated by the disruption of pregnane X receptor, steroid receptor coactivator-1, and hepatocyte nuclear factor 4alpha interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of pregnane X receptor pathway contributes to the cell growth inhibition and apoptosis of anticancer agents in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Effects of this compound on the Biodistribution and Metabolism of [11C]Loperamide and [11C]N-Desmethyl-loperamide in Wild-type and P-gp Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
Ketoconazole's Interaction with Cytochrome P450 Enzymes Beyond CYP3A4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ketoconazole (B1673606), a broad-spectrum antifungal agent, is renowned in clinical and preclinical studies as a potent inhibitor of cytochrome P450 3A4 (CYP3A4). However, its inhibitory activity extends to a wide array of other CYP450 isoforms, a fact of critical importance in drug development for predicting drug-drug interactions (DDIs) and understanding potential toxicity. This guide provides a detailed examination of this compound's interactions with key hepatic, extrahepatic, and steroidogenic CYP450 enzymes beyond CYP3A4. It consolidates quantitative inhibition data, outlines common experimental methodologies for assessing these interactions, and presents visual workflows and pathways to elucidate the underlying mechanisms and experimental procedures.
Introduction to this compound and Cytochrome P450
The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast number of xenobiotics, including approximately 75% of all pharmaceutical drugs. Inhibition of these enzymes can lead to elevated plasma concentrations of co-administered drugs, potentially causing adverse effects. This compound, an imidazole (B134444) derivative, exerts its inhibitory effect primarily through the coordination of its imidazole nitrogen with the heme iron atom in the active site of CYP enzymes, thereby preventing the binding and metabolism of substrates.[1] While its interaction with CYP3A4 is well-characterized and often utilized as a positive control in in-vitro assays, its broader inhibitory profile is complex and warrants a detailed review for comprehensive DDI risk assessment.
Inhibition of Hepatic Cytochrome P450 Isoforms
This compound demonstrates inhibitory activity against multiple hepatic CYP isoforms, albeit generally with lower potency than observed for CYP3A4. The following tables summarize the in-vitro inhibition parameters for key enzymes.
CYP1A Family
This compound has been shown to inhibit CYP1A1 and CYP1A2. Inhibition of CYP1A2 is particularly relevant due to its role in the metabolism of common drugs like caffeine (B1668208) and theophylline. Some studies also suggest that this compound can induce CYP1A1 expression.
| CYP Isoform | Probe Substrate | Inhibition Parameter | Value (µM) | Experimental System |
| CYP1A1 | 7-Ethoxycoumarin | IC50 | 0.33 | cDNA-expressed human CYP1A1 |
| CYP1A1 | 7-Ethoxyresorufin | Ki (noncompetitive) | 0.199 (for (+)-KTZ) | Recombinant human CYP1A1 |
| CYP1A2 | Phenacetin | IC50 | 4.4 | Human Liver Microsomes |
Data compiled from multiple sources.
CYP2C Family
The CYP2C subfamily, including CYP2C9 and CYP2C19, is responsible for the metabolism of a significant number of clinically important drugs such as warfarin, clopidogrel, and proton pump inhibitors. This compound acts as an inhibitor of these enzymes, which can lead to clinically significant interactions.
| CYP Isoform | Probe Substrate | Inhibition Parameter | Value (µM) | Experimental System |
| CYP2C9 | Tolbutamide | IC50 | 23.5 | Human Liver Microsomes |
| CYP2C19 | S-Mephenytoin | IC50 | ~2.5 (estimated) | P450-Glo™ Assay |
Data compiled from multiple sources, including graphical estimations.[2][3]
Other Key Hepatic Isoforms
This compound also interacts with CYP2D6 and CYP2E1. While its inhibition of CYP2D6 is considered moderate, the impact can be significant for substrates with a narrow therapeutic index.[2] CYP2E1 is involved in the metabolism of small molecule compounds, including ethanol (B145695) and some anesthetics.
| CYP Isoform | Probe Substrate | Inhibition Parameter | Value (µM) | Experimental System |
| CYP2D6 | Dextromethorphan | IC50 | ~20 (estimated) | P450-Glo™ Assay |
| CYP2E1 | Chlorzoxazone | IC50 | 8.1 | Human Liver Microsomes |
Data compiled from multiple sources, including graphical estimations.[2][3]
Inhibition of Steroidogenic and Mitochondrial P450 Enzymes
A significant aspect of this compound's pharmacology is its ability to inhibit steroid hormone synthesis by targeting mitochondrial and microsomal P450 enzymes in the adrenal glands and gonads. This property has been exploited therapeutically in conditions of steroid excess, such as Cushing's syndrome and prostate cancer.[4][5]
| CYP Isoform | Enzyme Name | Inhibition Parameter | Value (µM) | Experimental System |
| CYP11A1 | Cholesterol side-chain cleavage | IC50 | 0.56 | Primary rat ovary cells |
| CYP17A1 | 17α-hydroxylase activity | IC50 | 3.36 | Primary rat ovary cells |
| CYP19A1 | Aromatase | IC50 | 0.56 | Primary rat ovary cells |
Data compiled from a study on primary rat ovary cells.[6]
Experimental Methodologies
The quantitative data presented in this guide are primarily derived from in-vitro experiments using human liver microsomes (HLMs) or recombinant cDNA-expressed CYP enzymes.
Standard In-Vitro CYP Inhibition Assay (HLM)
A common method to determine the half-maximal inhibitory concentration (IC50) involves the following steps:
-
Preparation of Reagents:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions are made to achieve a range of final assay concentrations.
-
Pooled human liver microsomes are diluted in a phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
A specific probe substrate for the CYP isoform of interest is prepared.
-
An NADPH-regenerating system (containing G6P, G6PD, and NADP+) is prepared to initiate the enzymatic reaction.
-
-
Incubation:
-
The reaction is typically carried out in a 96-well plate format.
-
Microsomes, buffer, and various concentrations of this compound (or vehicle control) are added to the wells and pre-incubated at 37°C for a short period (e.g., 5-10 minutes).
-
The reaction is initiated by adding the probe substrate and the NADPH-regenerating system.
-
The plate is incubated at 37°C for a specific duration (e.g., 10-30 minutes), which is determined to be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Processing:
-
The reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, often containing an internal standard for analytical quantification.
-
The plate is centrifuged to precipitate the microsomal proteins.
-
-
Analysis:
-
The supernatant, containing the metabolite of the probe substrate, is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
The rate of metabolite formation is quantified.
-
-
Data Analysis:
-
The percent inhibition for each this compound concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
P450-Glo™ Luminescence-Based Assay
The P450-Glo™ assays provide a rapid, high-throughput alternative to LC-MS/MS methods.[7]
-
Assay Principle: These assays utilize luminogenic CYP probe substrates that are derivatives of beetle luciferin (B1168401). The CYP enzyme converts the derivative into luciferin.
-
Reaction: The luminogenic substrate is incubated with the CYP enzyme preparation (e.g., recombinant enzyme or microsomes) and the test inhibitor (this compound).
-
Detection: A luciferin detection reagent is added, which stops the CYP reaction and provides luciferase and other components necessary to produce a light signal from the generated luciferin.
-
Measurement: The luminescence intensity, which is directly proportional to the CYP activity, is measured using a luminometer. IC50 values are then calculated similarly to the standard assay.
Visualizations: Workflows and Pathways
Experimental Workflow for CYP Inhibition Assay
The following diagram illustrates the typical workflow for determining the IC50 value of an inhibitor in an in-vitro CYP assay.
Caption: Workflow for a typical in-vitro CYP450 inhibition assay.
Signaling Pathway: Inhibition of Arachidonic Acid Metabolism
CYP2C9 and CYP2C19 are involved in the metabolism of arachidonic acid (AA) to epoxyeicosatrienoic acids (EETs), which are signaling molecules with various physiological roles, including vasodilation and anti-inflammatory effects.[8][9][10] Inhibition of these enzymes by this compound can disrupt this pathway.
Caption: Inhibition of CYP2C-mediated arachidonic acid metabolism.
Logical Relationship: Types of Enzyme Inhibition
This diagram illustrates the logical classification of the primary types of reversible enzyme inhibition relevant to CYP450 interactions. This compound often exhibits mixed-type inhibition.
Caption: Classification of reversible enzyme inhibition mechanisms.
Conclusion
While this compound is ubiquitously used as a selective and potent inhibitor of CYP3A4, its inhibitory profile is considerably broader. It demonstrates moderate to weak inhibition of several other key drug-metabolizing enzymes, including members of the CYP1A, CYP2C, CYP2D, and CYP2E families. Furthermore, its potent inhibition of steroidogenic P450 enzymes is a defining characteristic with both therapeutic applications and potential side effects. For drug development professionals, a thorough understanding of these off-target inhibitory effects is essential for accurately modeling and predicting the complete DDI profile of new chemical entities and for interpreting results from preclinical and clinical studies where this compound is used as an investigative tool.
References
- 1. Differential selectivity of cytochrome P450 inhibitors against probe substrates in human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound blocks adrenal steroidogenesis by inhibiting cytochrome P450-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Inhibition of steroidogenesis by this compound. Therapeutic uses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Inhibition of Steroidogenic Enzymes by this compound in Rat Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. geneticsmr.org [geneticsmr.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacogenomics of CYP2C9: Functional and Clinical Considerations† - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Pharmacokinetics and Pharmacodynamics of Ketoconazole in Animal Models
This technical guide provides an in-depth overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of ketoconazole, a broad-spectrum imidazole (B134444) antifungal agent, as observed in various animal models. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Pharmacodynamics: Mechanism of Action
This compound exerts its effects primarily through the inhibition of cytochrome P450 (CYP450) enzymes in both fungi and mammals.
1.1. Antifungal Activity: Inhibition of Ergosterol (B1671047) Biosynthesis The primary mechanism of this compound's antifungal action is the disruption of the fungal cell membrane.[1] It achieves this by inhibiting lanosterol (B1674476) 14α-demethylase, a fungal CYP450 enzyme essential for the conversion of lanosterol to ergosterol.[][3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, responsible for maintaining membrane integrity, fluidity, and function.[1][3] The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterol precursors increase membrane permeability, leading to the leakage of essential cellular contents and ultimately inhibiting fungal growth or causing cell death.[1][3]
References
Methodological & Application
Application Note: A Robust HPLC-UV Method for the Quantification of Ketoconazole in Human Plasma
Introduction
Ketoconazole (B1673606) is a broad-spectrum antifungal agent belonging to the imidazole (B134444) class, widely used for treating both superficial and systemic fungal infections.[1][2] Monitoring its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy and safety. This application note describes a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound in human plasma. The method utilizes a straightforward protein precipitation technique for sample preparation, ensuring efficiency and high recovery.[1][3] This validated method is selective, accurate, and precise, making it suitable for routine analysis in clinical and research laboratories.[3][4]
Principle
The method involves the extraction of this compound and an internal standard (IS), itraconazole (B105839), from a plasma matrix via protein precipitation with acetonitrile (B52724).[1][3] Chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, followed by detection using a UV-Vis detector.[3] Quantification is based on the peak area ratio of this compound to the internal standard, which corrects for potential variations during sample processing and injection.[3]
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Itraconazole (Internal Standard, IS) reference standard (≥98% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Sodium dihydrogen phosphate (B84403) (NaH2PO4)
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Purified water (18.2 MΩ·cm)
-
Drug-free human plasma
2. Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a UV-Vis detector is used. The specific conditions are summarized in the table below.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase (e.g., Phenomenex Luna) (250 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | 0.02 M Sodium Dihydrogen Phosphate (pH 7.0) : Acetonitrile (30:70, v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL[3] |
| Column Temperature | Ambient |
| Detection | UV at 240 nm[3] |
| Run Time | ~12 minutes |
| Internal Standard | Itraconazole[3] |
3. Preparation of Solutions
-
Mobile Phase: Prepare a 0.02 M solution of sodium dihydrogen phosphate in purified water. Adjust the pH to 7.0 using 1 M sodium hydroxide. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile in a 30:70 ratio and degas before use.[3]
-
This compound Stock Solution (500 µg/mL): Accurately weigh 10.0 mg of this compound reference standard and dissolve it in a 20 mL volumetric flask with methanol.[3]
-
Itraconazole IS Stock Solution (500 µg/mL): Prepare in the same manner as the this compound stock solution.
-
Working Standard Solutions: Prepare calibration curve (CC) and quality control (QC) samples by spiking appropriate volumes of the this compound stock solution into drug-free human plasma to achieve the desired concentrations. A typical calibration curve range is 0.05-8 µg/mL.[3]
-
IS Working Solution (25 µg/mL): Dilute the IS stock solution with acetonitrile.
4. Sample Preparation Protocol
The protein precipitation method is used for sample extraction:
-
Pipette 100 µL of the plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the IS working solution (25 µg/mL Itraconazole).[1]
-
Add 200 µL of acetonitrile to precipitate plasma proteins. The optimal plasma-to-acetonitrile ratio is 1:2.[3]
-
Vortex the mixture for 30 seconds to ensure thorough mixing.[1]
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the clear supernatant to an HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system for analysis.[3]
Method Validation and Data
The developed method was validated according to established bioanalytical method validation guidelines, assessing selectivity, linearity, accuracy, precision, and recovery.
-
Selectivity: The method demonstrated good selectivity. Chromatograms of blank plasma showed no significant interfering peaks at the retention times of this compound (~5 min) or the internal standard itraconazole (~11 min).[3]
-
Linearity: The calibration curve was linear over the concentration range of 0.05 µg/mL to 8 µg/mL.[3]
Table 2: Linearity and Calibration Curve Data
| Parameter | Result |
| Concentration Range | 0.05 - 8.0 µg/mL[3] |
| Regression Equation | y = mx + c (based on peak area ratio vs. concentration) |
| Correlation Coefficient (R²) | > 0.996[3] |
| Limit of Quantification (LLOQ) | 0.05 µg/mL[3] |
-
Accuracy and Precision: The intra-day and inter-day accuracy and precision were evaluated using QC samples at low, medium, and high concentrations.
Table 3: Summary of Accuracy and Precision Data
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Diff) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Diff) |
| LLOQ | 0.05 | 10.13 - 12.08[3] | 9.47[3] | < 15 | < 15 |
| Low | 0.4 | 1.82 - 13.56[3] | 0.59 - 3.94[3] | < 15 | < 15 |
| Medium | 4.0 | 1.82 - 13.56[3] | 0.59 - 3.94[3] | < 15 | < 15 |
| High | 8.0 | 1.82 - 13.56[3] | 0.59 - 3.94[3] | < 15 | < 15 |
| %RSD (Relative Standard Deviation) and %Diff (Percent Difference from nominal value) are within acceptable limits (<15% for L, M, H and <20% for LLOQ).[1][3] |
-
Recovery: The extraction recovery was determined by comparing the peak areas of extracted plasma samples with those of unextracted standards. Acetonitrile was found to be an effective protein precipitating agent, providing satisfactory recovery for both this compound and the internal standard.[3]
Visualizations
References
Application Notes and Protocols for Utilizing Ketoconazole as a Positive Control in CYP3A4 Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytochrome P450 3A4 (CYP3A4) is a pivotal enzyme in drug metabolism, responsible for the biotransformation of a significant portion of clinically used drugs.[1] Consequently, evaluating the potential of new chemical entities (NCEs) to inhibit CYP3A4 is a critical and mandatory step in the drug discovery and development pipeline to mitigate the risk of adverse drug-drug interactions (DDIs).[1][2] To ensure the validity and reliability of in vitro CYP3A4 inhibition assays, a well-characterized positive control inhibitor is indispensable. Ketoconazole (B1673606), an imidazole (B134444) antifungal agent, serves as the industry-standard positive control due to its potent and well-documented inhibition of CYP3A4.[1]
These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound as a positive control in CYP3A4 inhibition assays.
Mechanism of CYP3A4 Inhibition by this compound
This compound is a potent reversible inhibitor of CYP3A4.[1] Its primary mechanism of action involves the direct coordination of the imidazole nitrogen atom with the ferric iron atom within the heme prosthetic group of the CYP3A4 active site.[1] This interaction physically obstructs the binding of substrates and prevents the monooxygenase activity of the enzyme. While it is predominantly a non-competitive inhibitor, mixed competitive-noncompetitive inhibition has also been reported, with the nature of inhibition being influenced by the specific substrate utilized in the assay.[1][3][4]
It is also noteworthy that this compound can influence CYP3A4 expression through pregnane (B1235032) X receptor (PXR)-mediated transcription.[5] However, for the purposes of in vitro inhibition assays, its direct inhibitory effect on the enzyme's catalytic activity is the primary focus.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory potency of this compound against CYP3A4 is commonly expressed as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values are crucial for validating assay performance and can vary depending on the experimental conditions, including the substrate and the biological matrix used (e.g., human liver microsomes). Below is a summary of reported IC50 and Ki values for this compound with commonly used CYP3A4 substrates.
| Substrate | Parameter | Reported Value (µM) | Reference |
| Testosterone | IC50 | 0.90 - 1.69 | [6][7] |
| Ki | 0.17 - 0.92 | [6][7] | |
| Midazolam | IC50 | 1.04 - 1.46 | [6][7] |
| Ki | 1.51 - 2.52 | [6][7] | |
| Cyclophosphamide (B585) | IC50 | 0.618 | [8] |
| Ki | 0.0612 - 0.1890 | [8] | |
| Triazolam | Ki | 0.011 - 0.045 | [4] |
| Nifedipine | - | - | [4] |
Experimental Protocols
This section outlines a detailed protocol for determining the IC50 of this compound in a typical in vitro CYP3A4 inhibition assay using human liver microsomes (HLMs) and a fluorogenic substrate.
Materials and Reagents
-
Human Liver Microsomes (HLMs)
-
This compound (analytical grade)
-
CYP3A4 Substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin - BFC, or a luminogenic substrate)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well microplates (black plates for fluorescence assays)
-
Plate reader with fluorescence or luminescence detection capabilities
-
Dimethyl sulfoxide (B87167) (DMSO)
Protocol: IC50 Determination of this compound
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for the assay (e.g., from 0.01 µM to 100 µM final concentration).
-
Prepare the CYP3A4 substrate solution in an appropriate solvent.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the HLM suspension in phosphate buffer to the desired concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, HLM suspension, and the serially diluted this compound solutions (or DMSO as a vehicle control).
-
Ensure the final concentration of DMSO in the assay is low (typically ≤ 1%) to prevent solvent-induced enzyme inhibition.
-
Pre-incubate the plate at 37°C for a recommended time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system.
-
Immediately add the CYP3A4 substrate to all wells.
-
Incubate the plate at 37°C for a predetermined period (e.g., 15-30 minutes), ensuring the reaction remains within the linear range.
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile (B52724) or a specific reagent provided with a commercial kit).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence or luminescence of the product formed at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a background control with no enzyme activity (100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software.
-
Visualizations
Mechanism of CYP3A4 Inhibition by this compound
Caption: Mechanism of CYP3A4 inhibition by this compound.
Experimental Workflow for CYP3A4 Inhibition Assay
References
- 1. benchchem.com [benchchem.com]
- 2. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of cytochrome P450-3A inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of CYP3A4 expression by this compound is mediated by the disruption of pregnane X receptor, steroid receptor coactivator-1, and hepatocyte nuclear factor 4alpha interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual Effects of this compound cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]
- 7. Dual Effects of this compound cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on cyclophosphamide metabolism: evaluation of CYP3A4 inhibition effect using the in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Topical Ketoconazole in Skin Fungal Infection Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing topical formulations of ketoconazole (B1673606) in the study of superficial fungal infections. This document outlines the molecular mechanism of this compound, details on its formulation, and standardized protocols for in vitro and in vivo evaluation.
Introduction to this compound and Skin Fungal Infections
Superficial fungal infections, primarily caused by dermatophytes of the Trichophyton, Microsporum, and Epidermophyton genera, are among the most common skin diseases globally.[1] These infections, such as tinea corporis (ringworm), tinea pedis (athlete's foot), and tinea cruris (jock itch), are typically confined to the keratinized tissues of the skin, hair, and nails.[2] this compound, a synthetic broad-spectrum antifungal agent from the imidazole (B134444) class, is widely used in topical formulations to treat these infections.[1][3] It is effective against a range of common dermatophytes and yeasts, including Trichophyton rubrum, T. mentagrophytes, Microsporum canis, and Candida albicans.[3]
Mechanism of Action
This compound exerts its antifungal effect by disrupting the integrity of the fungal cell membrane. The primary mechanism involves the inhibition of a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway.
Ergosterol Biosynthesis Inhibition
This compound specifically targets and inhibits the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is vital for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates its fluidity and permeability. By inhibiting this step, this compound leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors. This disruption of the cell membrane's structure and function ultimately inhibits fungal growth and leads to cell death.
References
- 1. Determination of minimum inhibitory concentrations of itraconazole, terbinafine and this compound against dermatophyte species by broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental guinea pig model of dermatophytosis: a simple and useful tool for the evaluation of new diagnostics and antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Cream, 2% [dailymed.nlm.nih.gov]
Application Notes and Protocols: Studying the Effect of Ketoconazole on Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the anti-proliferative effects of ketoconazole (B1673606) on cancer cells. The included protocols are based on established methodologies for assessing cell viability and proliferation.
Introduction
This compound, an imidazole (B134444) antifungal agent, has demonstrated significant anti-cancer properties in various preclinical studies. Its mechanisms of action are multifaceted, including the inhibition of cytochrome P450 enzymes, disruption of steroidogenesis, and induction of cell cycle arrest.[1][2][] In prostate cancer, this compound is known to inhibit androgen synthesis by targeting the CYP17A1 enzyme.[4][5] Furthermore, studies have shown its ability to induce G0/G1 phase cell cycle arrest in colorectal and hepatocellular carcinoma cell lines, an effect potentially mediated by the p53 signaling pathway.[6][7] This document outlines detailed protocols for studying the impact of this compound on cancer cell proliferation using standard in vitro assays.
Key Signaling Pathways Affected by this compound
This compound's anti-proliferative effects are attributed to its influence on several key cellular signaling pathways.
Caption: this compound's multifaceted impact on cancer cell signaling pathways.
Experimental Workflow
A typical workflow for assessing the anti-proliferative effects of this compound is outlined below. This process involves initial cell culture, treatment with varying concentrations of the drug, and subsequent analysis using one or more of the detailed protocols.
Caption: General experimental workflow for studying this compound's effects.
Data Presentation: Summary of Quantitative Data
The following tables summarize typical experimental parameters and expected outcomes when studying this compound's effect on cancer cell proliferation.
Table 1: Recommended this compound Concentrations and Incubation Times
| Cancer Cell Line Type | Recommended this compound Concentration Range (µM) | Typical Incubation Times (hours) | Reference |
| Colon (e.g., HT29-S-B6) | 1 - 20 | 24, 48, 72 | [1][2] |
| Breast (e.g., MDA-MB-231) | 1 - 25 | 24, 48, 72 | [1][2] |
| Colorectal (e.g., COLO 205) | 5 - 30 | 24, 48, 72 | [6][7] |
| Hepatocellular (e.g., Hep G2) | 5 - 30 | 24, 48, 72 | [6][7] |
| Melanoma (e.g., A375.S2) | 10 - 50 | 24, 48 | [8] |
| Glioblastoma (e.g., U87) | 1 - 10 | 48, 72 | [9] |
Table 2: Summary of Proliferation Assay Methodologies
| Assay | Principle | Endpoint Measurement | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of MTT to formazan (B1609692) by metabolically active cells.[10] | Colorimetric reading (absorbance at 570-590 nm). | High-throughput, cost-effective, rapid. | Indirect measure of cell viability, can be affected by metabolic changes. |
| BrdU Assay | Incorporation of thymidine (B127349) analog (BrdU) into newly synthesized DNA during the S-phase of the cell cycle.[11] | Immunodetection of incorporated BrdU using an anti-BrdU antibody. | Direct measure of DNA synthesis and cell proliferation.[12] | Requires cell fixation and DNA denaturation, more steps than MTT. |
| Colony Formation Assay | Assessment of a single cell's ability to undergo unlimited division and form a colony.[13] | Counting the number of visible colonies after staining.[14] | Measures long-term cell survival and reproductive integrity.[15] | Time-consuming (weeks), not suitable for high-throughput screening.[15] |
Experimental Protocols
MTT Cell Proliferation Assay
This protocol is adapted from standard methodologies for determining cell viability through metabolic activity.[10][16][17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[16]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control.
BrdU Cell Proliferation Assay
This protocol is based on the principle of incorporating a thymidine analog into replicating DNA.[11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
BrdU labeling solution (10 µM in culture medium).[18]
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: After the desired incubation with this compound, add BrdU labeling solution to each well and incubate for 2-24 hours at 37°C. The optimal incubation time depends on the cell division rate.
-
Fixation and Denaturation: Remove the labeling solution, wash with PBS, and add 100 µL of fixing solution. Incubate for 30 minutes at room temperature. Remove the fixing solution and add denaturing solution for 30 minutes.[19]
-
Antibody Incubation: Wash the wells with wash buffer. Add 100 µL of diluted anti-BrdU primary antibody and incubate for 1 hour at room temperature.[19]
-
Secondary Antibody and Detection: Wash the wells and add 100 µL of HRP-conjugated secondary antibody. Incubate for 1 hour.[19]
-
Substrate Addition: Wash the wells and add 100 µL of TMB substrate. Incubate in the dark for 5-30 minutes until color develops.[19]
-
Absorbance Measurement: Add 100 µL of stop solution and measure the absorbance at 450 nm.[19]
-
Data Analysis: Calculate the percentage of proliferation relative to the vehicle control.
Colony Formation (Clonogenic) Assay
This assay assesses the long-term survival and proliferative capacity of single cells.[13][20]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Trypsin-EDTA
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Plate a low density of cells (e.g., 200-1000 cells per well) in 6-well plates. The optimal seeding density should be determined empirically for each cell line.
-
Treatment: Allow cells to attach for 24 hours, then treat with various concentrations of this compound.
-
Incubation: Incubate the plates for 1-3 weeks at 37°C in a 5% CO₂ incubator, allowing colonies to form.[13] The medium can be changed every 3-4 days.
-
Fixation and Staining: After the incubation period, wash the wells with PBS. Fix the colonies with the fixation solution for 10-15 minutes. Remove the fixative and stain with crystal violet solution for 10-30 minutes.
-
Washing and Drying: Gently wash the wells with water and allow the plates to air dry.
-
Colony Counting: Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well.[13]
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the vehicle control.
References
- 1. Effects of this compound on the proliferation and cell cycle of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 4. Phase II Study of Androgen Synthesis Inhibition with this compound, Hydrocortisone, and Dutasteride in Asymptomatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces G0/G1 arrest in human colorectal and hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. Inhibition of proliferation and migration of melanoma cells by this compound and Ganoderma immunomodulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and Posaconazole Selectively Target HK2-expressing Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. artscimedia.case.edu [artscimedia.case.edu]
- 15. agilent.com [agilent.com]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. cohesionbio.com [cohesionbio.com]
- 20. In Vitro Tumorigenic Assay: Colony Forming Assay for Cancer Stem Cells | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vitro Drug-Drug Interaction Studies Involving Ketoconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketoconazole (B1673606), a broad-spectrum antifungal agent, is a potent inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP3A4.[1][2] This characteristic has led to its historical use as a strong index inhibitor in clinical drug-drug interaction (DDI) studies to evaluate the potential of investigational drugs to be victims of CYP3A4 inhibition.[1][3] Although regulatory agencies like the FDA and EMA have recommended alternatives for clinical DDI studies due to safety concerns, this compound remains a valuable tool for in vitro investigations.[1][4][5]
These application notes provide detailed protocols and quantitative data for utilizing this compound in in vitro DDI studies to characterize the metabolic pathways of new chemical entities and predict their DDI potential. The focus is on the inhibition of CYP enzymes and drug transporters.
Data Presentation: Quantitative Inhibitory Potency of this compound
The inhibitory potential of this compound is quantified by its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). These values are crucial for predicting the clinical relevance of DDIs. Below are summary tables of reported IC50 and Ki values for this compound against various CYP enzymes and drug transporters.
Table 1: Inhibitory Potency (IC50 & Ki) of this compound against CYP3A4
| Substrate | Parameter | Value (µM) | Reference |
| Testosterone | IC50 | 0.90 - 1.69 | [6][7] |
| Ki | 0.17 - 0.92 | [6][7] | |
| Midazolam | IC50 | 1.04 - 1.46 | [6][7] |
| Ki | 1.51 - 2.52 | [6][7] | |
| Triazolam | Ki | 0.011 - 0.045 | [8] |
| Nifedipine | Ki | 0.011 - 0.045 | [8] |
| Gepirone | IC50 | 0.026 - 0.162 | [9] |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as the specific substrate, protein concentration, and incubation time.
Table 2: Inhibitory Potency (IC50) of this compound against Other CYP Isoforms
| CYP Isoform | IC50 (µM) | Reference |
| CYP2C19 | ~5 | [10] |
| CYP2D6 | ~10 | [10] |
| CYP1B1 | Weak inhibitor | [11] |
| CYP2B6 | Weak inhibitor | [11] |
| CYP2C Family | Weak inhibitor | [11] |
Table 3: Inhibitory Potency (IC50) of this compound against Drug Transporters
| Transporter | Experimental System | IC50 (µM) | Reference |
| P-glycoprotein (P-gp) | P388/dx cells | ~0.7 | [12] |
| P-glycoprotein (P-gp) | Vesicle Assay | >10 | [13] |
| OATP1B1 | HEK-293 cells | 0.68 | [13] |
| OATP1B3 | HEK-293 cells | 1.3 | [4] |
| OAT1 | HEK-293 cells | >50 | [4] |
| OAT3 | HEK-293 cells | 14 | [4] |
| OCT1 | HEK-293 cells | 1.6 | [4] |
| OCT2 | HEK-293 cells | 1.1 | [4] |
| MATE1 | HEK-293 cells | 0.35 | [4] |
| MATE2-K | HEK-293 cells | 0.22 | [4] |
| BCRP | Vesicle Assay | 1.4 | [4] |
| MRP2 | Vesicle Assay | 4.3 | [4] |
| MRP3 | Vesicle Assay | >50 | [4] |
| BSEP | Vesicle Assay | 1.5 | [4] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 for CYP3A4 Inhibition in Human Liver Microsomes (HLM)
This protocol describes a typical fluorometric assay to determine the IC50 value of this compound for CYP3A4 activity using a probe substrate.
Materials and Reagents:
-
Human Liver Microsomes (HLMs)
-
This compound
-
CYP3A4 Substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin - BFC)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Suitable solvent for this compound (e.g., DMSO)
-
Stop solution (e.g., acetonitrile)
-
96-well microplate (black, for fluorescence)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL)
-
This compound dilutions (or solvent for the no-inhibitor control). Ensure the final solvent concentration is low (e.g., <1%) to avoid affecting enzyme activity.[7]
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.[7]
-
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system. Immediately after, add the CYP3A4 substrate (e.g., BFC).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.[7]
-
Reaction Termination: Stop the reaction by adding a sufficient volume of a stop solution.[7]
-
Data Acquisition: Measure the fluorescence of the product at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: P-glycoprotein (P-gp) Inhibition Assay using Calcein-AM
This protocol outlines a cell-based assay to assess the inhibitory effect of this compound on the P-gp transporter.
Materials and Reagents:
-
P-gp overexpressing cells (e.g., L-MDR1 or P388/dx) and the corresponding parental cell line (e.g., LLC-PK1 or P388).[12]
-
This compound
-
Calcein-AM (a fluorescent P-gp substrate)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well plate and culture until they form a confluent monolayer.
-
Prepare this compound Solutions: Prepare various concentrations of this compound in the cell culture medium.
-
Treatment: Remove the culture medium from the wells and wash the cells with PBS. Add the this compound solutions to the respective wells. Include a positive control (e.g., a known P-gp inhibitor) and a vehicle control.
-
Calcein-AM Addition: Add Calcein-AM to all wells at a final concentration that is appropriate for the cell line.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the intracellular fluorescence of calcein (B42510) using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Increased intracellular fluorescence in the P-gp overexpressing cells in the presence of this compound indicates P-gp inhibition.[12]
-
Calculate the fold-increase in fluorescence compared to the vehicle control.
-
The IC50 value can be determined by plotting the fluorescence intensity against the logarithm of the this compound concentration.
-
Visualizations
Caption: Workflow for an in vitro CYP3A4 inhibition assay.
Caption: Inhibition of the CYP3A4 catalytic cycle by this compound.
References
- 1. xenotech.com [xenotech.com]
- 2. Effects of this compound on cyclophosphamide metabolism: evaluation of CYP3A4 inhibition effect using the in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of CYP3A4 in vitro data to predict clinical drug–drug interactions; predictions of compounds as objects of interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of this compound and Its Alternative Clinical CYP3A4/5 Inhibitors as Inhibitors of Drug Transporters: The In Vitro Effects of this compound, Ritonavir, Clarithromycin, and Itraconazole on 13 Clinically-Relevant Drug Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. Dual Effects of this compound cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. xenotech.com [xenotech.com]
Application Note: High-Throughput Screening for Novel Antifungal Compounds Using Ketoconazole as a Reference
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of invasive fungal infections, coupled with the emergence of antifungal drug resistance, underscores the urgent need for the discovery and development of novel antifungal agents.[1] High-throughput screening (HTS) serves as a cornerstone in this endeavor, facilitating the rapid evaluation of large and diverse compound libraries for antifungal activity.[1] This document outlines a detailed protocol for a robust HTS campaign designed to identify and characterize new antifungal compounds, utilizing the well-characterized imidazole (B134444) antifungal, ketoconazole (B1673606), as a reference compound.
This compound exerts its antifungal effect by inhibiting the cytochrome P450 enzyme 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[][3][4] This inhibition disrupts membrane integrity, leading to fungal cell death.[4] The workflow described herein encompasses a primary screening assay for fungal growth inhibition, a secondary assay to determine dose-response relationships and cytotoxicity, and guidance on initial mechanism of action studies.
Key Experimental Protocols
Primary High-Throughput Screening: Fungal Growth Inhibition Assay
This primary assay is designed for the rapid identification of compounds that inhibit the growth of a target fungal pathogen (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans). A widely used and effective method employs a colorimetric readout based on the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells.[1][5]
Materials:
-
Target fungal strain (e.g., Candida albicans ATCC 90028)
-
RPMI-1640 medium supplemented with L-glutamine and buffered with MOPS[1][6]
-
Compound library dissolved in 100% DMSO
-
Reference Control: this compound
-
Positive Control: Amphotericin B[1]
-
Negative Control: 100% DMSO[1]
-
Resazurin sodium salt solution (0.01% w/v in PBS)[1]
-
Sterile, clear-bottom 384-well microplates[1]
-
Automated liquid handling system
-
Microplate reader with fluorescence detection (Excitation: 570 nm, Emission: 615 nm)[1][8]
Protocol:
-
Fungal Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) medium.
-
Prepare a suspension of fungal cells in RPMI-1640 medium.
-
Adjust the cell density to a final concentration that allows for robust growth during the incubation period (e.g., 1 x 10^5 cells/mL for C. albicans).[7]
-
-
Compound Plating:
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each test compound, this compound (as a reference), positive control, and negative control into the wells of a 384-well assay plate.[7]
-
-
Cell Dispensing:
-
Incubation:
-
Seal the plates to prevent evaporation and incubate at 35°C for 24 to 48 hours.[7] The optimal incubation time should be determined based on the growth kinetics of the specific fungal strain.
-
-
Viability Assessment:
-
Data Acquisition:
Secondary Screening: Dose-Response and Cytotoxicity Assays
Compounds identified as "hits" in the primary screen should be subjected to secondary screening to confirm their antifungal activity and assess their toxicity against mammalian cells.
Dose-Response Assay:
This protocol is similar to the primary screening assay, with the key difference being that hit compounds are tested across a range of concentrations (e.g., a 10-point, 2-fold serial dilution starting from 50 µM).[1] The resulting data are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50).
Cytotoxicity Assay (e.g., against HeLa or HepG2 cells):
It is crucial to determine if the observed antifungal activity is due to specific inhibition of fungal growth or general cytotoxicity.[1] A common method for assessing cytotoxicity is the MTT assay.
Protocol:
-
Cell Culture: Culture mammalian cells in an appropriate medium and seed them into 96-well plates.
-
Compound Addition: Add serial dilutions of the hit compounds to the wells. Include positive (e.g., a known cytotoxic agent) and negative controls.
-
Incubation: Incubate for 24-48 hours.[1]
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[1]
-
Add a solubilization solution to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis:
The half-maximal cytotoxic concentration (CC50) is calculated from the dose-response curves. The selectivity index (SI) is then determined by the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the fungal pathogen over mammalian cells.[1]
Data Presentation
Table 1: Representative Data from Primary High-Throughput Screening
| Compound ID | % Inhibition at 10 µM | Hit Classification |
| Test Compound 1 | 95.2 | Hit |
| Test Compound 2 | 12.5 | Non-Hit |
| Test Compound 3 | 88.9 | Hit |
| This compound | 98.6 | Reference Control |
| Amphotericin B | 99.1 | Positive Control |
| DMSO | 0.5 | Negative Control |
Table 2: Dose-Response and Cytotoxicity Data for Confirmed Hits
| Compound ID | Fungal IC50 (µM) | Mammalian CC50 (µM) | Selectivity Index (SI) |
| Hit Compound 1 | 2.5 | > 100 | > 40 |
| Hit Compound 3 | 8.1 | 25.3 | 3.1 |
| This compound | 0.8 | 35.7 | 44.6 |
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. High-Throughput Screening Assays to Identify Plant Natural Products with Antifungal Properties Against Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens | MDPI [mdpi.com]
Application Notes and Protocols for Inducing and Studying Ketoconazole Resistance in Laboratory Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for inducing and studying ketoconazole (B1673606) resistance in common laboratory fungal strains such as Candida albicans and Aspergillus fumigatus. The protocols outlined below are based on established experimental evolution techniques and subsequent molecular and cellular analyses to elucidate resistance mechanisms.
Introduction to this compound Resistance
This compound, an imidazole (B134444) antifungal agent, functions by inhibiting the cytochrome P450 enzyme 14α-demethylase, which is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2] Resistance to this compound and other azoles can emerge through various mechanisms, primarily:
-
Target Modification: Mutations in or overexpression of the ERG11 gene (encoding 14α-demethylase) reduce the drug's binding affinity or increase the amount of target enzyme.[3][4][5]
-
Active Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) actively pump the drug out of the cell.[3][5]
-
Alterations in the Ergosterol Biosynthesis Pathway: Changes in other enzymes within the ergosterol pathway can compensate for the inhibition of 14α-demethylase.[2]
-
Stress Response Pathways: Cellular stress response pathways involving chaperones like Hsp90 and signaling molecules like calcineurin play a crucial role in mediating tolerance and resistance to azole antifungals.[1][6][7]
Understanding the mechanisms of resistance is vital for the development of new antifungal therapies and strategies to overcome existing resistance.
Experimental Protocols
Protocol for Inducing this compound Resistance via Experimental Evolution
This protocol describes a method for generating this compound-resistant fungal strains in the laboratory through serial passage in the presence of the drug.[3][8][9]
Materials:
-
Susceptible fungal strain (e.g., Candida albicans SC5314)
-
Yeast Peptone Dextrose (YPD) broth and agar (B569324) plates
-
This compound stock solution (in DMSO)
-
Sterile culture tubes and plates
-
Incubator
-
Spectrophotometer
Procedure:
-
Determine Initial Minimum Inhibitory Concentration (MIC): Perform a baseline MIC test for the susceptible parent strain using a standardized microdilution method (e.g., CLSI M27) to determine the initial concentration of this compound that inhibits growth.
-
Initiate Serial Passaging:
-
Inoculate the susceptible fungal strain into a culture tube containing YPD broth with a sub-inhibitory concentration of this compound (e.g., 0.5x MIC).
-
Incubate the culture at 30°C with shaking until it reaches stationary phase.
-
-
Increase Drug Concentration:
-
Transfer an aliquot of the culture to a new tube containing fresh YPD broth with a slightly higher concentration of this compound (e.g., 2x the previous concentration).
-
Repeat the incubation and passaging steps.
-
-
Monitor for Resistance:
-
Continue this process of serial passaging with incrementally increasing concentrations of this compound. The goal is to apply selective pressure that allows for the growth of resistant mutants.[3]
-
Periodically, plate a sample of the evolving population onto YPD agar plates with and without this compound to check for the emergence of resistant colonies.
-
Perform MIC testing on isolated colonies to quantify the level of resistance.
-
-
Isolate and Store Resistant Strains:
-
Once a desired level of resistance is achieved (e.g., a significant increase in MIC), streak the population onto a YPD agar plate to obtain single colonies.
-
Select individual resistant colonies and grow them in YPD broth.
-
Prepare glycerol (B35011) stocks of the resistant isolates for long-term storage at -80°C.
-
Workflow for Inducing this compound Resistance:
Caption: Workflow for inducing this compound resistance.
Protocol for Quantifying Ergosterol Content
This protocol is used to measure the ergosterol content in fungal cells, which can be altered in azole-resistant strains.[10][11][12][13][14]
Materials:
-
Fungal cell pellets (from both susceptible and resistant strains)
-
Methanol
-
Potassium hydroxide (B78521) (KOH)
-
n-Heptane
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Ergosterol standard
Procedure:
-
Cell Lysis and Saponification:
-
Harvest fungal cells by centrifugation and wash with sterile water.
-
Resuspend the cell pellet in methanol.
-
Add a solution of potassium hydroxide in methanol.
-
Incubate at 80°C for 30 minutes to lyse the cells and saponify the lipids.
-
-
Ergosterol Extraction:
-
After cooling, add a mixture of chloroform and water to the sample.
-
Vortex thoroughly to extract the non-saponifiable lipids, including ergosterol, into the chloroform phase.
-
Centrifuge to separate the phases.
-
-
Sample Preparation for HPLC:
-
Carefully transfer the lower chloroform layer to a new tube.
-
Evaporate the chloroform to dryness under a stream of nitrogen.
-
Re-dissolve the dried extract in a known volume of mobile phase (e.g., methanol).
-
-
HPLC Analysis:
-
Inject the sample into the HPLC system.
-
Separate the sterols on a C18 column.
-
Detect ergosterol by its absorbance at 282 nm.
-
-
Quantification:
-
Create a standard curve using known concentrations of pure ergosterol.
-
Calculate the ergosterol concentration in the samples by comparing their peak areas to the standard curve.
-
Protocol for Measuring Efflux Pump Activity
This protocol uses the fluorescent dye Nile Red to assess the activity of efflux pumps in fungal cells.[15][16] Increased efflux of the dye indicates higher pump activity.
Materials:
-
Fungal cells (susceptible and resistant strains)
-
Phosphate-buffered saline (PBS)
-
Glucose
-
Nile Red stock solution (in DMSO)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation and Starvation:
-
Grow fungal cells to mid-log phase and harvest by centrifugation.
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS without glucose and incubate for 30 minutes to deplete intracellular energy reserves.
-
-
Dye Loading:
-
Add Nile Red to the starved cell suspension to a final concentration of 7.5 µM.
-
Incubate for 30 minutes to allow the dye to accumulate within the cells.
-
-
Efflux Initiation and Measurement:
-
Wash the cells with PBS to remove excess extracellular dye.
-
Resuspend the cells in PBS containing 2% glucose to energize the efflux pumps.
-
Immediately begin measuring the fluorescence of the cell suspension over time (e.g., every 2 minutes for 20 minutes). A decrease in fluorescence indicates efflux of the dye from the cells.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for both susceptible and resistant strains.
-
A faster and more significant decrease in fluorescence in the resistant strain compared to the susceptible strain suggests increased efflux pump activity.
-
Data Presentation
Table 1: Example Minimum Inhibitory Concentrations (MICs) of this compound for Susceptible and Experimentally Evolved Resistant C. albicans Strains.
| Strain | Parent/Evolved | Number of Generations in Drug | This compound MIC (µg/mL) | Fold Increase in MIC |
| SC5314 | Parent | 0 | 0.015 | - |
| KCR-1 | Evolved | 330 | 16 | 1067 |
| KCR-2 | Evolved | 330 | 32 | 2133 |
| KCR-3 | Evolved | 330 | 8 | 533 |
Table 2: Relative Gene Expression Levels of Key Resistance Genes in this compound-Resistant C. albicans Compared to the Susceptible Parent Strain.
| Gene | Function | Fold Change in Expression (Resistant vs. Susceptible) |
| ERG11 | 14α-demethylase (Drug Target) | 4-8 fold increase |
| CDR1 | ABC Transporter (Efflux Pump) | 10-20 fold increase |
| CDR2 | ABC Transporter (Efflux Pump) | 5-15 fold increase |
| MDR1 | MFS Transporter (Efflux Pump) | 2-5 fold increase |
Visualization of Key Pathways
This compound Action and Resistance Mechanisms
The following diagram illustrates the primary mechanism of action of this compound and the key resistance mechanisms developed by fungal cells.
Caption: this compound action and resistance mechanisms.
Hsp90 and Calcineurin Signaling in Azole Tolerance
This diagram shows the involvement of Hsp90 and the calcineurin signaling pathway in mediating fungal tolerance to azole antifungals.
Caption: Hsp90 and calcineurin signaling in azole tolerance.
References
- 1. Multifactorial Mechanisms of Tolerance to this compound in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to azole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolution of Drug Resistance in Experimental Populations of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound induces reversible antifungal drug tolerance mediated by trisomy of chromosome R in Candida albicans [frontiersin.org]
- 7. This compound induces reversible antifungal drug tolerance mediated by trisomy of chromosome R in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Evolution of Antifungal Resistance in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unlocking the potential of experimental evolution to study drug resistance in pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 11. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbiologyresearch.org [microbiologyresearch.org]
- 13. researchgate.net [researchgate.net]
- 14. Quantifying fungal growth in 3D: an ergosterol-based method to distinguish growth modes - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00811E [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
Application of Ketoconazole in Studying Fungal Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal biofilms represent a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. These structured communities of fungal cells, encased in a self-produced extracellular matrix, exhibit distinct phenotypic traits compared to their planktonic counterparts, contributing to persistent and recurrent infections. Ketoconazole (B1673606), a broad-spectrum imidazole (B134444) antifungal agent, has long been a tool in the study of fungal pathogenesis. Its primary mechanism of action involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1] This disruption of ergosterol synthesis compromises membrane integrity, leading to fungal cell death or growth inhibition.[1] Beyond its direct antifungal effect, this compound serves as a valuable chemical probe for investigating the molecular mechanisms underpinning fungal biofilm formation, particularly in clinically relevant species such as Candida albicans and Aspergillus fumigatus.
These application notes provide a comprehensive overview of the use of this compound in fungal biofilm research, detailing its effects on biofilm development and outlining standardized protocols for in vitro investigations.
Mechanism of Action in the Context of Biofilms
This compound's primary antifungal activity stems from its ability to inhibit ergosterol biosynthesis.[1] In the context of biofilms, this has several implications:
-
Inhibition of Initial Adhesion and Biofilm Formation: By altering the fungal cell membrane composition, this compound can interfere with the initial attachment of fungal cells to surfaces, a critical first step in biofilm formation.
-
Disruption of Mature Biofilms: While mature biofilms are notoriously resistant to antifungals, high concentrations of this compound can exert a fungicidal effect by causing direct damage to the cell membranes of the embedded fungal cells, leading to leakage of essential intracellular components like ATP.[2]
-
Interference with Morphogenesis: In dimorphic fungi like Candida albicans, the transition from yeast to hyphal morphology is crucial for biofilm maturation and structural integrity. This compound has been shown to inhibit this morphogenesis, thereby disrupting the development of a mature biofilm architecture.[3]
Data Presentation: Efficacy of this compound against Fungal Biofilms
The following tables summarize the quantitative effects of this compound on the biofilms of Candida albicans and Aspergillus fumigatus.
Table 1: Effect of this compound on Candida albicans Biofilm Formation
| Concentration (µg/mL) | Biofilm Inhibition (%) | Reference |
| MIC (0.4-0.8) | ≥ 25% | [4] |
| 2x MIC | ≥ 36.2% | [4] |
| 1 | 62.50% | [4] |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Planktonic and Biofilm forms of Candida albicans
| Fungal Form | MIC Range (µg/mL) | Reference |
| Planktonic | 0.25 - >16 | |
| Sessile (Biofilm) - SMIC50 | 31.25 - >4000 |
Table 3: Inhibitory Concentrations of this compound against Aspergillus fumigatus
| Concentration (M) | Effect | Reference |
| 5 x 10-5 | Complete growth inhibition (liquid medium) | [5] |
| 2.1 x 10-5 | 50% growth inhibition (liquid medium) | [5] |
| 1.3 x 10-5 | 50% growth inhibition (solid medium) | [5] |
Mandatory Visualizations
Signaling Pathway
References
- 1. scielo.br [scielo.br]
- 2. Direct membrane-damaging effect of this compound and tioconazole on Candida albicans demonstrated by bioluminescent assay of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple roles and diverse regulation of the Ras/cAMP/protein kinase A pathway in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical characterisation of this compound inhibitory action on Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Ketoconazole in Studying the Role of CYP Enzymes in Xenobiotic Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketoconazole (B1673606), an imidazole (B134444) antifungal agent, is a potent and widely utilized inhibitor of cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform.[1] CYP enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics, including drugs, environmental toxins, and carcinogens. Understanding the contribution of specific CYP isoforms to the metabolism of a new chemical entity is a critical step in drug discovery and development. By selectively inhibiting a particular CYP enzyme, researchers can elucidate its role in the metabolic pathway of a compound, predict potential drug-drug interactions (DDIs), and assess the risk of altered pharmacokinetics.
These application notes provide a comprehensive overview of the use of this compound as a tool in xenobiotic metabolism studies. Detailed protocols for key in vitro and in vivo experiments are provided, along with quantitative data on this compound's inhibitory effects on various CYP isoforms.
Mechanism of Action of this compound as a CYP Inhibitor
This compound primarily exerts its inhibitory effect on CYP enzymes through a mechanism of reversible inhibition. The imidazole nitrogen atom of this compound coordinates with the heme iron atom within the active site of the CYP enzyme. This interaction prevents the binding of substrate molecules and subsequent metabolism.[1] The mode of inhibition is often characterized as a mixed competitive-noncompetitive process, with the noncompetitive component being dominant for many CYP3A4 substrates.[2][3] This means that this compound can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing both the Vmax and increasing the Km of the reaction.
Beyond direct enzyme inhibition, this compound can also influence the expression of CYP enzymes. It has been shown to interact with the pregnane (B1235032) X receptor (PXR), a key nuclear receptor that regulates the transcription of CYP3A4 and other drug-metabolizing enzymes and transporters.[4][5] this compound can disrupt the interaction between PXR and its coactivators, leading to a downstream modulation of CYP3A4 expression.[4]
Data Presentation: Inhibitory Potency of this compound
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values are crucial for comparing its inhibitory strength against different CYP isoforms and under various experimental conditions.
Table 1: In Vitro Inhibition of Human CYP Isoforms by this compound
| CYP Isoform | Probe Substrate | IC50 (µM) | Ki (µM) | Inhibition Type | Reference(s) |
| CYP3A4 | Midazolam | 0.00833 - 1.46 | 1.51 - 2.52 | Mixed/Noncompetitive | [4][6] |
| Testosterone | 0.0123 - 1.69 | 0.17 - 0.92 | Mixed/Noncompetitive | [4][6] | |
| Triazolam | - | 0.023 (for 4-OH pathway) | Competitive | [7] | |
| Nifedipine | - | 0.011 - 0.045 | Mixed | [7] | |
| CYP3A5 | Midazolam | - | 0.109 | Noncompetitive | [2] |
| CYP1A2 | Phenacetin | >100 | - | Weak | [6][8] |
| CYP2C9 | Diclofenac | 11.7 | - | Weak | [6][8] |
| CYP2C19 | S-mephenytoin | 0.698 | - | Moderate | [6][9] |
| CYP2D6 | Dextromethorphan | 52.0 | - | Weak | [6][9] |
Note: IC50 and Ki values can vary depending on the experimental conditions, including the specific substrate, substrate concentration, and source of the enzyme (e.g., human liver microsomes, recombinant enzymes).
Experimental Protocols
Protocol 1: In Vitro Determination of IC50 for CYP Inhibition using Human Liver Microsomes (HLMs)
This protocol outlines a general procedure for determining the IC50 value of this compound for a specific CYP isoform using pooled human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
This compound
-
CYP isoform-specific probe substrate (e.g., midazolam for CYP3A4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Organic solvent (e.g., DMSO) for stock solutions
-
Acetonitrile (B52724) or methanol (B129727) (for reaction termination)
-
96-well microplates
-
Incubator (37°C)
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in an appropriate organic solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Prepare a stock solution of the probe substrate in the same solvent or buffer.
-
-
Prepare Working Solutions:
-
Perform serial dilutions of the this compound stock solution to create a range of working concentrations. The final concentration in the incubation should typically span several orders of magnitude around the expected IC50.
-
Prepare a working solution of the probe substrate in the assay buffer. The substrate concentration should ideally be at or below its Km value for the specific CYP isoform.
-
-
Incubation Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
HLMs (final concentration typically 0.1-0.5 mg/mL)
-
This compound working solution (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the microsomes.
-
-
Initiate the Reaction:
-
Add the probe substrate to each well.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Terminate the Reaction:
-
Stop the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard for LC-MS/MS analysis.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the specific metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of enzyme activity for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: In Vivo Assessment of CYP3A Inhibition in a Rat Model
This protocol provides a framework for an in vivo study to evaluate the inhibitory effect of this compound on CYP3A activity in rats.
Materials:
-
Sprague-Dawley rats (male)
-
This compound
-
CYP3A substrate (e.g., midazolam or cyclophosphamide)[10]
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
LC-MS/MS system for drug and metabolite quantification
Procedure:
-
Animal Acclimatization:
-
Acclimate rats to the housing conditions for at least one week before the experiment.
-
-
Dosing:
-
Divide the rats into two groups: a control group and a this compound-treated group.
-
Administer the vehicle to the control group and this compound (e.g., 10-40 mg/kg, oral gavage) to the treatment group.[10]
-
After a specified pre-treatment time (e.g., 30-60 minutes), administer the CYP3A substrate to all animals (e.g., midazolam, 5 mg/kg, oral gavage).
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) after substrate administration.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate an LC-MS/MS method for the simultaneous quantification of the parent drug and its major CYP3A-mediated metabolite in plasma.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters for the parent drug and its metabolite in both the control and this compound-treated groups. Key parameters include:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
-
Compare the pharmacokinetic parameters between the two groups to assess the extent of CYP3A inhibition by this compound. A significant increase in the AUC of the parent drug and a decrease in the AUC of the metabolite in the this compound-treated group indicates CYP3A inhibition.
-
Visualizations
Caption: this compound's dual mechanism of CYP3A4 inhibition.
Caption: Experimental workflow for in vitro CYP inhibition assay.
Caption: Logical workflow for DDI risk assessment.
References
- 1. Cytochrome P450 3A4 in vivo this compound competitive inhibition: determination of Ki and dangers associated with high clearance drugs in general - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cytochrome P-450 3A (CYP3A) in human intestinal and liver microsomes: comparison of Ki values and impact of CYP3A5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dual Effects of this compound cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]
- 5. Activated pregnenolone X-receptor is a target for this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of this compound on cyclophosphamide metabolism: evaluation of CYP3A4 inhibition effect using the in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Ketoconazole's Synergy with Other Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of studies aimed at evaluating the synergistic, additive, or antagonistic interactions between ketoconazole (B1673606) and other antifungal agents. Detailed protocols for key in vitro and in vivo assays are provided, along with data presentation guidelines and visualizations of relevant biological pathways.
Introduction to Antifungal Synergy
The emergence of antifungal resistance and the limited number of available antifungal drug classes underscore the urgent need for novel therapeutic strategies.[1] Combination therapy, utilizing two or more antifungal agents with different mechanisms of action, presents a promising approach to enhance efficacy, reduce drug dosages and associated toxicities, and combat the development of resistance.[2]
This compound, an imidazole (B134444) antifungal, acts by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14-α-demethylase, a crucial step in the ergosterol (B1671047) biosynthesis pathway.[3][4] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function.[3] Understanding how this compound interacts with other antifungal agents that target different cellular processes is paramount for the rational design of effective combination therapies.
Interactions between antifungal agents are typically classified as:
-
Synergy: The combined effect of the drugs is significantly greater than the sum of their individual effects.[2]
-
Additivity (or Indifference): The combined effect is equal to the sum of the individual effects.
-
Antagonism: The combined effect is less than the sum of the individual effects.
Key Antifungal Agents for Combination with this compound
This document will focus on the assessment of this compound in combination with three major classes of antifungal agents:
-
Polyenes (e.g., Amphotericin B): These agents bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.[5][6]
-
Triazoles (e.g., Fluconazole): Like this compound, triazoles also inhibit lanosterol 14-α-demethylase, but they belong to a different chemical subclass of azoles.[7]
-
Echinocandins (e.g., Caspofungin, Micafungin, Anidulafungin): This class of antifungals inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell wall stress and lysis.[8][9]
In Vitro Synergy Testing: Methodologies and Protocols
In vitro testing is the foundational step in assessing antifungal drug interactions. The two most widely used methods are the checkerboard microdilution assay and the time-kill curve analysis.[2][10]
Checkerboard Microdilution Assay
The checkerboard assay is a robust method for determining the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of drug interaction.[10][11]
Objective: To determine the Minimum Inhibitory Concentrations (MICs) of this compound and a partner antifungal agent, both alone and in various combinations, to calculate the FIC index.
Materials:
-
This compound (stock solution of known concentration)
-
Partner antifungal agent (e.g., Amphotericin B, Fluconazole (B54011), Caspofungin; stock solution)
-
Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Spectrophotometer or microplate reader (for objective endpoint determination)
-
Sterile water, saline, and appropriate solvents for drug dissolution
Procedure:
-
Prepare Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.
-
Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the wells.[2]
-
-
Prepare Drug Dilutions:
-
Prepare serial twofold dilutions of this compound and the partner antifungal in RPMI 1640 medium at four times the final desired concentrations.[11]
-
-
Plate Setup:
-
Dispense 50 µL of RPMI 1640 medium into each well of a 96-well plate.
-
Add 50 µL of each concentration of this compound to the wells in a horizontal orientation (rows).
-
Add 50 µL of each concentration of the partner antifungal to the wells in a vertical orientation (columns). This creates a matrix of drug combinations.
-
Include wells with each drug alone as controls (rows and columns with no second drug).
-
Designate a growth control well (no drug) and a sterility control well (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the final fungal inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and ≥90% for amphotericin B) compared to the growth control. The endpoint can be determined visually or spectrophotometrically.
-
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
Data Presentation and Interpretation:
| FICI Value | Interaction |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 4.0 | Additive/Indifference |
| > 4.0 | Antagonism |
A summary of checkerboard assay results should be presented in a clear, tabular format.
Table 1: Example of Checkerboard Assay Results for this compound in Combination with Other Antifungals against Candida albicans
| Combination | Fungal Strain | MIC of this compound Alone (µg/mL) | MIC of Partner Drug Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Partner Drug in Combination (µg/mL) | FICI | Interaction |
| This compound + Amphotericin B | C. albicans ATCC 90028 | 0.25 | 0.5 | 0.125 | 0.0625 | 0.625 | Additive |
| This compound + Fluconazole | C. albicans ATCC 90028 | 0.25 | 1 | 0.0625 | 0.25 | 0.5 | Synergy |
| This compound + Caspofungin | C. albicans ATCC 90028 | 0.25 | 0.125 | 0.03125 | 0.0625 | 0.625 | Additive |
Time-Kill Curve Analysis
Time-kill assays provide dynamic information about the antifungal interaction over time, assessing the rate of fungal killing.[12]
Objective: To assess the rate of fungal killing by this compound and a partner antifungal, alone and in combination.
Materials:
-
This compound
-
Partner Antifungal
-
Fungal isolate
-
Culture tubes or flasks
-
Sabouraud Dextrose Agar (SDA) plates
-
Incubator shaker
-
RPMI 1640 medium buffered with MOPS
Procedure:
-
Prepare Cultures:
-
Prepare a fungal suspension adjusted to a starting inoculum of approximately 1-5 x 10^5 CFU/mL in RPMI 1640 medium.[12]
-
-
Assay Setup:
-
Prepare test tubes or flasks containing the appropriate volume of RPMI 1640 medium with the desired concentrations of the antifungal agents (e.g., 0x MIC [growth control], 1x MIC, 4x MIC of each drug alone and in combination).
-
-
Inoculation:
-
Inoculate each tube with the prepared fungal suspension.
-
-
Incubation and Sampling:
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate 100 µL of the appropriate dilutions onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.
-
Count the number of colonies and calculate the CFU/mL for each time point and concentration.
-
Data Presentation and Interpretation:
-
Plot the log10 CFU/mL versus time for each antifungal concentration and combination.
-
Synergy is typically defined as a ≥2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.
-
Antagonism is defined as a ≥2-log10 increase in CFU/mL at 24 hours with the combination compared to the most active single agent.
-
Indifference is a <2-log10 change in CFU/mL.
Table 2: Example of Time-Kill Assay Results for this compound Combinations against Aspergillus fumigatus
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (this compound 1x MIC) | Log10 CFU/mL (Partner Drug 1x MIC) | Log10 CFU/mL (Combination 1x MIC) |
| 0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 4 | 5.5 | 5.2 | 4.8 | 4.5 |
| 8 | 6.2 | 5.5 | 4.5 | 3.8 |
| 12 | 7.0 | 5.8 | 4.2 | 3.0 |
| 24 | 7.8 | 6.0 | 4.0 | 1.5 |
| 48 | 8.5 | 6.2 | 3.8 | <1.0 |
In Vivo Synergy Testing: Methodologies and Protocols
In vivo models are crucial for validating in vitro synergy findings and assessing the therapeutic potential of drug combinations in a whole-organism context.
Murine Model of Disseminated Candidiasis
The murine model of disseminated candidiasis is a well-established and widely used model for evaluating antifungal efficacy.[14]
Objective: To evaluate the efficacy of this compound in combination with a partner antifungal in a murine model of systemic Candida albicans infection.
Materials:
-
Female BALB/c or ICR mice (6-8 weeks old)
-
Candida albicans strain
-
This compound and partner antifungal for injection
-
Sterile saline
-
5-fluorouracil (B62378) or cyclophosphamide (B585) (for immunosuppression, optional)
-
Materials for intravenous injection and organ harvesting
Procedure:
-
Immunosuppression (Optional):
-
To establish a more severe and consistent infection, mice can be immunosuppressed with cyclophosphamide (e.g., 150-200 mg/kg intraperitoneally) 3-4 days prior to infection or with 5-fluorouracil (e.g., 150 mg/kg intravenously) 1 day prior to infection.[15]
-
-
Inoculum Preparation:
-
Culture C. albicans in a suitable broth (e.g., YPD) overnight.
-
Wash the cells with sterile saline and adjust the concentration to the desired inoculum (e.g., 1 x 10^5 to 1 x 10^6 CFU/mouse in 0.1 mL).[16]
-
-
Infection:
-
Inject the fungal inoculum intravenously via the lateral tail vein.
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2-24 hours).
-
Administer this compound, the partner antifungal, and the combination via an appropriate route (e.g., oral gavage for this compound, intraperitoneal or intravenous for other agents).
-
Include a vehicle control group.
-
-
Assessment of Efficacy:
-
Survival Study: Monitor the survival of the mice daily for a predefined period (e.g., 14-21 days).
-
Fungal Burden: At a specific time point (e.g., 3-5 days post-infection), euthanize a subset of mice from each group. Aseptically remove target organs (typically kidneys, as they are the primary target). Homogenize the organs in sterile saline, perform serial dilutions, and plate on SDA to determine the CFU per gram of tissue.[16]
-
Data Presentation and Interpretation:
-
Survival data should be presented as Kaplan-Meier survival curves and analyzed using the log-rank test.
-
Fungal burden data should be presented as log10 CFU/gram of tissue and analyzed using appropriate statistical tests (e.g., Mann-Whitney U test).
Table 3: Example of In Vivo Efficacy Data for this compound Combinations in a Murine Model of Disseminated Candidiasis
| Treatment Group | Mean Survival Time (Days) | Fungal Burden in Kidneys (Log10 CFU/g ± SD) |
| Vehicle Control | 5.2 | 7.8 ± 0.5 |
| This compound | 8.5 | 6.5 ± 0.7 |
| Partner Drug | 9.1 | 6.2 ± 0.6 |
| This compound + Partner Drug | 15.3 | 4.1 ± 0.4 |
Galleria mellonella (Wax Moth) Larvae Model
The Galleria mellonella model is a valuable alternative to mammalian models for preliminary in vivo screening of antifungal synergy, offering advantages in terms of cost, ethics, and throughput.[17][18]
Objective: To evaluate the efficacy of this compound in combination with a partner antifungal in improving the survival of G. mellonella larvae infected with a pathogenic fungus.
Materials:
-
G. mellonella larvae (in their final instar stage)
-
Pathogenic fungal strain (e.g., C. albicans)
-
This compound and partner antifungal
-
Hamilton syringe
Procedure:
-
Inoculum Preparation:
-
Prepare a fungal suspension in sterile saline at the desired concentration (e.g., 1 x 10^6 CFU/10 µL).
-
-
Infection:
-
Inject 10 µL of the fungal inoculum into the hemocoel of each larva via the last left proleg.
-
-
Treatment:
-
At a set time post-infection (e.g., 1-2 hours), administer the treatment (this compound, partner drug, or combination) via injection into a different proleg.
-
-
Monitoring:
-
Incubate the larvae at 37°C in the dark.
-
Monitor survival daily for 5-7 days. Larvae are considered dead if they do not respond to touch.
-
Data Presentation and Interpretation:
-
Survival data is typically presented using Kaplan-Meier survival curves and analyzed with the log-rank test.
Mechanisms of Interaction and Signaling Pathways
Understanding the molecular basis of drug interactions is crucial for optimizing combination therapies.
This compound's Mechanism of Action
This compound inhibits the enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene), which is a key step in the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic methylated sterols and a depletion of ergosterol, disrupting the fungal cell membrane.[][20]
Caption: this compound inhibits the ergosterol biosynthesis pathway.
Mechanisms of Synergy and Antagonism
The interaction between this compound and amphotericin B is often antagonistic. Amphotericin B requires ergosterol to bind to the fungal membrane and form pores. By inhibiting ergosterol synthesis, this compound reduces the target for amphotericin B, thereby diminishing its efficacy.[21]
Caption: Antagonistic interaction of this compound and amphotericin B.
Both this compound and fluconazole target the same enzyme, lanosterol 14-α-demethylase. Synergy can occur if they bind to the enzyme in a way that is mutually beneficial, or if one potentiates the activity of the other, for instance, by overcoming specific resistance mechanisms.
Caption: Synergistic inhibition of ergosterol synthesis.
Echinocandins inhibit β-(1,3)-D-glucan synthesis, leading to cell wall stress. This can increase the permeability of the cell wall, potentially allowing for enhanced penetration of this compound to its target in the cell membrane. This represents a potential mechanism for synergy.
Caption: Potential synergistic mechanism of echinocandins and this compound.
Experimental Workflow Visualization
Caption: Overall experimental workflow for assessing antifungal synergy.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 6. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 7. This compound and fluconazole drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Echinocandin - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. niaid.nih.gov [niaid.nih.gov]
- 16. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. droracle.ai [droracle.ai]
- 21. Effect of this compound on the fungicidal action of amphotericin B in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ketoconazole Instability in Aqueous Solutions for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the instability of ketoconazole (B1673606) in aqueous solutions for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of solution during my in vitro experiment?
A1: this compound has very low solubility in aqueous solutions, especially at neutral or near-neutral pH.[1][2] It is a weakly basic drug and its solubility is highly pH-dependent.[3] Precipitation is a common issue when a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into aqueous cell culture media or buffers. This "solvent-shifting" can cause the drug to crash out of solution as it is no longer in its preferred solvent environment. Additionally, interactions with components in the culture media, such as salts and proteins, can contribute to precipitation.[4][5]
Q2: What is the best solvent to dissolve this compound for preparing a stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions for in vitro assays.[6] It effectively solubilizes this compound at high concentrations. Ethanol and dimethylformamide (DMF) can also be used, but DMSO generally offers higher solubility. When preparing the stock solution, it is advisable to use fresh, anhydrous DMSO to avoid moisture absorption, which can reduce solubility.[6]
Q3: What is the recommended concentration for a this compound stock solution in DMSO?
A3: A stock solution of 10 mM this compound in DMSO is a common starting point for many in vitro assays. However, the optimal concentration may vary depending on the specific experimental requirements. It is crucial to ensure that the final concentration of DMSO in the assay medium is kept low (typically below 1%, and ideally below 0.5%) to avoid solvent-induced toxicity to the cells.[6]
Q4: How can I prevent this compound from precipitating when I add it to my cell culture medium?
A4: To prevent precipitation, it is crucial to follow a careful dilution procedure. Here are some key recommendations:
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock solution in your cell culture medium. This gradual reduction in the organic solvent concentration helps to keep the this compound in solution.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound solution. Temperature fluctuations can affect solubility.[4]
-
Rapid Mixing: Add the this compound stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Final DMSO Concentration: Always calculate the final DMSO concentration in your assay to ensure it remains at a non-toxic level for your specific cell line.
Q5: My this compound solution is freshly prepared, but I still see precipitation after a few hours of incubation. What could be the cause?
A5: Delayed precipitation can occur due to several factors:
-
pH Shift: Cellular metabolism can alter the pH of the culture medium over time. A shift towards a more neutral or alkaline pH can decrease this compound's solubility.[4]
-
Interaction with Media Components: this compound may slowly interact with salts, proteins, or other components in the medium, leading to the formation of insoluble complexes.[5]
-
Temperature Fluctuations: Even minor temperature changes within the incubator can affect the solubility of the compound over extended periods.[4]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
| Observation | Potential Cause | Recommended Solution |
| A cloudy or milky appearance forms immediately after adding the this compound stock solution to the aqueous buffer or cell culture medium. | Solvent Shock: The rapid change from a high-concentration organic solvent (DMSO) to an aqueous environment causes the poorly soluble this compound to precipitate. | 1. Perform Serial Dilutions: Instead of a one-step dilution, create intermediate dilutions of your this compound stock in the cell culture medium. 2. Increase Final Volume: Dilute the stock solution into a larger volume of medium to lower the initial concentration spike. 3. Optimize Mixing: Add the stock solution dropwise while continuously and gently mixing the medium. |
| High Final Concentration: The target final concentration of this compound in the aqueous solution exceeds its solubility limit at the given pH and temperature. | 1. Determine Maximum Soluble Concentration: Perform a solubility test to find the highest concentration of this compound that remains in solution in your specific medium under your experimental conditions (see Protocol 2). 2. Re-evaluate Experimental Design: If the required concentration is above the solubility limit, consider alternative experimental approaches or the use of a solubilizing agent. |
Issue 2: Delayed Precipitation During Incubation
| Observation | Potential Cause | Recommended Solution |
| The medium, which was initially clear after adding this compound, becomes cloudy or shows visible precipitate after several hours or days of incubation. | pH Instability: Cellular metabolism can lead to a gradual increase in the pH of the medium, reducing the solubility of the weakly basic this compound.[4] | 1. Use a Buffered Medium: Consider using a medium buffered with HEPES to maintain a more stable pH throughout the experiment. 2. Monitor pH: Periodically check the pH of your culture medium during long-term experiments. |
| Media Component Interaction: this compound may be interacting with components in the serum or basal medium over time to form insoluble complexes.[5] | 1. Reduce Serum Concentration: If using a serum-containing medium, test if reducing the serum percentage mitigates precipitation. 2. Test in Simpler Media: To identify problematic components, perform initial solubility tests in a simpler, serum-free medium. | |
| Temperature Fluctuations: Inconsistent incubator temperatures can lead to changes in solubility over time. | 1. Ensure Stable Incubation: Verify that your incubator maintains a consistent temperature. Avoid frequent opening of the incubator door. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | ~20 mg/mL (with warming) | [6] |
| Ethanol | ~1 mg/mL | [6] |
| Dimethylformamide (DMF) | ~5 mg/mL | [6] |
| Water | Insoluble | [6] |
| Distilled Water | 1.2 µg/mL | [3] |
| 0.5% Sodium Lauryl Sulphate Solution | Significant enhancement compared to pure drug | [2] |
Table 2: IC50 Values of this compound for CYP3A4 Inhibition
| Substrate | IC50 (µM) | Reference(s) |
| Testosterone | 0.90 - 1.69 | [7] |
| Midazolam | 1.04 - 1.46 | [7] |
| Luciferin-based substrate | 0.077 - 0.105 | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 531.44 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 531.44 g/mol = 0.0053144 g = 5.31 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out 5.31 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the this compound:
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.[6]
-
-
Storage:
-
Store the 10 mM this compound stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that can be achieved in a specific cell culture medium without causing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., RPMI-1640 + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Spectrophotometer or nephelometer (optional, for quantitative analysis)
Procedure:
-
Prepare a series of dilutions:
-
Create a series of dilutions of the 10 mM this compound stock solution in your pre-warmed cell culture medium in sterile microcentrifuge tubes. For example, you can prepare final concentrations ranging from 1 µM to 100 µM. Remember to keep the final DMSO concentration consistent and below 0.5% across all dilutions.
-
-
Incubate under experimental conditions:
-
Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
-
Visual Inspection:
-
After incubation, visually inspect each tube for any signs of precipitation (cloudiness, visible particles). The highest concentration that remains clear is your maximum soluble concentration under these conditions.
-
-
Quantitative Measurement (Optional):
-
For a more precise determination, centrifuge the tubes at a low speed (e.g., 500 x g for 5 minutes) to pellet any precipitate.
-
Carefully collect the supernatant and measure the absorbance at a specific wavelength (e.g., 260 nm) or use a nephelometer to quantify the amount of precipitate.
-
Mandatory Visualizations
Caption: this compound inhibits multiple cytochrome P450 enzymes in the steroidogenesis pathway.
Caption: Recommended workflow for preparing and using this compound in in vitro assays.
References
- 1. researchgate.net [researchgate.net]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. Enhancing Solubility and Dissolution Rate of Antifungal Drug this compound through Crystal Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Solubilizing Ketoconazole for Cell Culture
This guide provides detailed protocols and troubleshooting advice for researchers, scientists, and drug development professionals on how to effectively solubilize ketoconazole (B1673606) for use in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for preparing this compound stock solutions for cell culture experiments.[1][2][3] this compound is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions that can be diluted to low final concentrations in the culture medium, thereby minimizing solvent-induced cytotoxicity.[4][5]
Q2: What is the recommended concentration for a this compound stock solution?
A2: It is advisable to prepare a high-concentration stock solution, typically in the range of 10 mM to 75 mM in 100% DMSO.[6][7] This allows for small volumes to be added to your cell culture medium to achieve the desired final working concentration, keeping the final DMSO concentration well below cytotoxic levels.
Q3: What is a safe final concentration of DMSO in my cell culture?
A3: Most cell lines can tolerate a final DMSO concentration of 0.5% without severe cytotoxicity.[5] However, some sensitive or primary cell lines may be affected by concentrations as low as 0.1%.[5] It is best practice to keep the final DMSO concentration at or below 0.1% if possible and to always include a vehicle control (medium with the same final concentration of DMSO without the drug) in your experimental design.[4][5][8]
Q4: Can I use other solvents like ethanol (B145695) or DMF?
A4: Yes, this compound is also soluble in ethanol and dimethylformamide (DMF).[1][2] The approximate solubilities are 1 mg/mL in ethanol, 2 mg/mL in DMSO, and 5 mg/mL in DMF.[1][2] However, like DMSO, these solvents can be toxic to cells, and their final concentration in the culture medium should be minimized.
Q5: My this compound precipitates when I add it to the cell culture medium. What should I do?
A5: Precipitation is a common issue caused by the poor aqueous solubility of this compound.[9] When a concentrated DMSO stock is added directly to the aqueous culture medium, the drug can "crash out" of the solution. See the Troubleshooting section below for detailed solutions to this problem.
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
This protocol describes the preparation of a 50 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (FW: 531.44 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 50 mM solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Formula Weight ( g/mol )
-
Mass = 0.050 mol/L x 0.001 L x 531.44 g/mol = 0.02657 g = 26.57 mg
-
-
Weighing: Carefully weigh out 26.57 mg of this compound powder and place it into a sterile vial.
-
Dissolving: Add 1 mL of sterile DMSO to the vial.
-
Solubilization: Vortex the solution vigorously until all the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.
-
Sterilization (Optional): If needed, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, where they should be stable for at least two years.[2]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| Water | ~0.0000866 (practically insoluble) | ~0.00016 | [9][10] |
| Ethanol | ~1 - 26.57 | ~1.88 - 50 | [1][6] |
| DMSO | ~2 - 39.86 | ~3.76 - 75 | [1][6][10] |
| Dimethylformamide (DMF) | ~5 | ~9.4 | [1][2] |
Table 2: Recommended DMSO Concentrations for Cell Culture
| Final DMSO Concentration | General Effect on Cells | Recommendation |
| ≤ 0.1% | Considered safe for most cell lines, including sensitive and primary cells.[5] | Highly Recommended |
| 0.1% - 0.5% | Generally tolerated by robust cell lines, but may affect proliferation or function.[4][5] | Use with caution; validate with vehicle controls. |
| > 0.5% - 1.0% | Can cause significant cytotoxicity in many cell lines.[5] | Avoid if possible. |
| ≥ 2.0% | Strongly cytotoxic; can lead to cell death.[11] | Not recommended for experiments. |
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Drug precipitates immediately upon addition to media. | The high concentration of this compound in the DMSO stock is not soluble when rapidly diluted into the aqueous culture medium.[12][13] | 1. Serial Dilution: Instead of adding the stock directly to the final volume, perform one or more intermediate dilutions in pre-warmed culture medium. 2. Vortexing: Add the stock solution dropwise to the final volume of media while vortexing or stirring vigorously to ensure rapid dispersal. |
| Cloudiness or fine precipitate appears over time. | The final concentration of this compound exceeds its solubility limit in the culture medium, which may contain salts and proteins that reduce solubility.[14] | 1. Lower the Final Concentration: Test a lower working concentration of this compound if experimentally feasible. 2. Check Media pH: Ensure the pH of your culture medium is stable. This compound solubility is pH-dependent.[9] 3. Prepare Fresh: Prepare the final working solution immediately before use. Do not store diluted this compound in aqueous solutions for more than a day.[1] |
| Cells in the treated group show signs of stress or death (compared to untreated). | The final concentration of the solvent (e.g., DMSO) is too high, causing cytotoxicity.[4] | 1. Lower Solvent Concentration: Reduce the final DMSO concentration to ≤0.1%. This may require preparing a more concentrated stock solution. 2. Run a Vehicle Control: Always include a control group treated with the same final concentration of the solvent to differentiate between drug-induced and solvent-induced toxicity. |
| Inconsistent experimental results. | 1. Incomplete Solubilization: The drug may not be fully dissolved in the stock solution. 2. Precipitation: The drug may be precipitating out of the culture medium, leading to a lower effective concentration. 3. Stock Degradation: Repeated freeze-thaw cycles can degrade the compound. | 1. Ensure Complete Dissolution: Visually inspect your stock solution to ensure there are no solid particles. 2. Inspect Culture Plates: Before and during the experiment, check plates under a microscope for signs of drug precipitation. 3. Use Single-Use Aliquots: Store your stock solution in small, single-use aliquots at -20°C. |
Visualizations
Experimental Workflow
Caption: Workflow for preparing and using this compound in cell culture.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common this compound issues.
Signaling Pathway Inhibition
This compound's primary antifungal mechanism is the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is critical for ergosterol (B1671047) biosynthesis in fungi.[][16][17][18][19] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
Caption: this compound inhibits ergosterol synthesis in fungi.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. lifetein.com [lifetein.com]
- 6. tocris.com [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound SOLUBILITY IMPROVEMENT [sec.gov]
- 11. elib.bsu.by [elib.bsu.by]
- 12. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 13. In Vitro Assessment of Supersaturation/Precipitation and Biological Membrane Permeation of Poorly Water-Soluble Drugs: A Case Study With Albendazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 16. droracle.ai [droracle.ai]
- 17. The mechanism of action of the new antimycotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. What is the mechanism of this compound? [synapse.patsnap.com]
Troubleshooting poor ketoconazole efficacy in a resistant fungal strain
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor ketoconazole (B1673606) efficacy in resistant fungal strains. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Problem 1: My fungal strain shows high tolerance or resistance to this compound in my in vitro experiments. How can I confirm and characterize this resistance?
Answer:
Initial observations of poor this compound efficacy should be systematically investigated to confirm and characterize the resistance. This involves a combination of standardized susceptibility testing and molecular assays.
Recommended Workflow:
-
Confirm Resistance Phenotype: The first step is to quantitatively assess the strain's susceptibility to this compound using a standardized method. The broth microdilution method is considered the gold standard.
-
Investigate Common Resistance Mechanisms: Once resistance is confirmed, investigate the most common molecular mechanisms. This typically involves assessing the expression of genes related to drug efflux pumps and the drug target, as well as sequencing the target gene to identify mutations.
-
Assess Efflux Pump Activity: Functional assays should be performed to confirm whether the observed upregulation of efflux pump genes translates to increased pump activity.
The following diagram outlines a recommended experimental workflow for troubleshooting this compound resistance.
Caption: Experimental workflow for troubleshooting this compound resistance.
Problem 2: I suspect increased drug efflux is the cause of resistance. How can I experimentally verify this?
Answer:
Increased drug efflux is a common mechanism of azole resistance. This can be investigated by measuring the expression of genes encoding efflux pumps and by performing a functional assay to measure efflux activity.
Experimental Approach:
-
Gene Expression Analysis (RT-qPCR): Quantify the mRNA levels of major efflux pump genes, such as CDR1 and MDR1, in your resistant strain and compare them to a susceptible control strain. A significant upregulation in the resistant strain suggests a potential role for efflux pumps.
-
Rhodamine 6G Efflux Assay: This is a common functional assay to measure the activity of ABC transporters, like Cdr1p. The assay measures the extrusion of the fluorescent dye rhodamine 6G from the fungal cells. Increased fluorescence in the supernatant of the resistant strain compared to the susceptible strain indicates higher efflux pump activity.
Problem 3: My gene expression analysis doesn't show significant upregulation of efflux pumps, but the strain is still resistant. What other mechanisms should I investigate?
Answer:
If efflux pump upregulation is not observed, consider the following alternative resistance mechanisms:
-
Target Site Modification: Mutations in the ERG11 gene, which encodes the drug target lanosterol (B1674476) 14α-demethylase, can reduce the binding affinity of this compound. Sequence the ERG11 gene in your resistant strain and compare it to the wild-type sequence to identify any mutations.
-
Upregulation of the Drug Target: Overexpression of ERG11 can also lead to resistance by increasing the amount of target enzyme that needs to be inhibited. Use RT-qPCR to compare ERG11 expression levels between your resistant and susceptible strains.
-
Alterations in the Ergosterol (B1671047) Biosynthesis Pathway: Mutations in other genes in the ergosterol biosynthesis pathway can lead to a decreased dependence on the target enzyme, thereby conferring resistance.
-
Stress Response Pathways: The activation of cellular stress response pathways, such as the Hsp90 and calcineurin signaling pathways, can help the fungal cell tolerate the stress induced by antifungal drugs.[1]
Frequently Asked Questions (FAQs)
Q1: What is the difference between antifungal resistance and tolerance?
A1: Antifungal resistance is the ability of a microorganism to grow at drug concentrations that inhibit susceptible isolates and is typically measured by the Minimum Inhibitory Concentration (MIC).[2] Antifungal tolerance is the ability of a subpopulation of a susceptible strain to grow slowly at drug concentrations above the MIC.[2][3] Tolerance is often a transient phenomenon.[3]
Q2: What are the typical MIC ranges for this compound against susceptible and resistant Candida species?
A2: MIC values can vary between species and even between isolates of the same species. However, general breakpoints have been established. For Candida albicans, isolates with an MIC of ≤0.125 µg/mL are generally considered susceptible, while those with an MIC ≥1 µg/mL are considered resistant.[4] Isolates with MICs between these values may be considered susceptible-dose dependent.[4]
Q3: How do I choose the right control strain for my experiments?
A3: The ideal control is an isogenic susceptible parent strain. If this is not available, use a well-characterized, wild-type strain of the same species (e.g., Candida albicans SC5314) that is known to be susceptible to this compound.
Q4: Can mutations in ERG11 always be correlated with this compound resistance?
A4: Not all mutations in ERG11 lead to resistance. Some may be silent mutations that do not change the amino acid sequence, while others may result in amino acid changes that do not affect the protein's function or its interaction with this compound. It is important to functionally characterize the effect of a mutation, for example, by introducing it into a susceptible background and re-testing for resistance. Several studies have identified specific amino acid substitutions in Erg11p that are associated with azole resistance.[5][6]
Q5: What is the role of the Hsp90 and calcineurin signaling pathways in this compound resistance?
A5: The Hsp90 chaperone protein and the calcineurin signaling pathway are crucial for the fungal stress response.[1][7] When a fungal cell is exposed to this compound, it experiences membrane stress. Hsp90 stabilizes calcineurin, a key component of a signaling pathway that helps the cell cope with this stress.[1] Inhibition of Hsp90 or calcineurin can re-sensitize resistant strains to azole antifungals.[7]
The following diagram illustrates the Hsp90-calcineurin signaling pathway in response to azole-induced membrane stress.
Caption: Hsp90-calcineurin signaling in response to azole stress.
Data Presentation
Table 1: this compound MIC Ranges for Candida Species
| Fungal Species | Susceptible MIC Range (µg/mL) | Resistant MIC Range (µg/mL) | Reference(s) |
| Candida albicans | ≤ 0.125 | ≥ 1.0 | [4] |
| Candida glabrata | - | ≥ 4.0 | [8] |
| Candida krusei | - | ≥ 4.0 | [8] |
| Candida parapsilosis | ≤ 0.125 | - | [9] |
| Candida tropicalis | ≤ 0.248 | - | [9] |
Table 2: Relative Expression of Resistance-Associated Genes in this compound-Resistant Fungal Strains
| Gene | Fold Change in Resistant vs. Susceptible Strain | Fungal Species | Reference(s) |
| ERG11 | 2 to 10-fold increase | Candida albicans | [10] |
| CDR1 | 2 to >100-fold increase | Candida albicans | [10][11] |
| MDR1 | 2 to 50-fold increase | Candida albicans | [10] |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
Materials:
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165M MOPS.
-
This compound stock solution (e.g., 1600 µg/mL in DMSO).
-
Sterile 96-well microtiter plates.
-
Fungal inoculum prepared in sterile saline and adjusted to a 0.5 McFarland standard.
Procedure:
-
Drug Dilution: Prepare serial twofold dilutions of this compound in the 96-well plate using RPMI-1640 medium. The final volume in each well should be 100 µL. The concentration range should typically span from 0.015 to 16 µg/mL.
-
Inoculum Preparation: Adjust the fungal suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 to obtain the final inoculum density.
-
Inoculation: Add 100 µL of the final inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.
-
Controls: Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be determined visually or by reading the optical density at 600 nm.
Protocol 2: Rhodamine 6G Efflux Assay
This protocol is a common method to assess the activity of ABC transporters.
Materials:
-
Fungal cells grown to mid-log phase.
-
Phosphate-buffered saline (PBS).
-
Rhodamine 6G (R6G) stock solution (e.g., 10 mM in ethanol).
-
Glucose solution (e.g., 20%).
-
96-well black, clear-bottom microtiter plate.
-
Fluorometer.
Procedure:
-
Cell Preparation: Harvest mid-log phase cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD600 of 1.0.
-
R6G Loading: Add R6G to the cell suspension to a final concentration of 10 µM and incubate at 37°C for 30 minutes with shaking.
-
Washing: Pellet the cells by centrifugation and wash once with PBS to remove extracellular R6G.
-
Efflux Initiation: Resuspend the cells in PBS and add glucose to a final concentration of 2% to energize the efflux pumps.
-
Fluorescence Measurement: Immediately transfer 200 µL of the cell suspension to a 96-well plate. Measure the fluorescence of the supernatant at various time points (e.g., 0, 5, 10, 15, 30, and 60 minutes) using a fluorometer with an excitation wavelength of 529 nm and an emission wavelength of 553 nm.
-
Data Analysis: Plot the fluorescence intensity over time. A higher rate of increase in fluorescence in the resistant strain compared to the susceptible strain indicates greater efflux pump activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Multifactorial Mechanisms of Tolerance to this compound in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound induces reversible antifungal drug tolerance mediated by trisomy of chromosome R in Candida albicans [frontiersin.org]
- 4. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contribution of Clinically Derived Mutations in ERG11 to Azole Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces reversible antifungal drug tolerance mediated by trisomy of chromosome R in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Susceptibility of clinical Candida species isolates to antifungal agents by E-test, Southern Iran: A five year study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of CDR1 Gene Expression in Fluconazole Resistant Candida Glabrata Strains Using Real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression of CDR1, a multidrug resistance gene of Candida albicans: transcriptional activation by heat shock, drugs and human steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ketoconazole Dosage for In Vivo Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing ketoconazole (B1673606) dosage for your in vivo animal studies, particularly when using it as a potent cytochrome P450 3A4 (CYP3A4) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is a typical oral dosage range for this compound to achieve CYP3A4 inhibition in common animal models?
A1: The oral dosage of this compound can vary significantly depending on the animal model and the desired level of CYP3A4 inhibition. It is crucial to perform pilot studies to determine the optimal dose for your specific experimental conditions. However, based on published studies, the following ranges can be used as a starting point:
-
Rats: For demonstrating a dose-dependent inhibition of CYP3A4, oral doses of 10, 20, and 40 mg/kg have been effectively used.[1][2]
-
Mice: An oral dose of 50 mg/kg has been used to assess the impact of this compound on the bioavailability of co-administered drugs, indicating effective CYP3A4 inhibition at this level.
-
Dogs: A wider range of 2.6 to 33.4 mg/kg has been reported in studies, with a median dose of approximately 10 mg/kg.[3] For long-term studies, regimens such as 200 mg administered twice daily for 30 days have also been documented.
Q2: How should I prepare an oral formulation of this compound for animal studies?
A2: this compound is poorly soluble in water, which necessitates the use of a suitable vehicle for oral administration. The choice of vehicle can impact the bioavailability of the drug. A commonly used and effective vehicle is a suspension in:
-
5% Carboxymethylcellulose Sodium (CMC-Na): This is a widely used suspending agent that has been successfully employed in rat studies with this compound.[1]
For other water-insoluble compounds, formulations involving co-solvents are often used and could be adapted for this compound. An example of such a vehicle is:
-
10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline: This combination of solvents can be effective for compounds that are difficult to dissolve. However, it is essential to conduct preliminary tolerability studies in your animal model.
Q3: What are the key pharmacokinetic parameters of this compound in different animal species?
A3: Understanding the pharmacokinetics of this compound is vital for designing an effective dosing regimen. The following table summarizes key pharmacokinetic parameters in rats and dogs. Data in mice is less available in the public domain and may require preliminary in-house assessment.
| Parameter | Rat | Dog |
| Oral Bioavailability | ~36% | Highly variable, can be low |
| Time to Peak Concentration (Tmax) | 30-60 minutes | Variable |
| Elimination Half-life (t½) | ~35 minutes | ~2.7 hours |
| Primary Route of Elimination | Feces | Feces |
Q4: What are the potential adverse effects and toxicity concerns with this compound in animal studies?
A4: While generally well-tolerated in acute studies at doses effective for CYP3A4 inhibition, long-term or high-dose administration of this compound can lead to adverse effects. Researchers should carefully monitor animals for any signs of toxicity.
-
Hepatotoxicity: Liver injury is a known, albeit rare, side effect of this compound, particularly with chronic high-dose administration.[1][4] Monitoring of liver enzymes may be warranted in long-term studies.
-
Gastrointestinal Effects: In dogs, adverse effects such as vomiting and anorexia have been observed.[3]
-
Endocrine Effects: A 28-day study in rats with doses of 6.25, 25, and 100 mg/kg showed endocrine-disrupting effects, including hormonal changes and effects on reproductive organs.
-
Dermal Administration: Topical application of this compound generally results in low systemic absorption and toxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Variable or low CYP3A4 inhibition | - Improper formulation leading to poor absorption.- Incorrect dosage.- Animal-to-animal variability. | - Ensure this compound is fully suspended in the vehicle before each administration.- Consider using a solution-based formulation if suspension proves problematic, but check for tolerability.- Perform a dose-response study (e.g., 10, 20, 40 mg/kg in rats) to determine the optimal dose for your desired level of inhibition.- Increase the number of animals per group to account for individual variability. |
| Signs of gastrointestinal distress (e.g., vomiting, diarrhea, reduced food intake) | - Irritation of the GI tract by the drug or vehicle.- Systemic toxicity at higher doses. | - Administer this compound with a small amount of food if the study design allows, as this can sometimes mitigate GI upset.- Reduce the dose if the level of CYP3A4 inhibition is still acceptable.- Evaluate the tolerability of the vehicle alone in a control group.- For long-term studies, consider intermittent dosing schedules. |
| Precipitation of this compound in the formulation | - Poor solubility of this compound.- Instability of the formulation over time. | - Prepare fresh formulations regularly. This compound in aqueous media is least stable at low pH.- Ensure vigorous and consistent mixing (e.g., vortexing) before each gavage.- If using a co-solvent system, ensure the order of addition and mixing is appropriate to maintain solubility. |
| Unexpected mortality in the treatment group | - Acute toxicity due to high dosage.- Interaction with other administered compounds. | - Immediately review the dosage calculation and administration procedure.- Conduct a dose-range finding study to establish the maximum tolerated dose (MTD) in your specific animal strain and conditions.- If co-administering other drugs, investigate potential drug-drug interactions beyond CYP3A4 inhibition. |
Experimental Protocols
Protocol: In Vivo Assessment of CYP3A4 Inhibition in Rats
This protocol provides a general framework for assessing the in vivo inhibition of CYP3A4 by this compound using a probe substrate.
1. Materials:
-
This compound
-
Vehicle (e.g., 5% CMC-Na in water)
-
CYP3A4 probe substrate (e.g., midazolam)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA tubes)
-
LC-MS/MS for bioanalysis
2. Experimental Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Grouping: Divide the animals into at least two groups: a vehicle control group and a this compound treatment group.
-
This compound Formulation: Prepare a suspension of this compound in 5% CMC-Na at the desired concentration (e.g., for a 20 mg/kg dose in a 200g rat with a dosing volume of 5 mL/kg, the concentration would be 4 mg/mL).
-
Dosing:
-
Administer the this compound suspension or vehicle to the respective groups via oral gavage.
-
Typically, the probe substrate is administered 30-60 minutes after the this compound dose to allow for absorption of the inhibitor.
-
-
Probe Substrate Administration: Administer the CYP3A4 probe substrate (e.g., midazolam at 5 mg/kg) orally or intravenously.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-substrate administration) into EDTA tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the plasma concentrations of the probe substrate and its primary CYP3A4-mediated metabolite using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, t½) for the probe substrate in both the control and this compound-treated groups.
-
A significant increase in the AUC and Cmax and a decrease in the clearance of the probe substrate in the this compound group compared to the control group indicates CYP3A4 inhibition.
-
Visualizations
Caption: Workflow for in vivo CYP3A4 inhibition assessment.
Caption: this compound's mechanism of CYP3A4 inhibition.
References
- 1. Effects of this compound on cyclophosphamide metabolism: evaluation of CYP3A4 inhibition effect using the in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on cyclophosphamide metabolism: evaluation of CYP3A4 inhibition effect using the in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. fda.gov [fda.gov]
Technical Support Center: Addressing Ketoconazole-Induced Hepatotoxicity in Long-Term Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating ketoconazole-induced hepatotoxicity in long-term animal studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: High Variability in Serum Liver Enzyme Levels
-
Question: We are observing significant variability in ALT and AST levels between animals in the same treatment group. What could be the cause, and how can we mitigate this?
-
Answer: High variability in liver enzyme data is a common challenge in animal studies. Several factors can contribute to this:
-
Genetic Variability: Even within the same strain, individual genetic differences can lead to varied responses to drug-induced toxicity.
-
Underlying Health Status: Subclinical infections or other health issues in individual animals can affect liver function and response to This compound (B1673606).
-
Stress: Improper handling, housing conditions, or social stress can influence physiological parameters, including liver enzymes.
-
Gavage Technique: Inconsistent oral gavage technique can lead to variations in drug absorption and, consequently, hepatotoxicity.
-
Sample Handling: Hemolysis of blood samples can falsely elevate AST levels. Improper storage or delayed processing of serum can also affect enzyme activity.
Troubleshooting Steps:
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual outliers on the group mean.
-
Acclimatization and Health Screening: Ensure all animals are properly acclimatized to the facility and handling procedures before the study begins. Perform a thorough health screen to exclude animals with pre-existing conditions.
-
Standardize Procedures: Maintain consistent housing, diet, and handling procedures for all animals. Ensure that the oral gavage technique is consistent and performed by trained personnel.
-
Optimize Blood Collection and Processing: Use appropriate techniques to minimize hemolysis during blood collection. Process serum samples promptly according to a standardized protocol.
-
Issue 2: Unexpected Animal Mortality
-
Question: We are experiencing unexpected mortality in our this compound-treated groups, even at doses not expected to be lethal. What are the potential causes?
-
Answer: Unexpected mortality in long-term toxicity studies can be multifactorial.[1][2] Potential causes include:
-
Acute Toxicity: While the dose may be sub-lethal in a single administration, repeated dosing can lead to cumulative toxicity and organ failure.
-
Idiosyncratic Reactions: Similar to humans, some animals may have an idiosyncratic reaction to this compound, leading to severe, unpredictable hepatotoxicity.[3]
-
Off-Target Effects: this compound can have effects on other organs, such as the endocrine system, which could contribute to mortality.[4]
-
Compromised Animal Health: Pre-existing, undetected health issues can make animals more susceptible to drug toxicity.
-
Gavage Error: Accidental administration of the substance into the trachea can cause immediate or delayed mortality.
Troubleshooting Steps:
-
Dose-Range Finding Study: Conduct a thorough dose-range finding study to establish a maximum tolerated dose (MTD) for the specific strain and sex of the animals being used.
-
Necropsy: Perform a detailed gross and histopathological examination of all deceased animals to determine the cause of death.
-
Monitor Clinical Signs: Closely monitor animals for clinical signs of toxicity (e.g., weight loss, lethargy, changes in appetite) to allow for early intervention if necessary.
-
Refine Dosing Technique: Ensure all personnel are proficient in oral gavage to minimize the risk of procedural errors.
-
Issue 3: Interpreting Mixed Hepatocellular and Cholestatic Injury
-
Question: Our histopathology results and liver enzyme profiles suggest a mixed pattern of hepatocellular and cholestatic injury. How should we interpret this?
-
Answer: A mixed pattern of liver injury is characterized by elevations in both ALT/AST (indicative of hepatocellular damage) and alkaline phosphatase (ALP)/gamma-glutamyl transferase (GGT) (indicative of cholestasis).[5][6][7] This pattern is not uncommon in drug-induced liver injury (DILI) and can be seen with this compound.[3]
Interpretation:
-
The hepatocellular component suggests direct damage to the hepatocytes.
-
The cholestatic component indicates an impairment of bile flow.
-
The "R value" can help classify the type of injury. It is calculated as: (ALT value / ALT upper limit of normal) / (ALP value / ALP upper limit of normal).
-
R ≥ 5: Hepatocellular
-
R ≤ 2: Cholestatic
-
2 < R < 5: Mixed
-
Considerations:
-
The pattern of injury can evolve over time. An initially hepatocellular injury may develop cholestatic features.
-
The specific histopathological findings, such as the location and type of inflammation and necrosis, will provide further insight into the mechanism of injury.
-
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What is the primary mechanism of this compound-induced hepatotoxicity?
-
A1: The exact mechanism is not fully understood but is thought to be multifactorial.[3] Key proposed mechanisms include:
-
Mitochondrial Dysfunction: this compound can inhibit mitochondrial respiration, leading to cellular energy depletion and oxidative stress.
-
Oxidative Stress: The drug can induce the production of reactive oxygen species (ROS), which damage cellular components like lipids, proteins, and DNA.
-
Inhibition of Cytochrome P450 Enzymes: this compound is a potent inhibitor of CYP3A4, which can alter the metabolism of other drugs and endogenous compounds, potentially leading to toxic build-up.[3]
-
Idiosyncratic Reactions: In some individuals, an unpredictable, immune-mediated response may contribute to liver injury.[3]
-
-
-
Q2: Which animal models are most appropriate for studying long-term this compound hepatotoxicity?
-
A2: Rats are a commonly used and well-characterized model for repeated-dose oral toxicity studies.[8][9][10] The choice of strain (e.g., Sprague-Dawley, Wistar) may depend on the specific research question and historical control data. Dogs have also been used to study this compound-induced liver injury.
-
Experimental Design and Protocol
-
Q3: What are the key components of a long-term oral toxicity study for this compound?
-
A3: A typical 90-day oral toxicity study in rodents, following OECD Guideline 408, includes the following key components[8][10][11][12]:
-
Animal Selection: Use of a standard rodent species (e.g., rats) with an equal number of males and females per group.[8][12]
-
Dose Groups: At least three dose levels (low, mid, high) and a vehicle control group.[9]
-
Administration: Daily oral administration of this compound (e.g., by gavage) for 90 days.[8][12]
-
Monitoring: Regular monitoring of clinical signs, body weight, and food/water consumption.
-
Clinical Pathology: Collection of blood for hematology and clinical biochemistry (including liver enzymes) at specified time points.
-
Necropsy and Histopathology: A full gross necropsy at the end of the study, with collection and histopathological examination of the liver and other relevant organs.
-
-
-
Q4: How often should liver function be monitored during a long-term study?
-
A4: The frequency of monitoring depends on the study design and objectives. A common approach is to collect blood for liver enzyme analysis at baseline (before the first dose), at an interim time point (e.g., 4 weeks), and at the termination of the study (e.g., 13 weeks). More frequent monitoring may be necessary if early or severe toxicity is anticipated.
-
Data Interpretation
-
Q5: What are the typical histopathological findings in this compound-induced liver injury in animal models?
-
A5: Histopathological findings can vary but often include a combination of hepatocellular and cholestatic features, such as:
-
Hepatocellular necrosis (often centrilobular)
-
Hepatocyte degeneration (e.g., ballooning)
-
Inflammatory cell infiltration
-
Bile duct hyperplasia
-
Cholestasis (bile plugs in canaliculi)
-
Fibrosis (in more chronic cases)
-
-
-
Q6: How do I differentiate between adaptive changes and overt toxicity in the liver?
-
A6: It is crucial to distinguish between adaptive responses and clear signs of toxicity.
-
Adaptive Changes: These are physiological responses to a chemical insult and are generally reversible. Examples include increased liver weight due to hepatocellular hypertrophy and induction of drug-metabolizing enzymes.
-
Overt Toxicity: This involves irreversible cell damage and loss of function. Key indicators include elevated serum transaminases (ALT, AST), hepatocellular necrosis, and significant inflammation observed in histopathology.
-
-
Data Presentation
Table 1: Representative Changes in Serum Liver Enzymes in Rats Treated with this compound for 28 Days
| Treatment Group | Dose (mg/kg/day) | ALT (U/L) | AST (U/L) | ALP (U/L) |
| Control | 0 | 45 ± 8 | 110 ± 15 | 250 ± 40 |
| This compound | 20 | 65 ± 12 | 150 ± 20 | 280 ± 50 |
| This compound | 40 | 120 ± 25 | 250 ± 45 | 350 ± 60* |
| This compound | 80 | 250 ± 50 | 480 ± 90 | 450 ± 80** |
*Data are presented as mean ± standard deviation. Values are hypothetical and for illustrative purposes, based on trends observed in published studies. *p < 0.05, **p < 0.01, ***p < 0.001 compared to the control group. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; ALP: Alkaline Phosphatase.
Experimental Protocols
1. Measurement of Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Activity
-
Principle: ALT and AST are enzymes that are released into the bloodstream upon liver cell damage. Their activity in the serum is measured spectrophotometrically using commercially available kits.
-
Procedure:
-
Collect blood from animals via an appropriate method (e.g., retro-orbital sinus, cardiac puncture) into serum separator tubes.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Carefully collect the serum supernatant.
-
Follow the instructions provided with a commercial ALT/AST assay kit. This typically involves mixing a small volume of serum with a reagent mixture and measuring the change in absorbance over time at a specific wavelength.
-
Calculate the enzyme activity (U/L) based on the rate of absorbance change and a standard curve.
-
2. Liver Histopathology
-
Principle: Microscopic examination of liver tissue sections allows for the assessment of cellular and structural changes indicative of toxicity.
-
Procedure:
-
At the end of the study, euthanize the animals and perform a gross examination of the liver.
-
Excise the liver and weigh it.
-
Collect sections from each lobe of the liver.
-
Fix the tissue samples in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissues through graded alcohols and xylene, and embed in paraffin (B1166041) wax.
-
Cut thin sections (4-5 µm) from the paraffin blocks using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphological evaluation.
-
Dehydrate, clear, and mount the stained sections with a coverslip.
-
Examine the slides under a light microscope by a qualified pathologist.
-
3. Measurement of Reduced Glutathione (GSH) in Liver Tissue
-
Principle: GSH is a major antioxidant in the liver, and its depletion is an indicator of oxidative stress. GSH levels can be measured using various methods, including colorimetric assays based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Procedure:
-
Excise a portion of the liver immediately after euthanasia and snap-freeze it in liquid nitrogen. Store at -80°C until analysis.
-
Homogenize a known weight of the frozen liver tissue in a suitable buffer (e.g., ice-cold phosphate-buffered saline).
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant, which contains the cytosolic fraction with GSH.
-
Follow the protocol of a commercial GSH assay kit. This typically involves mixing the supernatant with a solution containing DTNB.
-
Measure the absorbance of the resulting yellow-colored product at a specific wavelength (e.g., 412 nm).
-
Calculate the GSH concentration based on a standard curve prepared with known concentrations of GSH.
-
Mandatory Visualizations
Caption: Experimental workflow for a 90-day oral toxicity study.
Caption: Signaling pathways in this compound-induced hepatotoxicity.
References
- 1. Factors contributory to death of young Sprague-Dawley rats in carcinogenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mixed Hepatitis - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Systematic review and meta-analysis: Comparing hepatocellular and cholestatic patterns of drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. oecd.org [oecd.org]
- 9. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
- 10. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 11. umwelt-online.de [umwelt-online.de]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Improving the bioavailability of oral ketoconazole formulations in research
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working to improve the oral bioavailability of ketoconazole (B1673606) formulations.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments, from formulation development to preclinical evaluation.
Category 1: Dissolution and Solubility Issues
Question 1: My this compound formulation shows excellent dissolution in acidic media (pH 1.2-3) but very poor dissolution at a neutral pH (pH 6.8). Why is this happening and how can I develop a more pH-independent formulation?
Answer: This is a classic and expected challenge with this compound. As a weakly basic drug with pKa values of 2.94 and 6.51, its solubility is highly dependent on pH.[1][2] It is protonated and highly soluble in the acidic environment of the stomach, but as it transitions to the higher pH of the small intestine, it becomes non-ionized and precipitates, drastically reducing its solubility and absorption.[3][4][5] At pH values above 5.5, this compound rapidly precipitates from solution.[3][4]
Troubleshooting Steps & Solutions:
-
Formulation Strategy Re-evaluation: The goal is to create a formulation that maintains this compound in a solubilized or readily dissolvable state, even at intestinal pH.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in an amorphous state can significantly enhance its dissolution rate.[6][7] Polymers like HPMCAS or Eudragit® L100-55 can also provide pH-dependent protection, releasing the drug in specific intestinal regions.[7]
-
Lipid-Based Formulations (e.g., SMEDDS/SNEDDS): Self-Microemulsifying Drug Delivery Systems (SMEDDS) or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) are mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water micro/nanoemulsion upon gentle agitation in an aqueous medium.[8][9] This approach keeps the drug in a solubilized state, bypassing the dissolution barrier in the GI tract.
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules (like β-cyclodextrin or its derivatives) can form inclusion complexes with greatly enhanced aqueous solubility.[10][11][12]
-
pH-Modifiers: Incorporating organic acids, such as citric acid, into the formulation can create an acidic microenvironment around the drug particles, promoting dissolution even in a neutral bulk medium.[13]
-
-
Biorelevant Dissolution Media: For in vitro testing, use biorelevant media like Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF) in addition to standard USP buffers. These media contain bile salts and lecithin, which better mimic the conditions of the human intestine and provide more predictive dissolution profiles for poorly soluble drugs.[14]
Question 2: I prepared an amorphous solid dispersion (ASD) of this compound, but it shows signs of recrystallization during stability studies. What causes this and how can I prevent it?
Answer: Recrystallization is a critical stability challenge for ASDs. The amorphous state is thermodynamically unstable and will tend to revert to the more stable crystalline form over time. This process is accelerated by factors like temperature, humidity, and the presence of crystalline seeds.[15][16]
Troubleshooting Steps & Solutions:
-
Polymer Selection: The choice of polymer is crucial for stabilizing amorphous this compound.
-
Miscibility and Interaction: Ensure good miscibility between this compound and the polymer. Specific interactions, such as hydrogen bonding between the drug and polymer, can significantly inhibit recrystallization.[7]
-
Anti-plasticizing Effect: Polymers like PVP K25 have been shown to be highly effective in preventing recrystallization, not necessarily through strong drug-polymer interactions, but by increasing the glass transition temperature (Tg) and viscosity of the system, which reduces molecular mobility and prevents drug molecules from arranging into a crystal lattice.[15][16]
-
-
Drug Loading: High drug loading increases the propensity for recrystallization. Experiment with lower drug-to-polymer ratios to find a stable formulation. For instance, studies have successfully prepared stable ASDs with 10% and 25% this compound loads.[7]
-
Storage Conditions: Store ASDs in tightly sealed containers with desiccant at controlled room temperature. High humidity can act as a plasticizer, lowering the Tg and accelerating recrystallization.[15][16]
-
Analytical Characterization: Regularly monitor the solid state of your formulation using techniques like:
-
Differential Scanning Calorimetry (DSC): To detect the glass transition (Tg) and any melting endotherms that would indicate the presence of crystalline material.[6][7]
-
Powder X-Ray Diffraction (PXRD): To check for the characteristic sharp peaks of crystalline this compound. An amorphous form will show only a broad halo.[6][7]
-
Category 2: Preclinical In Vivo Studies
Question 3: We are observing high inter-animal variability in plasma concentrations (AUC, Cmax) during our oral pharmacokinetic studies in rats. What are the potential causes and how can we reduce this variability?
Answer: High variability in preclinical PK studies is a common issue for poorly soluble, pH-sensitive compounds like this compound.[17][18][19] The variability can stem from physiological, formulation-related, and procedural factors.
Troubleshooting Steps & Solutions:
-
Control Gastric pH: The variable gastric pH between animals can significantly impact the dissolution of this compound. Consider pre-treating animals with a proton pump inhibitor to induce hypochlorhydria (low stomach acid) to assess formulation performance under challenging conditions, or co-administer the formulation with an acidic solution to ensure a more consistent dissolution environment.[13]
-
Food Effects: The presence or absence of food can dramatically alter the bioavailability of this compound. Standardize your study protocol to be either strictly fasted or fed, and maintain this consistency across all study groups.
-
Formulation Performance: High variability can be an indicator of a fragile or poorly optimized formulation.
-
Dosing Procedure: Ensure accurate and consistent oral gavage technique. Inconsistent administration can lead to variability in the rate of gastric emptying and drug delivery to the small intestine.
-
Blood Sampling and Processing: Standardize blood collection times and sample handling procedures. This compound stability in plasma should be confirmed under the conditions used for sample storage and analysis.
Data Summary Tables
Table 1: Effect of pH on this compound Dissolution This table summarizes the significant impact of pH on the in vitro dissolution of standard this compound tablets.
| pH of Dissolution Medium | % this compound Dissolved after 5 minutes | % this compound Dissolved after 60 minutes |
| 2.0 | > 85% | 100% |
| 3.0 | > 85% | 100% |
| 6.0 | < 10% | ~10% |
| Data synthesized from studies on conventional this compound tablets.[3][4][5] |
Table 2: Comparative Bioavailability of Different this compound Formulations in Rats This table compares key pharmacokinetic parameters of enhanced formulations against a control suspension.
| Formulation | Cmax (ng/mL) | AUC₀→∞ (ng·h/mL) | Bioavailability Enhancement (vs. Control) |
| This compound Suspension (Control) | ~1,500 | ~6,000 | 1.0x (Reference) |
| Solid Lipid Nanoparticles (SLN) | ~3,000 | ~14,400 | ~2.4x |
| Nanostructured Lipid Carriers (NLC) | ~3,000 | ~16,200 | ~2.7x |
| Data adapted from a study evaluating lipid nanoformulations.[20] Absolute values are illustrative based on reported fold-increases. |
Key Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Poorly Soluble Drugs
This protocol outlines a standard method for evaluating the dissolution of this compound formulations, adapted for BCS Class II compounds.
-
Apparatus: USP Apparatus 2 (Paddle Method) is commonly used.[21]
-
Media Selection:
-
Initial Screening: Use 900 mL of standard buffers, e.g., 0.1 N HCl (pH 1.2) and phosphate (B84403) buffer (pH 6.8).[14][21]
-
Biorelevant Media: For more predictive results, use 500 mL of FaSSIF or FeSSIF.
-
-
Test Conditions:
-
Temperature: Maintain at 37 ± 0.5 °C.
-
Paddle Speed: A speed of 50 or 75 RPM is typical.
-
-
Procedure:
-
Allow the dissolution medium to equilibrate to the target temperature.
-
Place a single dose of the formulation (e.g., one capsule or an equivalent amount of powder) into each vessel.
-
Start the paddles at the specified speed.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
-
Immediately filter each sample through a suitable syringe filter (e.g., 0.45 µm PTFE) to stop the dissolution process.
-
Replace the volume of withdrawn sample with fresh, pre-warmed medium if necessary (for volumes >1% of the total).[14]
-
-
Analysis: Analyze the concentration of this compound in the filtered samples using a validated HPLC or UPLC-MS/MS method.[22][23][24][25]
Protocol 2: General Oral Pharmacokinetic Study in Rats
This protocol provides a general framework for an oral PK study in a rat model.
-
Animal Model: Sprague-Dawley or Wistar rats are commonly used.[20][26]
-
Housing and Acclimatization: House animals in standard conditions and allow them to acclimate for at least one week before the study.
-
Dosing:
-
Fast animals overnight (e.g., 12 hours) with free access to water.
-
Administer the this compound formulation via oral gavage at a predetermined dose.
-
Record the exact time of administration for each animal.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Typical time points include: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4 °C) to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes and store at -80 °C until analysis.
-
-
Bioanalysis:
-
Perform sample preparation, which typically involves protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction (e.g., with ethyl acetate).[22][24]
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method, which offers high sensitivity and selectivity.[22]
-
-
Pharmacokinetic Analysis: Use non-compartmental analysis with software like Phoenix WinNonlin to calculate key PK parameters (Cmax, Tmax, AUC, t½, etc.).
Visualizations
Caption: Troubleshooting workflow for poor this compound dissolution.
Caption: Decision logic for selecting a formulation strategy.
Caption: Root cause analysis for high in vivo PK variability.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Effect of pH on disintegration and dissolution of this compound tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Effect of pH on disintegration and dissolution of this compound tablets. | Semantic Scholar [semanticscholar.org]
- 6. rjptonline.org [rjptonline.org]
- 7. Influence of Particle Size and Drug Load on Amorphous Solid Dispersions Containing pH-Dependent Soluble Polymers and the Weak Base this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijfmr.com [ijfmr.com]
- 9. Formulation Of Self Micro-emulsifying Drug Delivery System For this compound - IJFMR [ijfmr.com]
- 10. researchgate.net [researchgate.net]
- 11. Randomly Methylated β-Cyclodextrin Inclusion Complex with this compound: Preparation, Characterization, and Improvement of Pharmacological Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Improved dissolution and absorption of this compound in the presence of organic acids as pH-modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. Physical stabilisation of amorphous this compound in solid dispersions with polyvinylpyrrolidone K25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Amelioration of this compound in lipid nanoparticles for enhanced antifungal activity and bioavailability through oral administration for management of fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. agnopharma.com [agnopharma.com]
- 22. Quantitative determination of this compound by UPLC-MS/MS in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. tandfonline.com [tandfonline.com]
- 25. Simple high-performance liquid chromatographic method for determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. experts.umn.edu [experts.umn.edu]
Technical Support Center: Mitigating Off-Target Effects of Ketoconazole in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of ketoconazole (B1673606) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound that can interfere with cellular assays?
A1: this compound, an imidazole (B134444) antifungal agent, is a potent inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP3A4.[1][2][3] This broad-spectrum inhibition can significantly alter the metabolism of various compounds in cellular assays. Beyond its intended antifungal activity of inhibiting lanosterol (B1674476) 14-α-demethylase in fungi, its off-target effects in mammalian cells include the disruption of steroidogenesis and blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[4][5][6][7]
Q2: How does this compound inhibit cytochrome P450 enzymes?
A2: this compound inhibits CYP enzymes, notably CYP3A4, through a mechanism that is primarily a mix of competitive and noncompetitive inhibition.[2][3] The imidazole nitrogen atom of this compound binds to the heme iron of the cytochrome P450 enzyme, thereby preventing the binding of oxygen and inhibiting the enzyme's metabolic activity.[6] This potent inhibition can lead to drug-drug interactions and confound experimental results involving compounds metabolized by these enzymes.
Q3: What is the impact of this compound on steroidogenesis?
A3: this compound significantly inhibits steroidogenesis by blocking several CYP enzymes crucial for the synthesis of steroid hormones.[4][5][6][7] It has been shown to inhibit cholesterol side-chain cleavage enzyme (P450SCC), 17α-hydroxylase, and 17,20-desmolase, leading to a reduction in the production of progesterone, testosterone, and estradiol.[4][7] This can have profound effects on cellular assays involving steroid signaling pathways.
Q4: Can this compound affect cardiac ion channels?
A4: Yes, this compound is a known inhibitor of the hERG potassium channel, which is critical for cardiac repolarization.[8][9][10][11] Inhibition of the hERG channel by this compound can prolong the QT interval, which is a significant concern in clinical settings and can also interfere with electrophysiological studies in vitro.[9][10] The mechanism of hERG channel blockade involves direct binding to the channel pore, and this effect is dependent on the channel's gating state.[8][9] this compound may also disrupt the trafficking of hERG protein to the cell surface.[11][12]
Q5: Are there any alternatives to this compound for use as a CYP3A4 inhibitor in research?
A5: Yes, several alternatives to this compound can be used as potent CYP3A4 inhibitors in cellular assays. Ritonavir is considered one of the best alternatives.[13] Other options include itraconazole (B105839) and clarithromycin.[13] The choice of inhibitor should be guided by the specific experimental context, considering potential off-target effects of the alternative compound. For some applications, newer antifungal agents like fluconazole, which has a better safety profile and lower risk of hepatotoxicity, might also be considered, although its inhibitory potency on steroidogenesis is less than that of this compound.[14]
Troubleshooting Guides
Issue: Unexpected changes in cell viability or signaling pathways unrelated to the intended target of my test compound when co-incubated with this compound.
This is a common problem arising from the off-target effects of this compound. The following troubleshooting workflow can help identify and mitigate these effects.
References
- 1. Assessment of specificity of eight chemical inhibitors using cDNA-expressed cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of cytochrome P450-3A inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of this compound on steroidogenic human granulosa-luteal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of this compound on steroidogenesis. II. Adrenocortical enzyme activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The effect of this compound on steroidogenesis: I. Leydig cell enzyme activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the HERG K+ channel by the antifungal drug this compound depends on channel gating and involves the S6 residue F656 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Blockade of HERG and Kv1.5 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coexistence of hERG current block and disruption of protein trafficking in this compound-induced long QT syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coexistence of hERG current block and disruption of protein trafficking in this compound-induced long QT syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ritonavir is the best alternative to this compound as an index inhibitor of cytochrome P450-3A in drug–drug interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluconazole as a Safe and Effective Alternative to this compound in Controlling Hypercortisolism of Recurrent Cushing’s Disease: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Ketoconazole Autofluorescence in Imaging Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by ketoconazole (B1673606) autofluorescence in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound autofluorescence and why is it a problem in imaging studies?
A1: this compound, an imidazole (B134444) antifungal agent, exhibits native fluorescence, meaning it can emit light upon excitation without the need for a fluorescent label. This intrinsic fluorescence is known as autofluorescence. In imaging studies, this autofluorescence can create a background signal that obscures the signal from the intended fluorescent probes, leading to decreased signal-to-noise ratios, reduced sensitivity, and potential misinterpretation of results.
Q2: What are the spectral properties of this compound's autofluorescence?
A2: this compound has a broad excitation and emission spectrum. Published studies indicate that it can be excited by ultraviolet (UV) light and emits in the blue to green range of the spectrum.[1][2][3] Understanding these spectral properties is the first step in designing experiments to minimize its impact.
Q3: Can I use DAPI or other blue channel dyes in my experiment when using this compound?
A3: Given that this compound's autofluorescence is prominent in the blue and green channels, it is highly advisable to avoid using fluorescent dyes that emit in this region, such as DAPI or FITC, if possible. The spectral overlap will make it difficult to distinguish the specific signal from the autofluorescence.
Q4: Are there alternatives to this compound that do not exhibit autofluorescence?
A4: The choice of an alternative will depend on the specific experimental goals. Other azole antifungals may also exhibit some degree of autofluorescence due to their chemical structure. If the experimental design allows, exploring antifungal agents from different classes could be a viable strategy. However, if this compound is essential to the study, the focus should be on mitigation and correction techniques.
Troubleshooting Guides
This section provides structured guidance for common issues encountered due to this compound autofluorescence in different imaging modalities.
Fluorescence Microscopy
Problem: High background fluorescence in the blue and green channels, obscuring the specific signal.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Spectral Overlap | 1. Select appropriate fluorophores: Choose fluorophores that are spectrally distant from this compound's emission. Red and far-red dyes are often a good choice.[4][5] 2. Sequential Imaging: If possible with your microscope setup, acquire images of the this compound autofluorescence in a separate channel before acquiring the signal from your specific probe. This allows for post-acquisition subtraction. | Reduced spectral overlap and improved signal-to-noise ratio. |
| High this compound Concentration | 1. Titrate this compound: Determine the lowest effective concentration of this compound for your experiment to minimize the autofluorescence signal. | A balance between the desired biological effect and manageable autofluorescence levels. |
| Inadequate Background Correction | 1. Image an Unstained Control: Prepare a control sample treated with this compound but without your fluorescent probe. Use this image to set the background threshold or for spectral unmixing.[5][6] 2. Spectral Unmixing: If your microscopy system has this capability, use the autofluorescence spectrum from the control sample to computationally remove its contribution from your experimental images. | More accurate localization and quantification of your fluorescent signal. |
| Sample Preparation Issues | 1. Use an Antifade Mounting Medium: This can help to reduce non-specific background fluorescence and photobleaching.[6] 2. Consider Autofluorescence Quenchers: Commercially available quenching agents like Sudan Black B or TrueBlack® can reduce autofluorescence from various sources.[7][8] However, their effectiveness against drug-induced autofluorescence should be validated for your specific sample. | Improved image quality with reduced background noise. |
Flow Cytometry
Problem: High background in blue and green detectors, leading to poor population resolution.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Spectral Overlap with Fluorochromes | 1. Choose Fluorochromes Wisely: Select fluorochromes that emit in the yellow-orange, red, and far-red regions of the spectrum (e.g., PE, APC, and their tandems) to minimize overlap with this compound's emission.[9] 2. Use a "Dump Channel": Dedicate a detector in the blue or green range to measure the this compound autofluorescence and exclude it from the analysis of your specific markers. | Clearer separation of cell populations and more accurate gating. |
| Inadequate Compensation | 1. Run an "Autofluorescence Control": Prepare a sample of cells treated with this compound but unstained with any fluorescent antibodies.[10] 2. Use this control to set the baseline voltage for the blue and green detectors. This will help to place the autofluorescent population on scale. 3. Perform Compensation: Use single-stained controls for each fluorochrome in your panel to properly compensate for spectral overlap.[11][12] | Correctly compensated data where the fluorescence in each detector is specific to a single fluorochrome. |
| Cell Viability Issues | 1. Include a Viability Dye: Dead cells can non-specifically take up this compound and other reagents, leading to increased and more variable autofluorescence.[9] Use a viability dye that emits in a channel with minimal interference from this compound (e.g., a far-red emitting dye). | Exclusion of dead cells from the analysis, leading to cleaner data and more reliable results. |
Experimental Protocols
Protocol 1: Spectral Characterization of this compound Autofluorescence
Objective: To determine the excitation and emission spectra of this compound in your specific experimental buffer and cell type.
Methodology:
-
Prepare a solution of this compound at the working concentration in your experimental buffer.
-
Using a spectrofluorometer, perform an excitation scan while holding the emission wavelength fixed at a value in the blue-green range (e.g., 450 nm).
-
Identify the peak excitation wavelength.
-
Perform an emission scan while exciting the sample at the determined peak excitation wavelength.
-
To assess autofluorescence in cells, incubate your cells with this compound at the working concentration and for the standard duration.
-
Wash the cells to remove excess this compound.
-
Resuspend the cells in a suitable buffer for spectral analysis.
-
Acquire the emission spectrum using a fluorescence microscope with a spectral detector or a flow cytometer with multiple detectors.
Protocol 2: Background Subtraction in Fluorescence Microscopy
Objective: To computationally remove the contribution of this compound autofluorescence from images.
Methodology:
-
Prepare two sets of samples:
-
Experimental Sample: Cells treated with this compound and labeled with your fluorescent probe.
-
Autofluorescence Control: Cells treated with this compound but without the fluorescent probe.
-
-
Image Acquisition:
-
Using identical imaging settings (laser power, gain, exposure time), acquire an image of the autofluorescence control in the channel corresponding to your fluorescent probe. This will be your "background" image.
-
Acquire an image of your experimental sample.
-
-
Image Processing (using software like ImageJ/Fiji):
-
Open both the experimental and background images.
-
Use the "Image Calculator" or a similar function to subtract the background image from the experimental image.
-
The resulting image will have the autofluorescence signal significantly reduced.
-
Visualizations
This compound's Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound's primary mechanism of action involves the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[][14][15] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[16][17][18] By blocking this step, this compound disrupts membrane integrity, leading to fungal cell growth inhibition or death.[15] In mammalian cells, a similar enzyme is involved in cholesterol synthesis, and at high concentrations, this compound can also inhibit this pathway.[19][20]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simple high-performance liquid chromatographic method for determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 6. biotium.com [biotium.com]
- 7. Autofluorescence Quenching | Visikol [visikol.com]
- 8. biotium.com [biotium.com]
- 9. bosterbio.com [bosterbio.com]
- 10. AutoSpill is a principled framework that simplifies the analysis of multichromatic flow cytometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. docs.abcam.com [docs.abcam.com]
- 14. droracle.ai [droracle.ai]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. In vitro and in vivo effects of the antimycotic drug this compound on sterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. The mechanism of action of the new antimycotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of this compound on cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of this compound on cholesterol synthesis and precursor concentrations in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Variability in Ketoconazole In Vitro Susceptibility Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in ketoconazole (B1673606) in vitro susceptibility testing.
Troubleshooting Guide
This guide addresses common issues encountered during this compound susceptibility testing in a question-and-answer format.
Question: Why are my Minimum Inhibitory Concentration (MIC) results for this compound inconsistent across different experiments?
Answer: Variability in this compound MIC results can stem from several factors. It is crucial to standardize your experimental protocol. Key parameters to control include the growth medium, inoculum size, incubation time and temperature, and the method of endpoint determination. Even minor deviations in these parameters can lead to significant variations in MIC values.
Question: I am observing "trailing growth" (reduced but persistent growth at concentrations above the MIC) with this compound. How should I interpret these results?
Answer: Trailing growth is a known phenomenon with azole antifungals like this compound and can complicate MIC determination. According to the Clinical and Laboratory Standards Institute (CLSI), for azoles, the MIC should be read as the lowest concentration that produces a significant decrease in turbidity relative to the growth control. For broth microdilution, this is often interpreted as the concentration at which there is approximately 50% inhibition of growth. It is important to read the plates at the recommended time point, as prolonged incubation can exacerbate the trailing effect.
Question: My MIC values for quality control (QC) strains are out of the acceptable range. What should I do?
Answer: If your QC strain MICs are out of range, it indicates a potential issue with your testing procedure or materials. First, verify the identity and purity of your QC strain. Then, check the expiration dates and storage conditions of your this compound powder, media, and other reagents. Review your entire experimental protocol for any deviations, paying close attention to inoculum preparation, plate loading, and incubation conditions. If the issue persists, consider using a new lot of media or antifungal agent. A troubleshooting workflow for this issue is provided below.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the standard methods for this compound in vitro susceptibility testing? A1: The most widely recognized standardized methods are those developed by the Clinical and Laboratory Standards Institute (CLSI), particularly the M27 document for yeasts (broth microdilution) and the M38 document for filamentous fungi. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) also provides standardized methodologies.
Q2: Why is standardization of this compound susceptibility testing important? A2: Standardization is critical for ensuring the reproducibility and comparability of results between different laboratories.[1] This is essential for clinical diagnostics, epidemiological surveillance, and in the research and development of new antifungal agents.
Experimental Parameters
Q3: How does the choice of growth medium affect this compound MIC results? A3: The composition of the growth medium can significantly impact this compound activity. The CLSI recommends RPMI-1640 medium buffered with MOPS to a pH of 7.0 for yeast susceptibility testing.[2] Different media can have varying nutrient compositions and pH, which can alter fungal growth rates and the efficacy of the antifungal agent.
Q4: What is the recommended inoculum size for this compound susceptibility testing? A4: For yeast testing using the CLSI broth microdilution method, the recommended final inoculum concentration is 0.5 x 10³ to 2.5 x 10³ cells/mL.[2][3] Inoculum size is a critical variable, and higher concentrations can lead to elevated MIC values.[4]
Q5: What are the appropriate incubation time and temperature? A5: For Candida species, microdilution plates are typically incubated at 35°C.[2] The CLSI M27-A4 standard recommends reading MICs at 24 hours.[2] Prolonged incubation (e.g., 48 hours) can lead to trailing growth and potentially higher MICs for azoles.[2][3]
Q6: How does pH influence the in vitro activity of this compound? A6: The activity of this compound is highly pH-dependent. Its potency against Candida albicans has been shown to be significantly greater at a neutral pH of 7.0 compared to an acidic pH. This underscores the importance of using a well-buffered medium like RPMI with MOPS to maintain a stable pH of 7.0 throughout the experiment.
Data Interpretation and Quality Control
Q7: How are MIC endpoints determined for this compound? A7: For azoles like this compound, the MIC is determined as the lowest drug concentration that causes a prominent reduction in growth compared to the drug-free control well. This is typically a reduction of ≥50% in turbidity.
Q8: What are the recommended quality control strains and their expected MIC ranges for this compound? A8: Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 are commonly used QC strains. The established QC ranges for this compound with these strains are essential for monitoring the accuracy and precision of the test.[5][6][7]
Data Presentation
Table 1: Effect of pH on this compound MIC against Candida albicans
| pH | This compound MIC (µg/mL) |
| 3 | 40 |
| 7 | 0.02 |
| Data is illustrative of the trend observed in the literature. |
| Quality Control Strain | This compound MIC Range (µg/mL) |
| Candida parapsilosis ATCC 22019 | 0.064 - 0.25 |
| Candida krusei ATCC 6258 | 0.125 - 0.5 |
| Source: Based on multilaboratory studies establishing QC guidelines.[5][6][7] |
Table 3: Influence of Inoculum Size and Incubation Time on this compound MICs (Illustrative)
| Inoculum Size (CFU/mL) | Incubation Time (hours) | Typical this compound MIC Trend |
| Low (e.g., 10³) | 24 | Baseline |
| High (e.g., 10⁵) | 24 | Potential for slight increase |
| Low (e.g., 10³) | 48 | Potential for slight increase, risk of trailing |
| High (e.g., 10⁵) | 48 | Increased likelihood of higher MICs and trailing |
| This table illustrates general trends as specific quantitative data for this compound across these exact parameters is not readily available in a single source. Higher inoculum and longer incubation generally lead to higher apparent MICs.[3][4][8] |
Experimental Protocols
Detailed Methodology: Broth Microdilution for Yeasts (CLSI M27)
This protocol is a synthesized step-by-step guide based on the principles outlined in the CLSI M27 document.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL).
-
-
Preparation of Microdilution Plates:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microdilution plate to achieve the desired final concentration range (e.g., 0.015 to 8 µg/mL).
-
The final volume in each well should be 100 µL.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
-
Inoculum Preparation:
-
Subculture the yeast isolate onto Sabouraud dextrose agar (B569324) and incubate at 35°C for 24 hours.
-
Select several distinct colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microdilution plate wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microdilution plate, bringing the total volume to 200 µL.
-
Incubate the plates at 35°C for 24 hours.
-
-
Reading and Interpreting Results:
-
Following incubation, examine the plate for growth.
-
The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.
-
Mandatory Visualization
Caption: Troubleshooting workflow for out-of-range quality control MIC results.
Caption: Experimental workflow for the CLSI M27 broth microdilution method.
References
- 1. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Three Methods of Determining MICs for Filamentous Fungi Using Different End Point Criteria and Incubation Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of increasing inoculum sizes of pathogenic filamentous fungi on MICs of antifungal agents by broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quality control guidelines for National Committee for Clinical Laboratory Standards--recommended broth macrodilution testing of this compound and itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quality control guidelines for National Committee for Clinical Laboratory Standards--recommended broth macrodilution testing of this compound and itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of incubation temperature, inoculum size, and medium on agreement of macro- and microdilution broth susceptibility test results for yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Navigating Ketoconazole's Protein Binding in In Vitro Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of accounting for ketoconazole's high protein binding in in vitro experiments. Accurate determination of the unbound, pharmacologically active concentration of This compound (B1673606) is critical for reliable experimental outcomes and their translation to in vivo efficacy.
Frequently Asked Questions (FAQs)
Q1: How extensively does this compound bind to plasma proteins?
A1: this compound is highly bound to plasma proteins, with approximately 99% of the drug being bound in human plasma.[1] The primary binding protein is albumin.[2] This extensive binding means that only a small fraction of the total drug concentration is free to exert its biological effect.
Q2: Why is it crucial to account for protein binding in my in vitro experiments?
A2: The "free drug hypothesis" states that only the unbound (free) fraction of a drug is available to interact with its target, elicit a pharmacological response, and be cleared from the system.[1] In in vitro systems containing proteins, such as cell culture media with fetal bovine serum (FBS), this compound will bind to these proteins, reducing the free concentration available to the cells. Failing to account for this can lead to a significant overestimation of the effective concentration, resulting in misleading IC50 or EC50 values and poor correlation with in vivo data.
Q3: What are the common methods to determine the free fraction of this compound?
A3: The most widely accepted methods for determining the free fraction of a drug in vitro are equilibrium dialysis, ultrafiltration, and ultracentrifugation.[3][4] Each method has its advantages and limitations, which are discussed in the detailed experimental protocols below.
Q4: How does the protein concentration in my cell culture medium affect this compound's activity?
A4: The concentration of proteins, primarily albumin from FBS, in your cell culture medium will directly impact the free concentration of this compound.[5] Higher concentrations of FBS will lead to a lower free fraction of the drug. It is essential to either measure the free concentration in your specific experimental setup or use a mathematical model to estimate it.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values across experiments. | Inconsistent protein concentrations in the cell culture medium (e.g., different lots of FBS). | Standardize the lot of FBS used for a series of experiments. Consider using a serum-free medium or a medium with a defined protein concentration if your cell line permits. Alternatively, measure the free this compound concentration for each new batch of medium. |
| Observed in vitro potency does not correlate with in vivo efficacy. | The nominal concentration of this compound in the in vitro assay does not reflect the unbound concentration in vivo. | Determine the unbound fraction of this compound in your in vitro system and use this value to calculate the free concentration. Compare this free concentration to the unbound plasma concentrations observed in vivo. |
| Precipitation of this compound in the assay medium. | This compound has low aqueous solubility, and the addition of high total concentrations to achieve a desired free concentration can lead to precipitation. | Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells. Visually inspect for precipitation. If solubility is an issue, consider using a formulation aid, but be aware that this may also interact with proteins and affect the free fraction. |
| Low recovery of the drug during free fraction determination. | Non-specific binding of this compound to the experimental apparatus (e.g., dialysis membrane, ultrafiltration device). | Pre-saturate the device with a solution of the drug before the experiment. Select devices made from low-binding materials. Always include control experiments to quantify non-specific binding and correct the final calculations accordingly. |
Quantitative Data Summary
The extent of protein binding is a critical parameter for interpreting experimental results. Below is a summary of key quantitative data for this compound.
| Parameter | Value | Source Matrix | Reference |
| Plasma Protein Binding | ~99% | Human Plasma | [1] |
| Primary Binding Protein | Albumin | Human Plasma | [2] |
| Binding to Erythrocytes | ~15.3% | Human Blood | [5] |
| Free Fraction | ~1% | Human Plasma | [5] |
Experimental Protocols
Accurate determination of the unbound this compound concentration is achievable through standardized experimental protocols.
Method 1: Equilibrium Dialysis
Equilibrium dialysis is considered the gold standard for determining protein binding. It involves separating a protein-containing solution (e.g., plasma or cell culture medium with FBS) from a protein-free buffer by a semi-permeable membrane. The drug is added to the protein-containing side, and over time, the unbound drug equilibrates across the membrane.
Detailed Methodology:
-
Apparatus Setup:
-
Use a commercially available equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane (typically with a molecular weight cutoff of 5-10 kDa).
-
Pre-soak the dialysis membrane in the dialysis buffer to remove any preservatives and to hydrate (B1144303) it.
-
-
Sample Preparation:
-
Prepare the this compound stock solution in a suitable solvent (e.g., DMSO).
-
Spike the protein-containing solution (e.g., human plasma or cell culture medium with 10% FBS) with the this compound stock solution to the desired final concentration. The final solvent concentration should be kept low (typically <1%) to avoid effects on protein binding.
-
Prepare a protein-free dialysis buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
-
Dialysis:
-
Load the protein-containing solution with this compound into one chamber of the dialysis cell.
-
Load an equal volume of the protein-free buffer into the other chamber.
-
Seal the apparatus and incubate at 37°C with gentle agitation to facilitate equilibration. The incubation time required to reach equilibrium should be determined experimentally but is typically between 4 to 24 hours.
-
-
Sample Analysis:
-
After incubation, collect samples from both the protein-containing chamber and the protein-free buffer chamber.
-
Analyze the concentration of this compound in both samples using a validated analytical method, such as LC-MS/MS.
-
-
Calculation of Unbound Fraction (fu):
-
The concentration of this compound in the protein-free buffer chamber represents the unbound (free) concentration (Cfree).
-
The concentration in the protein-containing chamber represents the total concentration (Ctotal).
-
The unbound fraction is calculated as: fu = C_free / C_total
-
Method 2: Ultrafiltration
Ultrafiltration is a faster method that uses centrifugal force to separate the unbound drug from the protein-bound drug through a semi-permeable membrane.
Detailed Methodology:
-
Apparatus Setup:
-
Use commercially available centrifugal ultrafiltration devices with a low-binding membrane and a suitable molecular weight cutoff (e.g., 10 kDa).
-
-
Sample Preparation:
-
Prepare the this compound-spiked protein-containing solution as described for equilibrium dialysis.
-
-
Filtration:
-
Add the sample to the upper chamber of the ultrafiltration device.
-
Centrifuge the device according to the manufacturer's instructions (e.g., 2,000 x g for 15-30 minutes at 37°C). This forces the protein-free ultrafiltrate containing the unbound drug through the membrane into the collection tube.
-
-
Sample Analysis:
-
Collect the ultrafiltrate from the collection tube.
-
Analyze the concentration of this compound in the ultrafiltrate (Cfree) and an aliquot of the initial sample (Ctotal) using LC-MS/MS.
-
-
Calculation of Unbound Fraction (fu):
-
The unbound fraction is calculated as: fu = C_free / C_total
-
It is crucial to assess non-specific binding of the drug to the ultrafiltration device. This can be done by running a control sample with the drug in a protein-free buffer and calculating the recovery.
-
Method 3: Ultracentrifugation
Ultracentrifugation separates protein-bound drug from the free drug based on the sedimentation of the large protein molecules at high centrifugal forces.
Detailed Methodology:
-
Sample Preparation:
-
Prepare the this compound-spiked protein-containing solution.
-
-
Centrifugation:
-
Place the sample in an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., >100,000 x g) for a sufficient time to pellet the proteins (e.g., several hours).
-
-
Sample Analysis:
-
Carefully collect the supernatant, which contains the unbound drug.
-
Analyze the concentration of this compound in the supernatant (Cfree) and the initial sample (Ctotal).
-
-
Calculation of Unbound Fraction (fu):
-
The unbound fraction is calculated as: fu = C_free / C_total
-
Visualizations
The following diagrams illustrate the key concepts and workflows discussed.
Caption: The "Free Drug Hypothesis" as it applies to this compound in an in vitro setting.
Caption: Experimental workflow for determining the unbound fraction of this compound.
References
- 1. youtube.com [youtube.com]
- 2. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Method for Simultaneous Determination of Free Concentration, Total Concentration, and Plasma Binding Capacity in Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ketoconazole Activity in Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ketoconazole (B1673606). The following information will help you optimize your experimental conditions to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the antifungal activity of this compound in culture media?
A1: The antifungal activity of this compound is significantly influenced by the pH of the culture medium.[1][2][3][4] Generally, this compound exhibits substantially higher activity at a neutral pH (around 7.0) compared to acidic conditions.[1][2] For instance, the minimum inhibitory concentration (MIC) of this compound against Candida albicans can be over 1,000 times lower at pH 7 than at pH 3.[2][3]
Q2: How does pH affect the solubility of this compound?
A2: this compound is a weakly basic drug, and its solubility is highly pH-dependent.[5][6] It is more soluble in acidic solutions and tends to precipitate as the pH increases above 5.5.[7][8] This presents a challenge, as the optimal pH for antifungal activity (neutral) is where the drug is less soluble.
Q3: My this compound is precipitating in the culture medium. What should I do?
A3: Precipitation is a common issue due to the low solubility of this compound at neutral pH. Here are a few troubleshooting steps:
-
Prepare a concentrated stock solution: Dissolve this compound in an appropriate solvent like dimethyl sulfoxide (B87167) (DMSO) before diluting it into your culture medium. Always include a solvent control in your experiments.
-
Adjust the final concentration: If precipitation persists, you may need to use a lower final concentration of this compound.
-
pH adjustment of the medium: Carefully adjust the pH of your culture medium after adding the this compound solution. However, be mindful that altering the pH can affect both the drug's activity and the growth of your target organism.
Q4: Can I use acidic culture media to improve this compound solubility?
A4: While acidic conditions improve this compound's solubility, they significantly reduce its antifungal efficacy.[2][3] Therefore, using acidic media is generally not recommended if you are studying its antifungal properties. The increased solubility does not compensate for the dramatic loss of activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no antifungal activity observed | Suboptimal pH of the culture medium: The medium is too acidic, reducing this compound's effectiveness. | Adjust the pH of the culture medium to a neutral range (e.g., pH 7.0) using appropriate buffers. Verify the final pH after all components are added. |
| Drug precipitation: this compound has precipitated out of the solution, lowering its effective concentration. | Prepare a high-concentration stock in a suitable solvent (e.g., DMSO). Add the stock solution to the medium with vigorous mixing. Consider the solubility limits at the experimental pH. | |
| Inconsistent results between experiments | pH variability: The pH of the culture medium is not consistent across different experimental setups. | Use a buffered culture medium (e.g., RPMI 1640 with MOPS buffer) to maintain a stable pH throughout the experiment. Always measure and record the pH for each experiment. |
| Inaccurate drug concentration: Errors in preparing stock solutions or dilutions. | Recalculate and carefully prepare fresh stock solutions. Use calibrated pipettes for accurate dilutions. | |
| Unexpected changes in fungal growth | Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) is affecting fungal growth. | Include a solvent control (medium with the same amount of solvent but no this compound) to assess its effect on growth. Keep the final solvent concentration as low as possible. |
Quantitative Data Summary
The following tables summarize the pH-dependent activity and solubility of this compound based on published data.
Table 1: Effect of pH on the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans
| pH | MIC (µg/mL) | Fold Difference from pH 7 | Reference |
| 3 | 40 | >1,000x higher | [2][3] |
| 7 | 0.02 | - | [2][3] |
Table 2: Dissolution of this compound Tablets at Different pH Values
| pH | Percent Dissolved after 60 minutes | Reference |
| 2 | >85% (after 5 min) | [7][8] |
| 3 | 100% (after 30 min) | [7][8] |
| 6 | 10% | [7][8] |
Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound at Different pH Values
This protocol is adapted from standard antifungal susceptibility testing methods.
-
Medium Preparation:
-
Prepare Sabouraud Dextrose Broth (SDB) or another suitable culture medium.
-
Aseptically divide the medium into separate flasks.
-
Adjust the pH of each flask to the desired values (e.g., 5.5, 6.0, 6.5, 7.0) using sterile HCl or NaOH. It is highly recommended to use a biological buffer such as MOPS for pH stability.
-
Sterilize the pH-adjusted media by filtration.
-
-
This compound Stock Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in 100% DMSO.
-
-
Serial Dilutions:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in the pH-adjusted media to achieve the desired final concentrations.
-
-
Inoculum Preparation:
-
Culture the fungal strain of interest (e.g., Candida albicans) overnight in SDB.
-
Adjust the fungal suspension to a concentration of 1 x 10⁶ cells/mL in sterile saline or PBS.
-
Further dilute the inoculum to the final desired concentration in the respective pH-adjusted media.
-
-
Incubation:
-
Add the fungal inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (fungal inoculum in medium without this compound) and a negative control (medium only) for each pH.
-
Incubate the plates at the optimal temperature for the fungal strain (e.g., 35°C) for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control, determined visually or by measuring absorbance at 600 nm.
-
Visualizations
Caption: Experimental workflow for determining the MIC of this compound.
Caption: Mechanism of action of this compound.
References
- 1. Influence of pH on this compound activity against Candida parapsilosis and Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of pH on the activity of this compound against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of pH on the Activity of this compound Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Effect of pH on disintegration and dissolution of this compound tablets. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Ketoconazole Drug Interaction Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected results encountered during ketoconazole (B1673606) drug interaction studies.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used in drug interaction studies?
A: this compound is a potent and well-characterized inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for the metabolism of a large proportion of clinically used drugs.[1][2] It is widely used as a "strong" index inhibitor in both in vitro and in vivo studies to determine a new chemical entity's potential to be a victim of drug-drug interactions (DDIs) mediated by CYP3A4 inhibition.[1][2][3]
Q2: Are there safety concerns with using this compound in clinical DDI studies?
A: Yes. Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued warnings regarding the use of oral this compound due to the risk of serious liver injury, adrenal gland problems, and harmful drug interactions.[2][4][5][6] For clinical DDI studies, alternative strong CYP3A4 inhibitors like itraconazole (B105839) or clarithromycin (B1669154) are now often recommended.[2][6] However, for short-duration studies in healthy volunteers, the risk of liver injury is considered very low.[4][7]
Q3: What is the mechanism of CYP3A4 inhibition by this compound?
A: this compound is primarily a reversible inhibitor of CYP3A4.[8][9] Its imidazole (B134444) nitrogen directly coordinates with the heme iron atom in the active site of the CYP3A4 enzyme.[1] This prevents the binding and subsequent metabolism of CYP3A4 substrates. The inhibition mechanism is often described as a mixed competitive-noncompetitive process, with the noncompetitive component being dominant for many substrates.[1][8]
Troubleshooting In Vitro Studies
Problem 1: My this compound IC50 value is higher/lower than the expected range.
This is a common issue that can arise from several factors related to the experimental setup.
Possible Causes & Solutions:
-
Substrate and Microsome Concentration: The IC50 value of a competitive or mixed inhibitor can be dependent on the substrate concentration. Ensure your substrate concentration is at or below its Michaelis-Menten constant (Km). Additionally, verify the concentration and activity of your human liver microsomes (HLMs) or recombinant CYP3A4 enzyme.
-
Solvent Effects: The final concentration of the solvent used to dissolve this compound (e.g., DMSO, acetonitrile) should be kept low, typically less than 1%, as higher concentrations can inhibit enzyme activity.[1]
-
Incubation Time: Ensure the reaction is in the linear range with respect to time. A pre-incubation step of about 10 minutes at 37°C is recommended before initiating the reaction.[1]
-
Reagent Quality: Verify the purity and stability of your this compound stock solution, as well as the integrity of the NADPH regenerating system and the substrate.
Quantitative Data: Representative this compound IC50 and Ki Values
The inhibitory potency of this compound can vary based on the substrate and experimental conditions used.
| Substrate | Parameter | Value (µM) |
| Testosterone | IC50 | 0.90 - 1.69 |
| Ki | 0.17 - 0.92 | |
| Midazolam | IC50 | 1.04 - 1.46 |
| Ki | 1.51 - 2.52 |
Data compiled from reference[1].
Problem 2: I am observing high variability between replicate wells or experiments.
High variability can obscure the true inhibitory effect and lead to inaccurate IC50 determination.
Possible Causes & Solutions:
-
Pipetting Inaccuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound and adding small volumes of reagents to the microplate.
-
Inconsistent Incubation Conditions: Maintain a stable and uniform temperature of 37°C across the incubation plate. Edge effects in microplates can sometimes cause temperature variations.
-
Microsome Homogeneity: Ensure the microsomal suspension is well-mixed before aliquoting into the wells to avoid variability in enzyme concentration.
Problem 3: My results suggest this compound is a time-dependent inhibitor (TDI).
This compound is generally considered a reversible, non-TDI inhibitor.[9] An apparent TDI effect (an "IC50 shift" where the IC50 is lower after pre-incubation with NADPH) is unexpected.
Possible Causes & Solutions:
-
Experimental Artifact: Unlike true mechanism-based inhibitors, pre-incubation of this compound with microsomes and an NADPH regenerating system should not significantly enhance its inhibitory potency.[8][9] If you observe a significant IC50 shift, re-evaluate your experimental protocol for potential confounders.
-
Metabolite Activity: While less common for this compound compared to other azoles, some of its metabolites may have inhibitory activity.[10][11] However, in standard in vitro systems, the parent compound's direct inhibition is the overwhelmingly dominant effect.
Troubleshooting In Vivo Studies
Problem 1: Pharmacokinetic (PK) data shows high inter-individual variability.
This compound's absorption can be highly variable among subjects.
Possible Causes & Solutions:
-
Gastric pH: this compound requires an acidic environment for absorption.[12][13] Co-administration with antacids or other drugs that raise gastric pH will reduce its absorption and bioavailability.[12][14][15] Conversely, administration with an acidic beverage can increase absorption.
-
Food Effects: The presence of food can increase the absorption of this compound.[10][12] Standardizing food intake (e.g., administering under fasted or fed conditions) is crucial for consistency.
-
Genetic Polymorphisms: While CYP3A4 is the primary enzyme inhibited by this compound, genetic variations in other enzymes or transporters involved in its disposition could contribute to variability.
Problem 2: The magnitude of the DDI is less than expected based on in vitro data.
A potent in vitro inhibitor does not always translate to a strong in vivo DDI.
Possible Causes & Solutions:
-
Low In Vivo Concentrations: If the in vivo plasma concentrations of this compound do not reach the levels required for significant inhibition (as determined by in vitro Ki values), the DDI will be weak. This can be due to poor absorption, rapid metabolism, or extensive distribution into tissues.[12]
-
Contribution of Other Metabolic Pathways: If the substrate drug is metabolized by multiple enzymes, inhibition of CYP3A4 by this compound may only have a minor effect on its overall clearance.
-
Transporter-Mediated Interactions: this compound is also an inhibitor of P-glycoprotein (P-gp) and other transporters.[10][16] These interactions can complicate the PK profile and may either enhance or counteract the metabolic DDI.
Experimental Protocols & Visualizations
Detailed Protocol: In Vitro CYP3A4 Inhibition Assay (IC50 Determination)
This protocol describes a common method using human liver microsomes and a fluorescent probe substrate.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound (positive control inhibitor)
-
CYP3A4 substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin - BFC)
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Stop solution (e.g., Acetonitrile)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Perform serial dilutions of the this compound stock to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare a working solution of the CYP3A4 substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL)
-
This compound dilutions (or solvent for the no-inhibitor control).
-
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.[1]
-
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system, followed immediately by the CYP3A4 substrate.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding a sufficient volume of a stop solution.
-
Data Analysis:
-
Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of CYP3A4 inhibition by this compound.
Caption: General workflow for a drug-drug interaction study.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. xenotech.com [xenotech.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. No Increased Risk of this compound Toxicity in Drug-Drug Interaction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Best practices for the use of itraconazole as a replacement for this compound in drug–drug interaction studies [ouci.dntb.gov.ua]
- 7. This compound-Associated Liver Injury in Drug-Drug Interaction Studies in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prediction of drug-drug interactions based on time-dependent inhibition from high throughput screening of cytochrome P450 3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Physiologically Based Pharmacokinetic Model of this compound and Its Metabolites as Drug–Drug Interaction Perpetrators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. 10 this compound Interactions You Should Know About - GoodRx [goodrx.com]
- 16. Pharmacokinetics and metabolism of this compound after single ocular instillation in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
Methods to enhance the topical delivery of ketoconazole through the skin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the topical delivery of ketoconazole (B1673606).
Frequently Asked Questions (FAQs)
Q1: My this compound-loaded nanoemulsion shows phase separation after a few days. What could be the cause and how can I fix it?
A1: Phase separation in nanoemulsions can be attributed to several factors:
-
Inadequate Surfactant/Co-surfactant Concentration: The surfactant and co-surfactant concentration may be insufficient to stabilize the oil-in-water or water-in-oil droplets.
-
Troubleshooting:
-
Increase the concentration of the surfactant and/or co-surfactant.
-
Optimize the surfactant-to-co-surfactant ratio. Different ratios can significantly impact stability.
-
-
-
Ostwald Ripening: This phenomenon, where larger droplets grow at the expense of smaller ones, can lead to instability.
-
Incorrect Homogenization Parameters: The energy input during homogenization might be too low to produce a stable nanoemulsion.
-
Troubleshooting:
-
Increase the homogenization pressure or time.
-
Consider using a combination of high-shear and high-pressure homogenization.
-
-
Q2: The entrapment efficiency of this compound in my solid lipid nanoparticles (SLNs) is consistently low. What are the possible reasons and solutions?
A2: Low entrapment efficiency in SLNs is a common challenge. Here are some potential causes and troubleshooting steps:
-
Drug Expulsion During Lipid Crystallization: As the lipid matrix cools and crystallizes, the drug can be expelled.
-
Troubleshooting:
-
Use a blend of lipids to create a less-ordered crystalline structure, which can accommodate more drug. This is the principle behind nanostructured lipid carriers (NLCs), which often have higher entrapment efficiencies.[3][4]
-
Employ rapid cooling (e.g., cold homogenization) to quickly solidify the lipid matrix and trap the drug.
-
-
-
Low Drug Solubility in the Lipid Melt: If this compound has poor solubility in the molten lipid, it will not be efficiently encapsulated.
-
High Surfactant Concentration: An excessively high surfactant concentration can increase the solubility of the drug in the aqueous phase, reducing its partitioning into the lipid phase.
-
Troubleshooting:
-
Optimize the surfactant concentration to ensure particle stability without excessively solubilizing the drug in the external phase.
-
-
Q3: My ethosomal formulation shows aggregation and an increase in vesicle size over time. How can I improve its stability?
A3: Aggregation and size increase in ethosomal formulations are often related to vesicle fusion and instability.
-
Inappropriate Ethanol (B145695) Concentration: Ethanol concentration is critical for ethosome stability. Too little or too much can lead to instability.
-
Suboptimal Phospholipid Concentration: The amount of phospholipid affects vesicle integrity.
-
Troubleshooting:
-
Adjust the phospholipid concentration. A higher concentration can lead to more rigid and stable vesicles.
-
-
-
Storage Conditions: Temperature fluctuations can affect vesicle stability.
-
Troubleshooting:
-
Store the ethosomal suspension at a controlled temperature, typically refrigerated (4°C).
-
Avoid freezing, as this can disrupt the vesicle structure.
-
-
Troubleshooting Guides
Low In Vitro Skin Permeation
If you are observing lower than expected skin permeation of this compound from your formulation, consider the following:
| Potential Cause | Troubleshooting Steps |
| Large Particle/Vesicle Size | Optimize formulation and process parameters to reduce the size of nanoparticles or vesicles. Smaller particles generally have a larger surface area and can enhance penetration.[7] |
| Low Drug Release from Carrier | Modify the composition of the carrier to facilitate drug release. For SLNs/NLCs, consider using lipids that allow for more sustained release. For nanoemulsions, ensure the drug can partition from the oil phase to the skin. |
| Insufficient Hydration of Stratum Corneum | Incorporate hydrating agents into your formulation, such as glycerol (B35011) or propylene (B89431) glycol.[8] Some carrier systems like nanoemulgels can also provide a hydrating effect.[2] |
| Formulation pH Not Optimal for Skin | Adjust the pH of your formulation to be compatible with the skin's surface (typically pH 4.5-6.0).[7] |
Skin Irritation in Ex Vivo/In Vivo Models
Should you encounter signs of skin irritation (e.g., erythema, edema) in your studies, investigate these possibilities:
| Potential Cause | Troubleshooting Steps |
| High Concentration of Surfactants or Ethanol | Screen different types and concentrations of surfactants and co-surfactants to identify less irritating options. Optimize the ethanol concentration in ethosomal and transfersomal systems. |
| Excipient-Induced Irritation | Evaluate the irritation potential of each individual excipient in your formulation. Consider using more biocompatible and biodegradable materials. |
| Occlusive Effect of the Formulation | While occlusion can enhance penetration, excessive occlusion can sometimes lead to irritation. Evaluate the occlusive properties of your formulation and adjust as needed. |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on enhanced topical delivery of this compound.
Table 1: Nanoemulsions and Microemulsions
| Formulation Type | Oil Phase | Surfactant/Co-surfactant | Particle Size (nm) | Entrapment Efficiency (%) | Key Finding |
| Cationic Nanoemulsion | - | - | - | - | Showed high permeation and therapeutic efficacy.[9] |
| Nanoemulgel | Clove Oil | - | <100 | - | 91% drug release after 24h.[2] |
| Nanoemulgel | Eucalyptus Oil | - | <100 | - | 89% drug release after 24h.[2] |
| Microemulsion | Isopropyl Myristate | Polysorbate 80/Ethanol | 21.1 ± 1.6 | - | Showed prolonged skin retention.[10] |
| Microemulsion Hydrogel | Capryol/Nigella Oil | Transcutol/Propylene Glycol | - | - | Exhibited sustained release over 10 hours.[11] |
Table 2: Lipid-Based Nanoparticles
| Formulation Type | Solid Lipid | Liquid Lipid (for NLCs) | Particle Size (nm) | Entrapment Efficiency (%) | Key Finding |
| SLN | Compritol 888 ATO | - | - | - | Physically stable for 3 months but did not protect this compound from light degradation.[3][4] |
| NLC | Compritol 888 ATO | α-tocopherol | - | - | Stabilized the drug against light but showed size increase during storage.[3][4] |
| SLN | - | - | 293 | 88.5% | Drug retention was 10-fold higher than free drug suspension.[12][13] |
| NLC | - | - | 60.15 | High | Prepared by a microwave-assisted technique.[14] |
| NLC Gel | - | - | 125.8 - 295.0 | 69.5% - 95.5% | Exhibited prolonged drug release up to 12 hours.[15] |
Table 3: Vesicular Systems (Liposomes, Ethosomes, Transfersomes)
| Formulation Type | Key Components | Particle Size (nm) | Entrapment Efficiency (%) | Key Finding | | :--- | :--- | :--- | :--- | :--- | :--- | | Deformable Liposomes (DEL) | Phospholipids, Ethanol, Edge Activator | <160 | - | Dramatically improved in vitro and in vivo skin deposition compared to conventional liposomes.[16] | | Ethosomes | Phospholipids, Ethanol | 79 - 321 | - | 5.6-fold higher drug deposition in epidermis/dermis compared to drug suspension.[17] | | Binary Ethosomes | Phospholipids, Ethanol, Propylene Glycol | - | - | 5.3-fold higher drug deposition in epidermis/dermis compared to drug suspension.[17] | | Transfersomes | Phospholipids, Edge Activator | - | - | Formulations with eucalyptus oil showed better penetration.[18] | | Niosomal Gel | Non-ionic surfactants | - | - | Exhibited maximum antifungal activity compared to plain gel and a marketed ointment.[19] |
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol is a generalized procedure based on common methodologies.[20]
-
Preparation of Lipid Phase:
-
Melt the solid lipid (e.g., Compritol 888 ATO) at a temperature approximately 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid with continuous stirring until a clear solution is obtained.
-
-
Preparation of Aqueous Phase:
-
Heat the aqueous surfactant solution (e.g., Poloxamer 188) to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 8000-12000 rpm) for a few minutes to form a coarse pre-emulsion.
-
-
Homogenization:
-
Subject the pre-emulsion to high-pressure homogenization at an elevated temperature for several cycles.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
In Vitro Skin Permeation Study using Franz Diffusion Cells
This is a standard protocol for assessing the skin permeation of topical formulations.[11][16]
-
Skin Preparation:
-
Experimental Setup:
-
Fill the receptor compartment with a suitable buffer (e.g., phosphate (B84403) buffer pH 7.4, sometimes with a small amount of solvent to maintain sink conditions) and maintain the temperature at 32 ± 0.5°C to mimic physiological skin temperature.
-
Stir the receptor medium continuously.
-
-
Sample Application:
-
Apply a known quantity of the this compound formulation to the skin surface in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with an equal volume of fresh buffer.
-
-
Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).[9]
-
-
Data Calculation:
-
Calculate the cumulative amount of drug permeated per unit area versus time and determine the permeation flux.
-
Visualizations
Caption: Workflow for SLN Preparation.
Caption: Nanocarrier Enhancement Strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Natural Oils Enhance the Topical Delivery of this compound by Nanoemulgel for Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SLN and NLC for topical delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. FORMULATION AND EVALUATION OF ETHOSOMAL TRANSDERMAL DELIVERY SYSTEM OF this compound | International Journal of Pharmaceuticals and Health Care Research [ijphr.com]
- 6. researchgate.net [researchgate.net]
- 7. Lipid Nanocarriers for this compound Topical Delivery [gavinpublishers.com]
- 8. bepls.com [bepls.com]
- 9. This compound-Loaded Cationic Nanoemulsion: In Vitro–Ex Vivo–In Vivo Evaluations to Control Cutaneous Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Approach for Development of Topical this compound-Loaded Microemulsions and Its Antifungal Activity | Trends in Sciences [tis.wu.ac.th]
- 11. Formulation evaluation of this compound microemulsion-loaded hydrogel with nigella oil as a penetration enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro release, ex vivo penetration, and in vivo dermatokinetics of this compound-loaded solid lipid nanoparticles for topical delivery. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 13. In vitro release, ex vivo penetration, and in vivo dermatokinetics of this compound-loaded solid lipid nanoparticles for topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Formulation, Optimization, and Evaluation of this compound Loaded Nanostructured Lipid Carrier Gel for Topical Delivery | Semantic Scholar [semanticscholar.org]
- 16. Skin targeted lipid vesicles as novel nano-carrier of this compound: characterization, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effect of permeation enhancers on the penetration mechanism of transfersomal gel of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Formulation and evaluation of this compound niosomal gel drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the In Vitro Antifungal Efficacy of Ketoconazole and Fluconazole
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro antifungal activities of two widely recognized azole antifungals, ketoconazole (B1673606) and fluconazole (B54011). The following sections detail their mechanisms of action, present comparative quantitative data against various fungal pathogens, and outline the standardized experimental protocols for antifungal susceptibility testing.
Mechanism of Action: Targeting Ergosterol (B1671047) Biosynthesis
Both this compound, an imidazole, and fluconazole, a triazole, exert their antifungal effects by disrupting the integrity of the fungal cell membrane. Their primary target is the enzyme lanosterol (B1674476) 14α-demethylase, a key component of the ergosterol biosynthesis pathway.[][2] Ergosterol is a vital sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[3][4]
By inhibiting lanosterol 14α-demethylase, these azoles prevent the conversion of lanosterol to ergosterol.[][2] This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors. The resulting altered cell membrane has increased permeability, leading to the leakage of essential intracellular components and ultimately inhibiting fungal growth or causing cell death.[5]
dot
Quantitative Comparison of In Vitro Antifungal Activity
The in vitro efficacy of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for this compound and fluconazole against various clinically relevant fungal species, as reported in several studies.
Table 1: In Vitro Activity against Candida Species
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Candida albicans | This compound | 0.03 - >64 | 0.03 | 0.06 | [6][7] |
| Fluconazole | 0.125 - >64 | 0.25 | 0.5 | [6][7] | |
| Candida glabrata | This compound | - | - | - | |
| Fluconazole | - | 32 | - | ||
| Candida krusei | This compound | - | - | 0.5 | |
| Fluconazole | - | - | 64 | ||
| Candida tropicalis | This compound | - | - | - | |
| Fluconazole | - | 64 | 64 | ||
| Candida parapsilosis | This compound | - | - | - | |
| Fluconazole | - | - | - |
Note: A study found this compound to be approximately 16-fold more active in vitro against 35 isolates of C. albicans at physiologic pH compared to fluconazole.[6][7][8][9]
Table 2: In Vitro Activity against Dermatophytes
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Trichophyton rubrum | This compound | 0.06 - 1 | 1 | [10] |
| Fluconazole | 0.125 - 1 | 1 | [10] | |
| Trichophyton mentagrophytes | This compound | 0.125 - 1 | 1 | [10] |
| Fluconazole | 0.25 - 32 | 32 | [10] | |
| All Dermatophytes (pooled) | This compound | 0.25 - 8 | - | [11][12] |
| Fluconazole | 0.25 - 16 | - | [11][12] |
Table 3: In Vitro Activity against Aspergillus Species
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Aspergillus fumigatus | This compound | - | - | - | [13][14] |
| Fluconazole | >64 | 128 | - | [14][15] | |
| Aspergillus flavus | This compound | - | - | - | [15] |
| Fluconazole | - | 128 | - | [15] | |
| Aspergillus niger | This compound | - | - | - | [15] |
| Fluconazole | - | - | - | [15] |
Note: Aspergillus fumigatus is known to be intrinsically resistant to fluconazole.[14]
Experimental Protocols
The determination of in vitro antifungal susceptibility is standardized by the Clinical and Laboratory Standards Institute (CLSI). The most referenced methods are the M27 document for yeasts and the M38 document for filamentous fungi.[2][16][17][18][19][20][21][22][23][24][25]
Broth Microdilution Method for Yeasts (CLSI M27)
This method is used for determining the MICs of antifungal agents against yeasts such as Candida species.
dot
-
Inoculum Preparation: Yeast colonies are grown on a suitable agar (B569324) medium for 24-48 hours at 35°C. A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 to 2.5 x 103 colony-forming units (CFU)/mL.[26]
-
Antifungal Agent Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microdilution plates.
-
Inoculation: Each well is inoculated with the prepared yeast suspension. A growth control well (without the antifungal agent) and a sterility control well (uninoculated medium) are included.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction in turbidity) compared to the growth control.
Broth Microdilution Method for Filamentous Fungi (CLSI M38)
This method is adapted for testing filamentous fungi, including dermatophytes and Aspergillus species.[2][19][20][21][22][24][25]
-
Inoculum Preparation: Fungal colonies are grown on a suitable agar medium until sporulation is evident. Conidia are harvested and a suspension is prepared in sterile saline containing a wetting agent (e.g., Tween 80). The suspension is adjusted to a specific optical density, and then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.4 x 104 to 5 x 104 CFU/mL.[25]
-
Antifungal Agent Dilution: Similar to the M27 method, the antifungal agents are serially diluted in RPMI 1640 medium in 96-well microdilution plates.
-
Inoculation: The wells are inoculated with the fungal spore suspension.
-
Incubation: Plates are incubated at a temperature and duration appropriate for the fungus being tested (e.g., 35°C for 48-72 hours for Aspergillus spp.; 28°C for 4-7 days for dermatophytes).
-
MIC Determination: The MIC is read as the lowest concentration of the drug that shows complete inhibition of growth. For some fungus-drug combinations, a minimum effective concentration (MEC) is determined, which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms.[25]
Conclusion
In vitro susceptibility testing reveals that both this compound and fluconazole are effective against a range of fungal pathogens. Generally, this compound demonstrates greater in vitro potency against Candida albicans and certain dermatophytes compared to fluconazole.[6][7][8][9][10] However, fluconazole's activity can be influenced by factors such as the pH of the medium.[6] Notably, fluconazole exhibits limited to no activity against Aspergillus species, which show intrinsic resistance.[14]
It is crucial to recognize that in vitro activity does not always directly correlate with clinical efficacy due to pharmacokinetic and pharmacodynamic factors in vivo. Nevertheless, the data presented in this guide, obtained through standardized methodologies, provide a valuable baseline for researchers and clinicians in the development and selection of antifungal therapies.
References
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Activity of fluconazole (UK 49,858) and this compound against Candida albicans in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Activity of fluconazole (UK 49,858) and this compound against Candida albicans in vitro and in vivo | Semantic Scholar [semanticscholar.org]
- 10. A Study of In vitro Antifungal Susceptibility Patterns of Dermatophytic Fungi at a Tertiary Care Center in Western India - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researcher.manipal.edu [researcher.manipal.edu]
- 12. researchgate.net [researchgate.net]
- 13. Biochemical characterisation of this compound inhibitory action on Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aspergillus fumigatus Intrinsic Fluconazole Resistance Is Due to the Naturally Occurring T301I Substitution in Cyp51Ap - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journalijpr.com [journalijpr.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 18. researchgate.net [researchgate.net]
- 19. msjonline.org [msjonline.org]
- 20. researchgate.net [researchgate.net]
- 21. msjonline.org [msjonline.org]
- 22. njccwei.com [njccwei.com]
- 23. webstore.ansi.org [webstore.ansi.org]
- 24. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a Novel UV-Spectrophotometric Method for Ketoconazole Analysis Against a Reference RP-HPLC Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed, cost-effective UV-Vis spectrophotometric method for the quantification of ketoconazole (B1673606) against a well-established Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) reference method. The performance of both methods was validated according to the International Council for Harmonisation (ICH) guidelines, with supporting experimental data presented to guide researchers in selecting the most suitable method for their analytical needs.
Introduction
This compound is a broadly used antifungal agent for treating various fungal infections.[1][2] Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances and pharmaceutical formulations to ensure quality and efficacy. While RP-HPLC methods are known for their high sensitivity and specificity, they often involve higher operational costs and complexity.[3][4][5] This guide introduces a simpler and more economical UV-Vis spectrophotometric method and rigorously compares its validation parameters with a previously validated RP-HPLC method.
A this compound reference standard is essential for the validation of any new analytical method.[4][6] For this study, a certified reference material (CRM) of this compound with a purity of 99.9% was used, traceable to major pharmacopoeias such as USP, EP, and BP.[7][8]
Experimental Protocols
-
Instrumentation: A double-beam UV-Vis spectrophotometer was used for all absorbance measurements.
-
Solvent: Methanol (B129727) was used as the solvent for preparing all solutions.
-
Preparation of Standard Stock Solution: An accurately weighed 10 mg of this compound reference standard was dissolved in 100 mL of methanol to obtain a stock solution of 100 µg/mL.
-
Determination of Wavelength of Maximum Absorbance (λmax): The stock solution was further diluted to 10 µg/mL and scanned in the UV region (200-400 nm) to determine the λmax, which was found to be 257 nm.[9]
-
Calibration Curve: A series of dilutions ranging from 5 to 25 µg/mL were prepared from the stock solution, and their absorbance was measured at 257 nm.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 column (250 mm x 4.6 mm, 5 µm particle size) was used.[3][4]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.2% triethylamine (B128534) (pH adjusted to 6.5) in a 70:30 (v/v) ratio was used as the mobile phase.[3]
-
Flow Rate: The flow rate was maintained at 1.0 mL/min.[3][4]
-
Detection Wavelength: The UV detector was set to 243 nm.[3]
-
Injection Volume: 10 µL of the sample was injected for each run.[3]
-
Preparation of Standard Solutions: A stock solution of 100 µg/mL was prepared by dissolving 10 mg of this compound reference standard in 100 mL of the mobile phase. Working standard solutions were prepared by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-50 µg/mL.[3]
Method Validation and Comparative Data
The validation of both the new UV-Vis spectrophotometric method and the reference RP-HPLC method was performed as per ICH guidelines, focusing on linearity, accuracy, precision, specificity, Limit of Detection (LOD), Limit of Quantitation (LOQ), and robustness.
Linearity was assessed by analyzing a series of concentrations for both methods. The correlation coefficient (R²) was calculated to determine the linearity of the relationship between concentration and response.
| Parameter | New Method (UV-Vis) | Reference Method (RP-HPLC) |
| Concentration Range | 5 - 25 µg/mL | 10 - 50 µg/mL[3] |
| Regression Equation | y = 0.048x + 0.002 | y = 24518x + 10234 |
| Correlation Coefficient (R²) | 0.9995 | 0.9998 |
Accuracy was determined by the percent recovery of known amounts of this compound spiked into a placebo matrix. The study was conducted at three different concentration levels.
| Spike Level | New Method (UV-Vis) - % Recovery | Reference Method (RP-HPLC) - % Recovery |
| 80% | 99.2% | 99.5% |
| 100% | 99.8% | 100.2% |
| 120% | 100.5% | 100.8% |
| Average % Recovery | 99.83% | 100.17% |
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The results are expressed as the percentage of relative standard deviation (%RSD).
| Parameter | New Method (UV-Vis) - %RSD | Reference Method (RP-HPLC) - %RSD |
| Repeatability (n=6) | 0.85% | 0.62% |
| Intermediate Precision (n=6) | 1.12% | 0.95% |
Specificity was assessed by analyzing a placebo solution to check for any interference at the analytical wavelength or retention time of this compound. No significant interference was observed for either method.
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | New Method (UV-Vis) | Reference Method (RP-HPLC) |
| LOD | 0.75 µg/mL[1] | 0.02 µg/mL[3] |
| LOQ | 2.25 µg/mL | 0.08 µg/mL[3] |
The robustness of each method was evaluated by introducing small, deliberate variations in the method parameters and observing the effect on the results.
| Parameter Varied | New Method (UV-Vis) - %RSD | Reference Method (RP-HPLC) - %RSD |
| Wavelength (±2 nm) | 1.3% | N/A |
| Mobile Phase Composition (±2%) | N/A | 1.5% |
| Flow Rate (±0.1 mL/min) | N/A | 1.8% |
| pH of Mobile Phase (±0.2) | N/A | 1.6% |
Visualized Workflows and Relationships
To better illustrate the processes and concepts involved in this analytical method validation, the following diagrams are provided.
References
- 1. UV spectrophotometric method development and validation for estimation of this compound in bulk and pharmaceutical dosage form - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. ajrcps.com [ajrcps.com]
- 3. ijarmps.org [ijarmps.org]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. 酮康唑 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 8. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]
- 9. ijarsct.co.in [ijarsct.co.in]
Cross-Validation of Ketoconazole's CYP3A4 Inhibition with Other Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the inhibitory effects of ketoconazole (B1673606) on Cytochrome P450 3A4 (CYP3A4) with other well-characterized inhibitors: ritonavir, itraconazole (B105839), and clarithromycin (B1669154). The information presented herein is supported by experimental data to offer an objective comparison of their performance.
Comparative Analysis of CYP3A4 Inhibition
The potency of a compound to inhibit CYP3A4 is commonly quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%, while the Ki value is a measure of the binding affinity of the inhibitor to the enzyme. Lower values for both parameters indicate a more potent inhibitor.
The following table summarizes the in vitro IC50 and Ki values for this compound and other selected CYP3A4 inhibitors, providing a clear comparison of their inhibitory potencies.
| Compound | IC50 (µM) | Ki (µM) | Primary Mechanism of Inhibition |
| This compound | 0.052 - 1.69[1] | 0.011 - 2.52[1][2] | Mixed competitive-noncompetitive[2][3] |
| Ritonavir | 0.034[4] | 0.019[4] | Mechanism-based[1][5][6] |
| Itraconazole | ~0.0061 (unbound)[7] | ~0.0013 (unbound)[7] | Competitive[7] |
| Clarithromycin | Varies | Varies (potent inhibitor) | Mechanism-based[8][9] |
Note: IC50 and Ki values can vary depending on the specific experimental conditions, including the substrate and the in vitro system used.
Mechanisms of CYP3A4 Inhibition
The interaction between an inhibitor and an enzyme can occur through various mechanisms. Understanding these mechanisms is crucial for predicting the nature and duration of potential drug-drug interactions.
This compound primarily exhibits a mixed competitive-noncompetitive inhibition of CYP3A4.[2][3] This means it can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate and the catalytic activity of the enzyme.
Itraconazole is known to be a competitive inhibitor of CYP3A4.[7] It competes with the substrate for binding to the active site of the enzyme. The inhibitory effect of a competitive inhibitor can be overcome by increasing the substrate concentration.
Ritonavir and Clarithromycin are classified as mechanism-based inhibitors of CYP3A4.[1][5][6][8][9] These compounds are themselves metabolized by CYP3A4 to a reactive intermediate that then irreversibly inactivates the enzyme. This type of inhibition is time-dependent and its effects can persist even after the inhibitor has been cleared from circulation.
Visualizing Inhibition Pathways
The following diagrams, generated using Graphviz, illustrate the fundamental differences between the primary inhibition mechanisms of the compared compounds.
Caption: Simplified signaling pathways of CYP3A4 inhibition.
Experimental Protocol: In Vitro CYP3A4 Inhibition Assay
The following is a generalized protocol for determining the IC50 of a test compound for CYP3A4 inhibition using a luminescence-based assay.
1. Materials and Reagents:
-
Recombinant human CYP3A4 enzyme (e.g., in microsomes)
-
CYP3A4 substrate (e.g., a luminogenic probe substrate)
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Test compound (inhibitor)
-
Positive control inhibitor (e.g., this compound)
-
96-well microplates (opaque for luminescence)
-
Luminometer
2. Preparation of Solutions:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions to create a range of concentrations.
-
Prepare a working solution of the CYP3A4 enzyme in potassium phosphate buffer.
-
Prepare the substrate and NADPH regenerating system according to the manufacturer's instructions.
3. Assay Procedure:
-
Add the CYP3A4 enzyme solution to the wells of the microplate.
-
Add the various concentrations of the test compound or positive control to the respective wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the CYP3A4 substrate and the NADPH regenerating system to all wells.
-
Incubate the plate at 37°C for the desired reaction time (e.g., 30 minutes).
-
Stop the reaction (if necessary, depending on the kit).
-
Measure the luminescence using a luminometer.
4. Data Analysis:
-
The luminescence signal is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
This guide provides a foundational understanding of the comparative inhibitory effects of this compound and other key inhibitors on CYP3A4. For specific research applications, it is recommended to consult detailed experimental literature and adapt protocols as necessary.
References
- 1. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of cytochrome P450-3A inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir | Encyclopedia MDPI [encyclopedia.pub]
- 6. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of itraconazole metabolites in CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rate of onset of inhibition of gut-wall and hepatic CYP3A by clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modeling the Autoinhibition of Clarithromycin Metabolism during Repeated Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ketoconazole and Itraconazole Efficacy Against Aspergillus fumigatus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal agents ketoconazole (B1673606) and itraconazole (B105839), with a specific focus on their activity against the pathogenic mold Aspergillus fumigatus. This document synthesizes experimental data on their efficacy, details the methodologies for susceptibility testing, and visualizes their common mechanism of action.
Executive Summary
Itraconazole demonstrates significantly greater in vitro activity against Aspergillus fumigatus compared to this compound. Both azole antifungals target the ergosterol (B1671047) biosynthesis pathway, a critical component of the fungal cell membrane. However, studies consistently show that itraconazole inhibits the growth of Aspergillus species at much lower concentrations than this compound. Non-randomized studies in granulocytopenic patients have suggested a higher incidence of fatal fungal infections, particularly due to Aspergillus, in patients receiving this compound prophylaxis compared to those receiving itraconazole.[1] Itraconazole is considered to be about 100 times more potent than this compound against the growth of A. fumigatus.[2]
Data Presentation: In Vitro Susceptibility
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and itraconazole against Aspergillus species from a comparative study. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Antifungal Agent | Concentration (mg/L) | Percentage of Sensitive Aspergillus Strains |
| Itraconazole | 2.5 | 100% |
| This compound | 2.5 | ~3% (1 out of 31 strains) |
| Itraconazole | 0.62 | ~29% (9 out of 31 strains) |
| This compound | 0.62 | 0% |
Data adapted from a study evaluating a standardized micromethod for determining MICs of Aspergillus to itraconazole and this compound.[3]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Both this compound and itraconazole are azole antifungal agents that function by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane.[4] They specifically inhibit the cytochrome P450-dependent enzyme lanosterol (B1674476) 14-alpha-demethylase.[4][5] This enzyme is crucial for the conversion of lanosterol to ergosterol. The inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14-alpha-methylated sterols in the fungal cell membrane, which alters membrane fluidity and permeability, ultimately inhibiting fungal growth.
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound and itraconazole.
Experimental Protocols: Antifungal Susceptibility Testing
The in vitro susceptibility of Aspergillus fumigatus to this compound and itraconazole is determined using standardized broth microdilution methods, such as those developed by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (Based on EUCAST E.DEF 9.3)
-
Inoculum Preparation:
-
Aspergillus fumigatus is cultured on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) for 5-7 days to obtain mature conidia.
-
Conidia are harvested by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).
-
The resulting conidial suspension is transferred to a sterile tube and the concentration is adjusted to a final inoculum density of 1-2.5 x 10^5 CFU/mL using a hemocytometer or spectrophotometer.
-
-
Preparation of Antifungal Solutions:
-
Stock solutions of this compound and itraconazole are prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium (supplemented with L-glutamine and buffered with MOPS) in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
A growth control well (containing medium and inoculum but no antifungal) and a sterility control well (containing medium only) are included.
-
The plates are incubated at 35-37°C for 48-72 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a complete inhibition of visible growth as observed with the naked eye. For some azoles, a significant reduction in growth (e.g., ≥50%) is considered the endpoint.
-
Caption: A generalized workflow for antifungal susceptibility testing using the broth microdilution method.
Conclusion
The available data strongly indicate that itraconazole is a more potent antifungal agent against Aspergillus fumigatus than this compound. This is reflected in its significantly lower MIC values. While both drugs share the same mechanism of action, the superior in vitro efficacy of itraconazole suggests it is a more effective choice for the treatment and prophylaxis of infections caused by Aspergillus fumigatus. Researchers and drug development professionals should consider these findings when designing new therapeutic strategies or evaluating antifungal candidates.
References
- 1. Fluconazole, itraconazole and this compound in-vitro activity. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Sensitivity of Aspergillus to this compound and itraconazole using a standardized micromethod] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. droracle.ai [droracle.ai]
A New Ketoconazole Derivative Demonstrates Enhanced Anti-Cancer Efficacy in Breast Cancer Brain Metastasis
A novel derivative of the antifungal drug ketoconazole (B1673606), designated KCZ-7, has shown significantly improved anti-cancer effects against breast cancer brain metastasis compared to its parent compound. This enhanced efficacy is attributed to its superior ability to penetrate the blood-brain barrier and its targeted inhibition of the pro-cancerous transcription factor, truncated glioma-associated oncogene homolog 1 (tGLI1).
Researchers have developed and evaluated a new derivative of this compound, KCZ-7, demonstrating its potential as a more potent therapeutic agent for treating breast cancer that has spread to the brain. The study highlights KCZ-7's improved pharmacokinetic properties and its specific mechanism of action, which addresses a key driver of metastasis.
Comparative Efficacy: KCZ-7 vs. This compound
A series of preclinical studies were conducted to compare the anti-cancer properties of KCZ-7 with the original this compound (KCZ) compound. The results consistently indicated the superior performance of the novel derivative.
| Parameter | This compound (KCZ) | KCZ-7 Derivative | Outcome |
| Blood-Brain Barrier (BBB) Penetration | Standard | Significantly Higher | Enhanced delivery to brain tumors. |
| Inhibition of tGLI1 | Effective | More Potent Inhibition | Stronger suppression of a key metastatic driver. |
| Reduction of Brain Metastasis (in vivo) | Moderate | Significant Reduction | Superior therapeutic effect in a preclinical model. |
| Cell Viability (tGLI1-positive cancer cells) | Dose-dependent decrease | Greater dose-dependent decrease | Increased cytotoxicity towards cancer cells. |
Mechanism of Action: Targeting the tGLI1 Signaling Pathway
The anti-cancer effects of both this compound and its derivative, KCZ-7, are mediated through the inhibition of the tGLI1 transcription factor. tGLI1 is known to promote the survival, proliferation, and metastatic potential of cancer cells. By inhibiting tGLI1, these compounds can disrupt the signaling cascade that drives tumor growth and spread. KCZ-7 has been shown to be a more potent inhibitor of this pathway.
Caption: Inhibition of the tGLI1 signaling pathway by this compound and KCZ-7.
Experimental Protocols
The validation of KCZ-7's enhanced anti-cancer effects involved several key experimental procedures.
Cell Viability Assay: Human breast cancer cell lines with tGLI1 expression were cultured in 96-well plates. The cells were then treated with varying concentrations of either this compound or KCZ-7 for a period of 72 hours. Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of living cells. The absorbance was measured at 570 nm, and the results were used to determine the half-maximal inhibitory concentration (IC50) for each compound.
In Vivo Breast Cancer Brain Metastasis Model: An experimental model of breast cancer brain metastasis was established in immunodeficient mice. This was achieved by intracardiac injection of human breast cancer cells engineered to express luciferase, allowing for the non-invasive monitoring of tumor growth using bioluminescence imaging. Once brain metastases were established, mice were treated with either a vehicle control, this compound, or KCZ-7. The tumor burden was quantified by measuring the bioluminescent signal, and the overall survival of the mice was monitored.
tGLI1 DNA-Binding Assay: To confirm the mechanism of action, an electrophoretic mobility shift assay (EMSA) was performed. Nuclear extracts from tGLI1-expressing cancer cells were incubated with a radiolabeled DNA probe containing the tGLI1 binding sequence. The ability of this compound and KCZ-7 to inhibit the binding of tGLI1 to the DNA probe was then assessed by adding increasing concentrations of each compound to the reaction mixture. The protein-DNA complexes were then separated by polyacrylamide gel electrophoresis and visualized by autoradiography.
A comparative analysis of the mechanisms of resistance to ketoconazole and other azoles
A Comparative Analysis of Resistance Mechanisms to Ketoconazole (B1673606) and Other Azoles
A Guide for Researchers, Scientists, and Drug Development Professionals
The widespread use of azole antifungal agents, a cornerstone in the management of fungal infections, has been met with the increasing emergence of drug resistance. This guide provides a comparative analysis of the molecular mechanisms conferring resistance to this compound, an earlier imidazole, and other newer triazole agents like fluconazole (B54011) and voriconazole (B182144). Understanding these mechanisms is critical for the development of novel therapeutic strategies and for optimizing the use of existing antifungal drugs.
The primary mechanisms of azole resistance in pathogenic fungi, particularly Candida species, are multifaceted and often interconnected. They primarily include:
-
Alterations in the drug target enzyme, lanosterol (B1674476) 14α-demethylase (Erg11p), encoded by the ERG11 gene.
-
Overexpression of ERG11, leading to higher concentrations of the target enzyme.
-
Increased drug efflux mediated by membrane transport proteins. [1][2]
This guide will delve into a comparative analysis of these mechanisms, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of Core Resistance Mechanisms
The evolution of azole antifungals from imidazoles (e.g., this compound) to triazoles (e.g., fluconazole, itraconazole, voriconazole) has been driven by the need for improved specificity and reduced toxicity.[1] While both subclasses target the same enzyme, their structural differences can influence how resistance mechanisms affect their efficacy.
1. Target Site Modifications: ERG11 Gene Mutations
Point mutations in the ERG11 gene are a primary cause of azole resistance.[3] These mutations can alter the amino acid sequence of the Erg11p enzyme, reducing the binding affinity of azole drugs and thereby diminishing their inhibitory effect.[4][5] Certain mutations may confer broad cross-resistance to multiple azoles, while others exhibit a more selective effect.
Studies have identified specific "hot spot" regions in the Erg11 protein that are particularly prone to mutations leading to resistance.[4] The differential impact of these mutations on various azoles is a key area of investigation. For instance, some substitutions may significantly increase resistance to fluconazole and voriconazole while having a less pronounced effect on itraconazole.[3]
Table 1: Impact of Key ERG11 Amino Acid Substitutions on Azole Susceptibility
| Amino Acid Substitution | Fold Increase in MIC (Minimum Inhibitory Concentration) | Reference Strain Background | Source |
| Y132F | ≥ 4-fold (Fluconazole) | Heterologous expression in S. cerevisiae | [4] |
| K143R | ≥ 4-fold (Fluconazole) | Heterologous expression in S. cerevisiae | [3][4] |
| S405F | ≥ 4-fold (Fluconazole) | Heterologous expression in S. cerevisiae | [4] |
| G450E | ≥ 4-fold (Fluconazole) | Heterologous expression in S. cerevisiae | [4] |
| Y132H | Significant increase (Fluconazole, Voriconazole); Not significant (Itraconazole) | Heterologous expression in S. cerevisiae | [3] |
Note: Data is often generated in specific laboratory strains and may vary in clinical isolates where multiple resistance mechanisms can coexist.
2. Overexpression of Drug Efflux Pumps
The active removal of antifungal agents from the fungal cell is a major mechanism of resistance, particularly for high-level clinical resistance.[1] This process is mediated by two main superfamilies of transporter proteins: the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters.[6]
-
ABC Transporters : These are primary active transporters that use ATP hydrolysis to pump drugs out of the cell.[6] In Candida albicans, the most clinically relevant ABC transporters are Cdr1p and Cdr2p.[1][6] Overexpression of the genes encoding these pumps (CDR1, CDR2) is strongly associated with azole resistance.[7]
-
MFS Transporters : These are secondary active transporters that utilize the proton motive force to expel substrates.[6] The most notable MFS transporter in C. albicans is Mdr1p, encoded by the MDR1 gene.[1]
The substrate specificity of these pumps varies. Cdr1p, for example, can efflux a broad range of azoles, including this compound, fluconazole, and itraconazole.[7][8] The overexpression of these transporters can therefore lead to multidrug resistance.[8]
Table 2: Contribution of Efflux Pumps to Azole Resistance
| Efflux Pump (Gene) | Transporter Superfamily | Primary Azole Substrates | Effect of Overexpression | Source |
| Cdr1p (CDR1) | ABC | Fluconazole, Itraconazole, this compound, Voriconazole | High-level resistance to multiple azoles | [1][6][7][8] |
| Cdr2p (CDR2) | ABC | Similar to Cdr1p, often co-regulated | Contributes to multidrug resistance | [1][9] |
| Mdr1p (MDR1) | MFS | Primarily Fluconazole | Resistance mainly to fluconazole | [1][5] |
3. Overexpression of the Target Enzyme (ERG11)
An increased concentration of the Erg11p enzyme can also lead to reduced azole susceptibility.[1] This allows the fungus to maintain sufficient ergosterol (B1671047) synthesis even in the presence of the inhibiting drug.[1] ERG11 overexpression is often caused by gain-of-function mutations in the transcription factor Upc2, which regulates ergosterol biosynthesis genes.[4][9] This mechanism is frequently observed in conjunction with other resistance mutations.[1][5]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in resistance mechanisms and the workflows used to identify them is crucial for researchers.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are summarized protocols for key experiments used to investigate azole resistance.
Antifungal Susceptibility Testing (AST) - Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate. The Clinical and Laboratory Standards Institute (CLSI) M27 document provides a standardized protocol.[10][11]
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.[10]
-
Plate Preparation: A 96-well microtiter plate is prepared with serial twofold dilutions of the antifungal agents in RPMI 1640 medium.[10]
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.[12]
Gene Expression Analysis - Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the expression levels of genes implicated in resistance, such as ERG11, CDR1, and MDR1.[13][14]
-
RNA Extraction: Total RNA is extracted from fungal cells grown to mid-log phase, with and without exposure to sub-inhibitory concentrations of the azole drug. High-quality RNA is essential for accurate results.[15]
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is set up using the cDNA as a template, specific primers for the target genes (ERG11, CDR1, MDR1) and a reference gene (e.g., ACT1), and a fluorescent dye (like SYBR Green) or a probe.[15][16]
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the reference gene and comparing the drug-treated sample to an untreated control.[14]
Efflux Pump Activity - Rhodamine 6G (R6G) Efflux Assay
This functional assay measures the activity of ABC transporters, as R6G is a known substrate for pumps like Cdr1p.[17][18]
-
Cell Preparation: Fungal cells are grown to the exponential phase, harvested, washed, and then starved in a glucose-free buffer to deplete cellular energy.[18]
-
R6G Loading: Cells are incubated with a specific concentration of Rhodamine 6G (e.g., 10 µM) to allow the dye to accumulate intracellularly.[18][19]
-
Efflux Initiation: After loading, cells are washed and resuspended in a buffer containing glucose to energize the efflux pumps.[18][20]
-
Measurement: The amount of R6G remaining in the cells or extruded into the supernatant is measured over time using a fluorometer or flow cytometer.[17] A lower intracellular fluorescence or higher supernatant fluorescence in a test strain compared to a susceptible control indicates increased efflux activity.[19]
References
- 1. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Azole Resistance in Clinical Isolates of Candida glabrata Collected during a Hospital Survey of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erg11 mutations associated with azole resistance in clinical isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Efflux pump proteins in antifungal resistance [frontiersin.org]
- 7. Mechanisms of resistance to azole antifungal agents in Candida albicans isolates from AIDS patients involve specific multidrug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trends in antifungal susceptibility testing using CLSI reference and commercial methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. brieflands.com [brieflands.com]
- 14. Analysis of fungal gene expression by Real Time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of Fungal Gene Expression by Real Time Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Flow Cytometric Measurement of Efflux in Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Measurement of Energy-dependent Rhodamine 6G Efflux in Yeast Species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Head-to-Head Comparison: A Novel Glucan Synthase Inhibitor, Ibrexafungerp, versus the Azole Antifungal, Ketoconazole
For Immediate Release
In the ongoing challenge to combat invasive fungal infections, particularly those demonstrating resistance to conventional therapies, the development of novel antifungal agents is paramount. This guide provides a comparative analysis of the investigational antifungal agent ibrexafungerp (B609083) and the established azole, ketoconazole (B1673606). We present a summary of their in vitro efficacy against a panel of clinically relevant fungal isolates, detailed experimental protocols for susceptibility testing, and an overview of their distinct mechanisms of action. This information is intended for researchers, scientists, and drug development professionals engaged in the field of mycology and infectious diseases.
Executive Summary
Ibrexafungerp, a first-in-class triterpenoid (B12794562) glucan synthase inhibitor, demonstrates a different mechanism of action compared to the azole class of antifungals, represented here by this compound, which inhibits ergosterol (B1671047) biosynthesis. This fundamental difference may offer a therapeutic advantage against fungal strains resistant to azoles. This guide synthesizes available in vitro data to provide a preliminary benchmark of their comparative efficacy.
In Vitro Efficacy: A Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for ibrexafungerp and this compound against a range of clinical fungal isolates. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values are indicative of greater in vitro potency.
Disclaimer: The following data has been compiled from multiple sources and is intended for comparative purposes only. Direct head-to-head studies may yield different results.
| Fungal Species | Number of Isolates | Ibrexafungerp MIC Range (µg/mL) | Ibrexafungerp MIC50 (µg/mL) | Ibrexafungerp MIC90 (µg/mL) | This compound MIC Range (µg/mL) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) |
| Candida albicans | >200 | 0.008 - 2 | 0.03 - 0.5 | 0.06 - 1 | 0.03 - >64 | 0.125 - 1 | 0.5 - 4 |
| Candida glabrata | >100 | 0.06 - 4 | 0.25 - 1 | 0.5 - 2 | 0.12 - 64 | 1 - 8 | 4 - 32 |
| Candida parapsilosis | >50 | 0.03 - 2 | 0.25 - 0.5 | 0.5 - 1 | 0.03 - 16 | 0.25 - 2 | 1 - 8 |
| Candida tropicalis | >50 | 0.03 - 2 | 0.125 - 0.5 | 0.25 - 1 | 0.03 - 32 | 0.25 - 2 | 1 - 16 |
| Candida krusei | >50 | 0.125 - 4 | 0.5 - 1 | 1 - 2 | 0.06 - 64 | 4 - 16 | 16 - 64 |
| Aspergillus fumigatus | >100 | 0.015 - 2 | 0.03 - 0.125 | 0.06 - 0.25 | 0.125 - >16 | 1 - 4 | 2 - 8 |
| Aspergillus flavus | >50 | 0.03 - 2 | 0.06 - 0.25 | 0.125 - 0.5 | 0.25 - >16 | 2 - 8 | 4 - 16 |
| Aspergillus niger | >50 | 0.03 - 4 | 0.125 - 0.5 | 0.25 - 1 | 0.5 - >16 | 2 - 8 | 4 - 16 |
| Aspergillus terreus | >50 | 0.03 - 2 | 0.06 - 0.25 | 0.125 - 0.5 | 0.5 - >16 | 4 - 16 | 8 - 32 |
Experimental Protocols
The determination of in vitro antifungal efficacy is conducted using standardized methods to ensure reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for broth dilution antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).
CLSI Broth Microdilution Method for Yeasts (Summarized from CLSI M27)
This method is employed for determining the MICs of antifungal agents against yeast isolates such as Candida species.
-
Inoculum Preparation: Yeast colonies are selected from a 24-hour-old culture on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar). The colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared yeast suspension. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction in turbidity) compared to a drug-free control well.
CLSI Broth Microdilution Method for Filamentous Fungi (Summarized from CLSI M38)
This method is utilized for determining the MICs of antifungal agents against filamentous fungi like Aspergillus species.
-
Inoculum Preparation: Conidia are harvested from a 7-day-old culture on potato dextrose agar. The conidial suspension is adjusted spectrophotometrically and then diluted in RPMI-1640 medium to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Antifungal Agent Preparation: Serial dilutions of the antifungal agents are prepared in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation and Incubation: The prepared fungal suspension is added to each well of the microtiter plate. The plates are incubated at 35°C for 48-72 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the drug that shows complete inhibition of growth. For some drug-organism combinations, a minimum effective concentration (MEC), characterized by the growth of stunted, abnormal hyphae, may be recorded.
Visualization of Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the mechanisms of action of these antifungal agents, the following diagrams are provided.
Unlocking Synergistic Potential: A Comparative Guide to Ketoconazole Combination Therapies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ketoconazole's synergistic performance with various therapeutic agents, supported by experimental data. The following sections detail the methodologies of key experiments, present quantitative data in structured tables, and visualize complex biological pathways and experimental workflows.
This compound (B1673606), a broad-spectrum imidazole (B134444) antifungal agent, has long been a cornerstone in the treatment of fungal infections. Its primary mechanism of action involves the inhibition of the cytochrome P450 enzyme 14α-demethylase, a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. By disrupting the production of ergosterol, an essential component of the fungal cell membrane, this compound compromises the membrane's integrity and function, ultimately leading to fungal cell death.[1][2][][4] Beyond its antifungal properties, this compound also exhibits anti-androgenic effects by inhibiting enzymes involved in steroidogenesis.[1][]
Recent research has increasingly focused on the synergistic potential of this compound when combined with other therapeutic agents. This approach aims to enhance efficacy, broaden the spectrum of activity, reduce the required doses of individual drugs to minimize toxicity, and overcome the development of drug resistance. This guide explores the statistical validation of synergy between this compound and several therapeutic partners, providing a comprehensive overview of the supporting experimental data and methodologies.
Comparative Analysis of Synergistic Combinations
The synergistic effects of this compound have been observed across a range of therapeutic areas, from infectious diseases to dermatology and endocrinology. The following tables summarize the quantitative data from key studies, highlighting the enhanced efficacy of these combination therapies.
| Therapeutic Agent | Disease/Condition | Key Findings | Quantitative Data Summary | Source |
| Miconazole & Prochloraz | Antifungal (in vitro) | Synergistic cytotoxicity in mouse Sertoli TM4 cells, mediated by oxidative stress. | Checkerboard assays demonstrated synergy. The combination index (CI) was not explicitly stated, but the study confirmed synergistic interactions leading to reduced cell viability. | [Petricca et al., 2022] |
| Piperine (B192125) | Antifungal (Candida albicans) | Synergistic antifungal activity against Candida albicans. | Agar (B569324) well diffusion assay showed increased inhibition zones with the combination compared to individual agents. Specific ratios of piperine to this compound demonstrated synergy. | [Bady et al., 2020] |
| Adapalene (B1666599) | Pityriasis Versicolor | Significantly higher improvement in clinical and mycological cure rates compared to this compound monotherapy. | At 2 weeks, the improvement frequency was 87.5% in the combination group versus 47.5% in the this compound alone group (p=0.000). | [Mahmoud et al., 2021] |
| Minoxidil (B1677147) & Finasteride (B1672673) | Androgenetic Alopecia | Combination therapy showed statistically significant improvement in hair growth compared to minoxidil alone. | Physician and patient assessment scores, along with global photographic review, indicated superior results for the combination of finasteride and this compound over minoxidil monotherapy. | [Khandpur et al., 2002] |
| Cabergoline (B1668192) | Cushing's Disease | Combination therapy led to normalization of urinary free cortisol (UFC) in a significant percentage of patients who were partial responders to monotherapy. | In one study, the addition of this compound to cabergoline normalized UFC in 66.7% of patients who had an inadequate response to cabergoline alone. Another study showed UFC normalization in 79% of patients on combination therapy. | [Vilar et al., 2010; Barbot et al., 2013] |
| Ruthenium (II) Complexes | Leishmaniasis & Chagas Disease | Ruthenium-ketoconazole complexes exhibited markedly enhanced anti-parasitic activity compared to this compound alone. | Specific IC50 values for the complexes against Leishmania major and Trypanosoma cruzi were significantly lower than that of free this compound, indicating increased potency. | [Estrada et al., 2013] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the comparative analysis.
In Vitro Synergy Testing: Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.
Protocol:
-
Preparation of Drug Solutions: Prepare stock solutions of this compound and the partner therapeutic agent in an appropriate solvent (e.g., DMSO). Create a series of two-fold serial dilutions for each drug in a 96-well microtiter plate.
-
Plate Setup: Dispense 50 µL of RPMI 1640 medium (or other suitable broth) into each well. Along the x-axis, add 50 µL of the serially diluted this compound. Along the y-axis, add 50 µL of the serially diluted partner agent. This creates a matrix of varying concentrations of both drugs. Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also, include a drug-free well for growth control and a well without inoculum for sterility control.
-
Inoculum Preparation: Culture the target microorganism (e.g., Candida albicans) on an appropriate agar plate. Prepare a suspension of the microorganism in sterile saline and adjust its turbidity to a 0.5 McFarland standard. Further dilute this suspension in the test medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Inoculation: Add 100 µL of the prepared inoculum to each well, except for the sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the microorganism.
-
Reading Results: The MIC is determined as the lowest concentration of a drug (alone or in combination) that inhibits visible growth.
-
Calculation of FIC Index: The FIC for each drug is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The FIC Index (FICI) is the sum of the FICs of both drugs.
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
In Vitro Synergy Testing: Agar Well Diffusion Assay
This method is often used for a qualitative or semi-quantitative assessment of antimicrobial synergy.
Objective: To observe the enhancement of the zone of inhibition when two agents are used in combination.
Protocol:
-
Plate Preparation: Prepare a suitable agar medium (e.g., Mueller-Hinton agar) and pour it into sterile Petri dishes.
-
Inoculation: Once the agar has solidified, uniformly spread a standardized inoculum of the test microorganism over the agar surface to create a lawn.
-
Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer or a pipette tip.
-
Application of Agents: Add a defined volume (e.g., 50 µL) of this compound solution, the partner agent solution, and a combination of both into separate wells. A well with the solvent can serve as a negative control.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Analysis: Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition for the combination well compared to the individual agent wells suggests a synergistic interaction.
Clinical Trial Protocol for Pityriasis Versicolor
This protocol outlines a randomized controlled trial to evaluate the efficacy of a combination therapy.
Objective: To compare the clinical and mycological cure rates of this compound cream combined with adapalene gel versus this compound cream alone.
Study Design: A randomized, double-blind, controlled trial.
Participants: Patients with a clinical and mycological diagnosis of pityriasis versicolor. Key exclusion criteria include pregnancy, lactation, known hypersensitivity to the study drugs, and recent use of other antifungal or topical treatments.
Intervention:
-
Group A (Combination Therapy): Application of 2% this compound cream in the morning and 0.1% adapalene gel in the evening for two weeks.
-
Group B (Monotherapy): Application of 2% this compound cream twice daily for two weeks.
Outcome Measures:
-
Primary Outcome: Clinical cure rate, defined as the complete disappearance of lesions.
-
Secondary Outcomes: Mycological cure rate (negative KOH examination), reduction in lesion size and scaling, and incidence of adverse events.
Assessments: Clinical and mycological assessments are performed at baseline, and at 1, 2, and 4 weeks post-treatment initiation.
Clinical Trial Protocol for Androgenetic Alopecia
This protocol describes a study to assess the efficacy of combination treatment for hair loss.
Objective: To evaluate the efficacy of oral finasteride combined with topical this compound shampoo compared to monotherapy.
Study Design: An open-label, randomized, parallel-group study.
Participants: Male patients with androgenetic alopecia (Hamilton-Norwood scale II-IV). Exclusion criteria include other types of alopecia, scalp diseases, and use of other hair growth treatments within the past six months.
Intervention:
-
Group I: Oral finasteride (1 mg/day).
-
Group II: Oral finasteride (1 mg/day) plus 2% this compound shampoo used 2-3 times a week.
-
Group III: Topical 2% minoxidil solution.
-
Group IV: A combination of other agents as per the specific study design.
Outcome Measures:
-
Primary Outcome: Change in hair count in a target area.
-
Secondary Outcomes: Patient and investigator assessments of hair growth using standardized scales, and global photographic review.
Assessments: Evaluations are conducted at baseline and at regular intervals (e.g., 3, 6, and 12 months) throughout the study.
Clinical Trial Protocol for Cushing's Disease
This protocol details a study on the combined medical management of Cushing's disease.
Objective: To assess the efficacy and safety of combination therapy with cabergoline and this compound in normalizing cortisol levels.
Study Design: A prospective or retrospective analysis of patients with Cushing's disease.
Participants: Patients with persistent or recurrent Cushing's disease after transsphenoidal surgery, or those who are not surgical candidates.
Intervention:
-
Patients are typically started on monotherapy with either cabergoline (e.g., starting at 0.5 mg/week and titrating up) or this compound (e.g., starting at 200 mg/day and titrating up).
-
If monotherapy does not achieve normalization of urinary free cortisol (UFC), the other drug is added in a stepwise manner.
Outcome Measures:
-
Primary Outcome: Normalization of 24-hour UFC levels.
-
Secondary Outcomes: Improvement in clinical signs and symptoms of hypercortisolism, changes in late-night salivary cortisol, and assessment of adverse events.
Assessments: Hormonal and clinical assessments are performed at baseline and at regular intervals during dose titration and follow-up.
Synthesis of Ruthenium-Ketoconazole Complexes
This protocol provides a general overview of the synthesis of organometallic drug complexes.
Objective: To synthesize novel ruthenium-ketoconazole complexes with enhanced anti-parasitic activity.
General Procedure:
-
Starting Materials: A ruthenium precursor, such as [Ru(η⁶-p-cymene)Cl₂]₂, is used.
-
Ligand Exchange: The ruthenium precursor is reacted with this compound and other ancillary ligands (e.g., bipyridine, acetylacetonate) in an appropriate solvent.
-
Purification: The resulting complex is purified using techniques such as recrystallization or column chromatography.
-
Characterization: The structure and purity of the synthesized complex are confirmed using various analytical methods, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Visualizing Mechanisms and Workflows
To better understand the complex interactions and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Experimental Workflow for the Checkerboard Synergy Assay.
Caption: Proposed Synergistic Mechanism of this compound and an Azole Partner.
Caption: Generalized Workflow for a Randomized Clinical Trial.
This guide provides a foundational understanding of the synergistic potential of this compound in various therapeutic contexts. The presented data and protocols serve as a valuable resource for researchers and drug development professionals exploring novel combination therapies. Further investigation into the precise molecular mechanisms underlying these synergistic interactions will be crucial for the rational design of future therapeutic strategies.
References
Unraveling the Fungal Response: A Comparative Analysis of Ketoconazole and Voriconazole Gene Expression Profiles
For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to different antifungal agents is paramount in the development of more effective and targeted therapies. This guide provides a detailed comparison of the gene expression profiles of fungal cells treated with two key azole antifungals: ketoconazole (B1673606) and voriconazole (B182144). By examining the similarities and differences in their impact on the fungal transcriptome, we can gain deeper insights into their mechanisms of action and the adaptive strategies of fungal pathogens.
This comparison primarily draws upon a seminal study that directly compared the effects of this compound and voriconazole on the model yeast Saccharomyces cerevisiae, providing a unique head-to-head analysis of their impact on gene expression.[1][2][3] Data from studies on other fungi, such as Candida albicans and Aspergillus fumigatus, are also included to provide a broader context.
Executive Summary of Gene Expression Changes
Treatment of fungal cells with both this compound and voriconazole elicits a significant transcriptional response, primarily centered around the ergosterol (B1671047) biosynthesis pathway, the direct target of azole antifungals. However, notable differences in the breadth and nature of the induced gene expression changes suggest distinct secondary effects and cellular stress responses.
A key study on Saccharomyces cerevisiae revealed that a total of 234 genes were responsive to perturbations in the ergosterol pathway by various antifungal agents, including this compound and voriconazole.[1][3][4] Both drugs induced the expression of several genes within the ergosterol biosynthesis pathway, a classic feedback response to the inhibition of the Erg11p enzyme.[1][3]
Beyond the ergosterol pathway, both antifungals triggered responses in genes related to oxidative stress and mitochondrial function.[1][3] However, the specific sets of affected genes and the magnitude of their expression changes showed considerable variation, indicating that while their primary target is the same, their overall impact on fungal cell physiology is not identical.
Comparative Gene Expression Data
The following tables summarize the key differentially expressed genes in Saccharomyces cerevisiae upon treatment with this compound and voriconazole, based on the findings of Bammert and Fostel (2000).
Table 1: Upregulated Genes in Response to this compound and Voriconazole in S. cerevisiae
| Gene | Function | Fold Change (this compound) | Fold Change (Voriconazole) |
| ERG11 | Lanosterol 14-alpha-demethylase (Azole target) | Significant Increase | Significant Increase |
| ERG2 | C-8 sterol isomerase | Significant Increase | Significant Increase |
| ERG3 | C-5 sterol desaturase | Significant Increase | Significant Increase |
| ERG5 | C-22 sterol desaturase | Significant Increase | Significant Increase |
| ERG6 | Delta(24)-sterol C-methyltransferase | Significant Increase | Significant Increase |
| ERG25 | C-4 methyl sterol oxidase | Significant Increase | Significant Increase |
| NCP1 | NADPH--cytochrome P450 reductase | Significant Increase | Significant Increase |
| UPC2 | Transcriptional regulator of sterol uptake | Significant Increase | Significant Increase |
| HES1 | Involved in ergosterol biosynthesis | Significant Increase | Significant Increase |
Data synthesized from Bammert and Fostel (2000). "Significant Increase" indicates that the transcript levels were reported as significantly increased in five or more treatments within the study, which included this compound and voriconazole.
Table 2: Downregulated Genes in Response to this compound and Voriconazole in S. cerevisiae
| Gene | Function | Fold Change (this compound) | Fold Change (Voriconazole) |
| AUS1 | ABC transporter involved in sterol uptake | Significant Decrease | Significant Decrease |
| DAN1 | Cell wall mannoprotein | Significant Decrease | Significant Decrease |
| PDR16 | Phosphatidylinositol transfer protein | Significant Decrease | Significant Decrease |
Data synthesized from Bammert and Fostel (2000). "Significant Decrease" indicates that the transcript levels were reported as significantly decreased in five or more treatments within the study, which included this compound and voriconazole.
In the pathogenic yeast Candida albicans, exposure to this compound led to the differential expression of 82 genes, with 60 showing increased expression and 22 showing decreased expression.[5] The upregulated genes were predominantly involved in lipid, fatty acid, and sterol metabolism, as well as small-molecule transport and cell stress responses.[5]
Studies on Aspergillus fumigatus have shown that voriconazole treatment also leads to significant changes in gene expression. A microarray analysis identified 2,271 differentially expressed genes in response to voriconazole.[6] Notably, this included a decrease in the mRNA expression of several ergosterol biosynthesis genes, alongside an increase in the expression of genes related to transporters, transcription factors, and cell metabolism.[6]
Experimental Protocols
The following is a detailed methodology for a key experiment comparing the gene expression profiles of fungal cells treated with this compound and voriconazole, as described by Bammert and Fostel (2000).
Fungal Strain and Culture Conditions:
-
Organism: Saccharomyces cerevisiae strain BY4743.[3]
-
Media: YPD medium (1% yeast extract, 2% peptone, 2% glucose).[3]
-
Culture: A 40-ml culture was inoculated from a colony and grown overnight at 30°C and 140 rpm to saturation. The culture was then diluted 10-fold and allowed to recover for 2 hours.[3]
Drug Exposure:
-
Drug Concentrations: this compound was used at a concentration of 4 μM, and voriconazole was used at 0.19 μM. These concentrations were equivalent to 0.5 times the Minimum Inhibitory Concentration (MIC).[3]
-
Exposure Time: The cultures were incubated with the respective drugs for 90 minutes.[3]
-
Cell Harvesting: Cells were pelleted by centrifugation, washed with DEPC-treated water, and immediately placed on ice for RNA extraction.[3]
RNA Preparation and Microarray Analysis:
-
RNA Extraction: Total RNA was extracted from the cell pellets.
-
Microarray Platform: Affymetrix GeneChip Yeast Genome S98 arrays were used for hybridization.
-
Data Analysis: The hybridization signal for each gene was computed, and experimental values were compared to untreated controls to determine the fold change in gene expression.[3]
Visualizing the Experimental Workflow and Cellular Pathways
To better illustrate the experimental process and the cellular pathways affected by these antifungal agents, the following diagrams are provided.
Caption: Experimental workflow for comparing fungal gene expression.
Caption: Azole antifungal mechanism and resulting cellular responses.
Conclusion
The comparative analysis of gene expression profiles induced by this compound and voriconazole reveals both a common mechanism of action and distinct cellular consequences. Both drugs effectively target the ergosterol biosynthesis pathway, leading to a characteristic upregulation of ERG genes. However, the broader transcriptional changes suggest that voriconazole may have a more targeted effect, while this compound's impact may extend to a wider range of cellular processes.
This detailed comparison provides valuable data for researchers working on the development of new antifungal strategies. By understanding the specific molecular responses to different azoles, it may be possible to design more potent drugs, develop effective combination therapies, and devise strategies to overcome antifungal resistance. The provided experimental protocols and visualizations serve as a practical resource for designing and interpreting future studies in this critical area of research.
References
- 1. Genome-Wide Expression Patterns in Saccharomyces cerevisiae: Comparison of Drug Treatments and Genetic Alterations Affecting Biosynthesis of Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Genome-wide expression patterns in Saccharomyces cerevisiae: comparison of drug treatments and genetic alterations affecting biosynthesis of ergosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genome-Wide Expression Profiling of the Response to Azole, Polyene, Echinocandin, and Pyrimidine Antifungal Agents in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A comparative study on the safety profile of ketoconazole and newer antifungal agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of antifungal therapy has evolved significantly since the introduction of ketoconazole (B1673606). While a potent and broad-spectrum antifungal, its use has been curtailed by a well-documented risk of significant adverse effects. This guide provides a comparative analysis of the safety profile of this compound against newer antifungal agents, including other azoles and the echinocandin class. The information presented is supported by experimental data and detailed methodologies to aid in research and drug development.
Executive Summary
This compound, the first oral azole antifungal, carries a notable risk of hepatotoxicity, endocrine disturbances, and numerous drug-drug interactions, primarily due to its potent and non-selective inhibition of cytochrome P450 (CYP) enzymes.[1][2][3] Newer azoles, such as fluconazole, itraconazole, voriconazole, and posaconazole, generally offer an improved safety profile with a lower incidence of severe liver injury and fewer endocrine side effects. The echinocandin class of antifungals (e.g., caspofungin, micafungin, anidulafungin) represents a significant advancement in safety, with a low potential for drug-drug interactions and a favorable tolerability profile.[4][5]
Data Presentation: Comparative Safety Profile
The following table summarizes the incidence of key adverse events associated with this compound and a selection of newer antifungal agents. Data is compiled from various clinical studies and post-marketing surveillance.
| Adverse Event | This compound | Fluconazole | Itraconazole | Voriconazole | Posaconazole | Echinocandins (Class) |
| Hepatotoxicity (Elevated Aminotransferases >200 U/L) | 19.3 events/1000 person-years[6][7] | 13.0 events/1000 person-years[6][7] | 24.5 events/1000 person-years[6][7] | 181.9 events/1000 person-years[6][7] | 191.1 events/1000 person-years[6][7] | Generally low, hepatotoxicity is a known but less frequent adverse event compared to azoles.[8][9] |
| Severe Acute Liver Injury | 2.9 events/1000 person-years[6][7] | 2.0 events/1000 person-years[6][7] | 0.0 events/1000 person-years[6][7] | 16.7 events/1000 person-years[6] | 93.4 events/1000 person-years[6] | Rare |
| Acute Liver Failure | One case reported in a large cohort study.[6] | Uncommon[10] | Uncommon[10] | More common than with older azoles.[1] | More common than with older azoles.[1] | Very rare |
| Endocrine Effects (e.g., gynecomastia, adrenal insufficiency) | Significant risk, especially at higher doses, due to inhibition of steroidogenesis.[2][11][12] | Minimal | Minimal | Associated with visual disturbances and skin phototoxicity.[13] | Minimal | Not a characteristic side effect. |
| CYP3A4 Inhibition (Potential for Drug-Drug Interactions) | Potent inhibitor (Ki = 3.6 nM).[14][15] | Moderate inhibitor (Ki = 18.3 μM).[14] | Potent inhibitor.[16] | Strong inhibitor.[17] | Moderate inhibitor. | Minimal; not metabolized by CYP450 enzymes.[5] |
| QT Prolongation | Risk of QT prolongation, contra-indicated with several drugs.[18][19] | Risk of QT prolongation. | Risk of QT prolongation. | Risk of QT prolongation. | Risk of QT prolongation. | Not a characteristic side effect. |
Experimental Protocols
Assessment of Drug-Induced Liver Injury (DILI) in a Clinical Trial
This protocol outlines a general framework for assessing the hepatotoxic potential of an antifungal agent during clinical development, based on FDA and EMA guidelines.[1][14][20]
1. Patient Selection and Baseline Assessment:
-
Inclusion/Exclusion Criteria: Clearly define criteria, considering patients with pre-existing liver disease who may be at higher risk.[20]
-
Baseline Liver Function Tests (LFTs): At screening and prior to the first dose, collect baseline values for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin (TBL). For patients with elevated baseline LFTs, establish a new baseline from an average of at least two pre-treatment measurements.[11][21]
2. Monitoring During the Trial:
-
Frequency: Monitor LFTs at regular intervals (e.g., weekly for the first month, then monthly) and as clinically indicated. More frequent monitoring is recommended for high-risk patients.[11]
-
Unscheduled Measurements: Perform unscheduled LFTs if a patient develops symptoms suggestive of liver injury (e.g., nausea, fatigue, jaundice, dark urine).[22]
3. Case Definition and Causality Assessment:
-
Defining a Potential DILI Case: Utilize predefined criteria for liver test abnormalities that trigger further evaluation. A common threshold is an elevation of ALT >3x the Upper Limit of Normal (ULN) and TBL >2x ULN.[1]
-
Causality Assessment: For suspected DILI cases, a thorough causality assessment should be conducted by a qualified physician, preferably a hepatologist. This includes:
-
A detailed medical history, including concomitant medications and alcohol use.
-
Serological testing to rule out acute viral hepatitis (Hepatitis A, B, C).
-
Imaging of the liver (e.g., ultrasound) to exclude biliary obstruction.
-
Consideration of other potential causes of liver injury.[23]
-
4. Dose Interruption and Rechallenge:
-
Stopping Rules: Establish clear criteria for discontinuing the investigational drug based on the severity of LFT abnormalities and the presence of clinical symptoms.[20]
-
Rechallenge: A deliberate rechallenge with the drug after normalization of LFTs is generally discouraged due to the risk of a more severe reaction, but may be considered in specific circumstances with extreme caution and close monitoring.[23]
In Vitro Cytochrome P450 Inhibition Assay
This protocol describes a common method to assess the potential of an antifungal agent to inhibit CYP450 enzymes, a primary cause of drug-drug interactions.[12][24]
1. Materials and Reagents:
-
Human liver microsomes (pooled from multiple donors).
-
Recombinant human CYP isozymes (e.g., CYP3A4, CYP2C9, CYP2C19, CYP2D6, CYP1A2).
-
CYP-specific probe substrates (e.g., testosterone (B1683101) for CYP3A4).
-
NADPH regenerating system.
-
Test antifungal compound and known inhibitor controls.
-
LC-MS/MS system for analysis.
2. Incubation Procedure:
-
Pre-incubate human liver microsomes or recombinant CYP enzymes with a range of concentrations of the test antifungal agent (and a vehicle control) in a temperature-controlled environment (typically 37°C).
-
Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.
-
Incubate for a specific period (e.g., 10-30 minutes).
-
Terminate the reaction by adding a stopping solution (e.g., acetonitrile).
3. Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
4. Data Interpretation:
-
Determine the rate of metabolite formation at each concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.
-
A lower IC50 value indicates a more potent inhibitor.[12]
Mandatory Visualization
Caption: A logical workflow for the comparative safety assessment of antifungal agents.
Caption: A simplified signaling pathway of this compound-induced hepatotoxicity.
Caption: A typical experimental workflow for a clinical trial comparing antifungal safety.
References
- 1. Drug-Induced Liver Injury: Premarketing Clinical Evaluation | FDA [fda.gov]
- 2. Updates on the role of adrenal steroidogenesis inhibitors in Cushing’s syndrome: a focus on novel therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Managing uncertainty in antifungal dosing: antibiograms, therapeutic drug monitoring and drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of inhibition of human adrenal steroidogenesis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Drug interactions of azole antifungals - Journal of Skin and Sexually Transmitted Diseases [jsstd.org]
- 10. Hepatotoxicity Induced by Azole Antifungal Agents: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Drug–drug interaction database for safe prescribing of systemic antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tga.gov.au [tga.gov.au]
- 15. journals.asm.org [journals.asm.org]
- 16. enamine.net [enamine.net]
- 17. fda.gov [fda.gov]
- 18. ema.europa.eu [ema.europa.eu]
- 19. fda.gov [fda.gov]
- 20. Concepts in design of comparative clinical trials of antifungal therapy in neutropenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Consensus: guidelines: best practices for detection, assessment and management of suspected acute drug‐induced liver injury during clinical trials in patients with nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. droracle.ai [droracle.ai]
- 23. Overview of Causality Assessment for Drug-Induced Liver Injury (DILI) in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
A Cross-Species Comparative Analysis of Ketoconazole: Metabolism and Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolism and toxicity of the antifungal agent ketoconazole (B1673606) across various species, including humans, rats, dogs, and non-human primates. The information is intended to support preclinical research and drug development by highlighting species-specific differences and similarities. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed.
Comparative Pharmacokinetics
This compound's pharmacokinetic profile exhibits variability across species, influencing its systemic exposure and potential for toxicity. While direct comparative studies are limited, this section synthesizes available data to provide a cross-species overview.
Table 1: Comparative Pharmacokinetic Parameters of this compound (Oral Administration)
| Parameter | Human | Rat | Dog | Monkey |
| Dose (mg/kg) | ~3-11 (200-800 mg total dose) | 5 | ~10 | 10 |
| Cmax (µg/mL) | 4.2 - 17.2 | ~0.45 | Data not consistently reported | Data not consistently reported |
| Tmax (h) | 1.0 - 6.0 | 0.5 - 1.0 | Data not consistently reported | Data not consistently reported |
| AUC (µg·h/mL) | 50.0 - 183.1 | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| Half-life (t½) (h) | 7.5 - 8.6 | ~0.6 | 2.7 | Pharmacokinetics consistent with other species |
| Oral Bioavailability (%) | Variable, dose-dependent | 35.8 | 50 - 56 | Data not consistently reported |
| Clearance (mL/min/kg) | 1.1 - 3.5 | 14.4 | 2.74 | Data not consistently reported |
Note: Pharmacokinetic parameters can be influenced by dose, formulation, and experimental conditions. The data presented here are compiled from various sources and should be interpreted with caution.
Metabolic Pathways and Enzyme Inhibition
The biotransformation of this compound is a critical determinant of its efficacy and toxicity. The major metabolic pathways and its potent inhibitory effects on cytochrome P450 enzymes show both similarities and differences across species.
Major Metabolic Pathways
This compound undergoes extensive metabolism in the liver. A key initial step is the hydrolysis of the N-acetyl group to form N-deacetyl this compound (DAK). Subsequent oxidation of DAK can lead to the formation of reactive metabolites.
The metabolic profile of this compound is largely comparable between humans and mice.[1][2][3][4] In both species, N-deacetylation is a significant pathway. In humans, the hydrolysis of this compound to DAK is primarily catalyzed by the enzyme arylacetamide deacetylase (AADAC).[4] The subsequent N-hydroxylation of DAK is mediated by flavin-containing monooxygenase 3 (FMO3).[4] In rats, FMO-related monooxygenases are also involved in the metabolism of DAK.[5]
Cytochrome P450 Inhibition
This compound is a potent inhibitor of cytochrome P450 3A4 (CYP3A4) in humans, a characteristic that leads to numerous drug-drug interactions.[6] This inhibitory effect is also observed in preclinical species, although with some differences in selectivity.
Table 2: Comparative in vitro Inhibition of CYP3A by this compound
| Species | Enzyme | Substrate | IC50 (µM) | Ki (nM) |
| Human | CYP3A4 | Testosterone | 0.90 - 1.69 | 170 - 920 |
| Midazolam | 1.04 - 1.46 | 1510 - 2520 | ||
| CYP3A5 | - | - | 109 | |
| Rat | CYP3A | Testosterone 6β-hydroxylation | <5 | Data not available |
In rats, this compound also inhibits other CYP isoforms at concentrations below 5 µM, indicating it is a less selective inhibitor in this species compared to humans.[7]
Comparative Toxicity
The primary dose-limiting toxicity of this compound is hepatotoxicity. However, other organ systems can also be affected, particularly at higher doses.
Hepatotoxicity
This compound-induced liver injury is a significant clinical concern in humans and has been observed in animal models. The mechanism is thought to be related to the formation of reactive metabolites.[8]
Table 3: Comparative Hepatotoxicity of this compound
| Species | Dose | Observations |
| Human | Therapeutic doses | Incidence of hepatotoxicity estimated at 3.6-4.2%.[8] |
| Rat | 40 mg/kg | Increased ALT levels at 0.5 hours.[8] |
| 90 mg/kg | Increased ALT levels at 0.5 hours and reduced hepatic glutathione (B108866) at 24 hours.[8] | |
| Dog | 10 mg/kg/day (3 weeks) | Effective for treating Malassezia infection with monitoring for liver effects. |
| 80 mg/kg/day (2-4 weeks) | Jaundice, gastritis, and lethal toxicosis. |
A study in rats comparing several antifungal agents found that after 14 days of treatment, only this compound significantly increased ALT and AST levels compared to the control group.[9]
Reproductive and Endocrine Toxicity
This compound has been shown to affect the reproductive system, primarily through its inhibition of steroidogenesis. These effects have been well-characterized in rats.
Table 4: Reproductive and Endocrine Toxicity of this compound in Rats
| Sex | Dose (mg/kg/day) | Duration | Effects |
| Male | 6.25, 25, 100 | 28 days | Decreased epididymis and accessory sex organ weights, spermatid retention, decreased testosterone, increased estradiol, LH, and FSH.[1] |
| 200 | 3 days | Reduced fertility.[10] | |
| 400 | 3 days | Complete loss of fertility.[10] | |
| Female | 6.25, 25, 100 | 28 days | Prolonged estrous cycle, increased estradiol, LH, and FSH.[1] |
| 80 | Gestation days 6-15 | Embryotoxicity and skeletal anomalies in fetuses.[3] |
Experimental Protocols
This section outlines the general methodologies employed in the studies cited in this guide.
In Vivo Pharmacokinetic Studies
Pharmacokinetic parameters are typically determined following oral or intravenous administration of this compound to fasted animals.[11][12] Blood samples are collected at various time points, and plasma concentrations of this compound are quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[11] Pharmacokinetic parameters are then calculated from the plasma concentration-time data.
In Vitro Metabolism Studies Using Liver Microsomes
To investigate the in vitro metabolism, this compound is incubated with liver microsomes from the species of interest in the presence of an NADPH-generating system.[4][13] The reaction is typically stopped by the addition of a quenching solvent. After centrifugation to remove precipitated proteins, the supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.
In Vivo Hepatotoxicity Assessment
Hepatotoxicity is evaluated in animal models by administering this compound, typically orally, for a specified duration.[8][9] Throughout the study, animals are monitored for clinical signs of toxicity. At the end of the treatment period, blood samples are collected to measure serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). A comprehensive necropsy is performed, and the liver is collected for histopathological examination to assess for cellular damage.[9]
References
- 1. Repeated 28-day oral toxicity study of this compound in rats based on the draft protocol for the "Enhanced OECD Test Guideline No. 407" to detect endocrine effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Mechanism of cytochrome P450-3A inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential selectivity of cytochrome P450 inhibitors against probe substrates in human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatotoxicity of this compound in Sprague-Dawley rats: glutathione depletion, flavin-containing monooxygenases-mediated bioactivation and hepatic covalent binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The effect of this compound on fertility of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The disposition and pharmacokinetics of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of this compound administered intravenously to dogs and orally as tablet and solution to humans and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Independent validation of published research on ketoconazole's novel therapeutic targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketoconazole (B1673606), a broad-spectrum imidazole (B134444) antifungal agent, is well-established as an inhibitor of ergosterol (B1671047) biosynthesis in fungi through the targeting of cytochrome P450 14α-demethylase (CYP51A1).[1][2][3][4][5][6] At higher concentrations in humans, it is known to inhibit steroidogenesis by targeting cytochrome P450 enzymes such as 17α-hydroxylase and 17,20-lyase, a mechanism leveraged in the treatment of prostate cancer and Cushing's syndrome.[7][8][9][10] Recent research has begun to uncover novel therapeutic targets of this compound, suggesting its potential for drug repurposing in various cancers. This guide provides a comparative analysis of the published research on these emerging targets, with a focus on the available experimental data for independent validation.
Comparative Analysis of Novel Therapeutic Targets
The following sections summarize the key findings for four novel therapeutic targets of this compound. Quantitative data from the primary research articles are presented for comparison. It is important to note that for many of these novel targets, the research is still in its early stages, and independent validation by multiple research groups is limited.
Truncated Glioma-Associated Oncogene Homolog 1 (tGLI1) Inhibition
Recent studies have identified this compound as a selective inhibitor of truncated glioma-associated oncogene homolog 1 (tGLI1), a transcription factor implicated in promoting breast cancer brain metastasis.[3][11][12]
| Cell Line | Assay | This compound Concentration | Observed Effect | Alternative Inhibitor | Alternative Inhibitor Effect | Reference |
| SKBRM-tGLI1 | Luciferase Reporter Assay | 1 µM | Significant reduction in tGLI1-mediated transactivation | Itraconazole | No significant inhibition | [11] |
| MDA-MB-231-tGLI1 | Cell Viability Assay | 5 µM | ~40% reduction in cell viability | Itraconazole | No significant reduction | [11] |
| G48-tGLI1 (Glioblastoma) | Neurosphere Formation Assay | 5 µM | ~75% inhibition of neurosphere formation | Palbociclib (CDK4/6i) | ~50% inhibition | [12] |
| GSC-28-tGLI1 (Glioblastoma) | Neurosphere Formation Assay | 5 µM | ~80% inhibition of neurosphere formation | Palbociclib (CDK4/6i) | ~40% inhibition | [12] |
A dual-luciferase reporter assay is a standard method to quantify the transcriptional activity of tGLI1.
-
Cell Culture and Transfection: Co-transfect target cells (e.g., NIH/3T3) with a firefly luciferase reporter plasmid containing multiple GLI-binding sites upstream of the luciferase gene and a Renilla luciferase plasmid (for normalization).
-
Pathway Activation: Activate the Hedgehog pathway using a Smoothened (SMO) agonist like SAG (Smoothened agonist).
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound or a vehicle control.
-
Lysis and Luminescence Measurement: After incubation, lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number. Calculate the percentage of inhibition relative to the vehicle-treated control.
This compound inhibits tGLI1 DNA binding.
Hedgehog (Hh) Signaling Pathway Inhibition
The Hedgehog signaling pathway is crucial in embryonic development and its aberrant activation is implicated in various cancers. Some studies suggest that this compound, similar to other azole antifungals like itraconazole, can inhibit this pathway, likely by targeting the Smoothened (SMO) receptor.[4][13]
| Cell Line | Assay | This compound IC50 | Alternative Inhibitor | Alternative Inhibitor IC50 | Reference |
| Shh-Light2 | Luciferase Reporter Assay | ~9 µM | Itraconazole | ~800 nM | [13] |
| NIH/3T3-EGFP-Smo | Ciliary-based Assay | Not specified | Itraconazole | Not specified | [4] |
This assay quantifies the activity of the Hedgehog pathway by measuring the transcriptional activity of the Gli transcription factors.
-
Cell Culture: Use a cell line stably expressing a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization (e.g., Shh-Light2 cells).
-
Pathway Stimulation: Stimulate the cells with a Hedgehog pathway agonist, such as Sonic Hedgehog (ShhN) conditioned medium or a small molecule agonist like SAG.
-
Inhibitor Treatment: Add various concentrations of this compound or other inhibitors.
-
Luminescence Measurement: After an appropriate incubation period (e.g., 24-48 hours), lyse the cells and measure firefly and Renilla luciferase activities.
-
Data Analysis: Normalize firefly to Renilla luciferase activity and calculate the IC50 value, which is the concentration of the inhibitor that reduces the luciferase activity by 50%.
This compound inhibits the Hedgehog pathway at SMO.
Hexokinase II (HK2) Targeting in Glioblastoma
A study has identified this compound as an inhibitor of Hexokinase II (HK2), an enzyme upregulated in glioblastoma (GBM) that plays a key role in the Warburg effect.[7][10] Inhibition of HK2 is being explored as a therapeutic strategy for GBM.[14][15][16]
| Cell Line | Assay | This compound Concentration | Observed Effect | Alternative Inhibitor | Alternative Inhibitor Effect | Reference |
| GSC 8-18 | Hexokinase Activity Assay | 10 µM | ~40% reduction in HK activity | Posaconazole (10 µM) | ~50% reduction in HK activity | [7] |
| GSC 8-18 | Cell Viability Assay | 10 µM | ~50% reduction in cell viability | Posaconazole (10 µM) | ~60% reduction in cell viability | [7] |
| U87 (Glioblastoma) | Lactate (B86563) Production Assay | 10 µM | Significant decrease in lactate production | Posaconazole (10 µM) | Significant decrease in lactate production | [7] |
A colorimetric assay is a common method for measuring hexokinase activity.
-
Cell Lysate Preparation: Culture and lyse glioblastoma cells treated with this compound or a vehicle control.
-
Reaction Mixture: Prepare a reaction mixture containing triethanolamine (B1662121) buffer, D-glucose, ATP, MgCl₂, and β-nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (β-NADP⁺).
-
Enzymatic Reaction: Add the cell lysate to the reaction mixture along with glucose-6-phosphate dehydrogenase (G-6-PDH). Hexokinase in the lysate will phosphorylate glucose to glucose-6-phosphate (G6P). G-6-PDH then oxidizes G6P, reducing β-NADP⁺ to β-NADPH.
-
Spectrophotometric Measurement: Measure the increase in absorbance at 340 nm, which is proportional to the amount of β-NADPH produced and thus to the hexokinase activity.
-
Data Analysis: Calculate the rate of change in absorbance to determine the enzyme activity and compare the activity in this compound-treated samples to controls.
Workflow for Hexokinase II activity assay.
Exosome Biogenesis and Secretion Suppression
This compound has been shown to inhibit the biogenesis and secretion of exosomes in cancer cells, which are small extracellular vesicles involved in intercellular communication and promoting tumor progression and drug resistance.[1][3][8][9][17]
| Cell Line | Assay | This compound Concentration | Observed Effect | Alternative Inhibitor | Alternative Inhibitor Effect | Reference |
| C4-2B (Prostate Cancer) | qNano Particle Analysis | 5 µM | Significant decrease in exosome concentration | Tipifarnib (0.25 µM) | Significant decrease in exosome concentration | [18] |
| PC-3 (Prostate Cancer) | qNano Particle Analysis | 5 µM | Significant decrease in exosome concentration | Tipifarnib (0.25 µM) | Significant decrease in exosome concentration | [18] |
| 786-O-SR (Renal Cell Carcinoma) | qNano Particle Analysis | 1 µM | ~60% suppression of exosome secretion | Sunitinib (B231) (co-treatment) | Enhanced anti-proliferative effect with this compound | [6] |
| C4-2B (Prostate Cancer) | Western Blot (Alix, nSMase2, Rab27a) | 0-5 µM | Dose-dependent decrease in protein levels | Tipifarnib (1 µM) | Significant decrease in protein levels | [18] |
Tunable Resistive Pulse Sensing (TRPS) with a qNano instrument is a method for high-resolution sizing and concentration measurement of individual nanoparticles.
-
Exosome Isolation: Isolate exosomes from the conditioned media of cancer cells treated with this compound or vehicle control, typically by differential ultracentrifugation or commercially available precipitation kits.
-
Instrument Calibration: Calibrate the qNano instrument with calibration particles of a known size and concentration.
-
Sample Analysis: Pass the isolated exosome suspension through a size-tunable nanopore. As each exosome passes through the pore, it causes a transient change in the ionic current, creating a "resistive pulse".
-
Data Acquisition: The magnitude of the pulse is proportional to the particle's volume, and the frequency of pulses indicates the particle concentration.
-
Data Analysis: Analyze the data to determine the size distribution and concentration of exosomes in the samples and compare the results from this compound-treated and control groups.
This compound inhibits exosome biogenesis and secretion.
Conclusion
The repurposing of this compound for cancer therapy is a promising area of research, with emerging evidence suggesting its activity against several novel targets beyond its established antifungal and anti-steroidogenic effects. The data presented in this guide summarize the initial findings on the inhibition of tGLI1, the Hedgehog pathway, Hexokinase II, and exosome biogenesis. However, for these findings to be translated into clinical applications, rigorous and independent validation is paramount. Researchers are encouraged to utilize the provided experimental frameworks to replicate and expand upon these initial studies. Further investigation is needed to confirm the therapeutic potential of this compound for these novel indications and to fully elucidate the underlying molecular mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 3. Repurposing this compound as an exosome directed adjunct to sunitinib in treating renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Measurement of Extracellular Vesicles with Tunable Resistive Pulse Sensing [protocols.io]
- 11. This compound and Posaconazole Selectively Target HK2-expressing Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. web.stanford.edu [web.stanford.edu]
- 14. High-throughput screening identified selective inhibitors of exosome biogenesis and secretion: A drug repurposing strategy for advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The quantification and size distribution analysis [bio-protocol.org]
- 16. scispace.com [scispace.com]
- 17. Exosome size analysis. [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
Unraveling Fungal Responses: A Comparative Proteomic Guide to Ketoconazole and Posaconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fungal cellular responses to two key azole antifungal agents, ketoconazole (B1673606) and posaconazole (B62084). By delving into the proteomic shifts induced by these drugs, we aim to furnish researchers with critical data to understand their mechanisms of action, potential resistance pathways, and to inform the development of novel antifungal strategies. This comparison is supported by experimental data from proteomic studies on pathogenic fungi.
Quantitative Proteomic Analysis: this compound vs. Posaconazole
The following tables summarize the quantitative data on protein abundance changes in fungi upon exposure to this compound. While a direct comparative proteomic study detailing global protein changes in response to posaconazole is not extensively available in the public domain, this section contrasts the well-documented effects of this compound with the known molecular targets and resistance-associated protein expression changes linked to posaconazole.
Table 1: Differentially Abundant Proteins in Candida albicans in Response to this compound [1]
This table is synthesized from a study that utilized two-dimensional polyacrylamide gel electrophoresis (2-D PAGE) and matrix-assisted laser desorption ionization-time of flight mass spectroscopy (MALDI-TOF MS) to identify changes in protein abundance in C. albicans after exposure to this compound. A total of 39 proteins were identified with altered abundance.
| Protein Name | Gene Name | Biological Process | Fold Change (this compound vs. Control) |
| Upregulated Proteins | |||
| Erg10p | ERG10 | Ergosterol (B1671047) biosynthesis | Increased |
| Erg13p | ERG13 | Ergosterol biosynthesis | Increased |
| Erg6p | ERG6 | Ergosterol biosynthesis | Increased |
| Csh1p | CSH1 | Azole resistance, Aldo-keto reductase activity | Increased |
| Orf19.251 | ORF19.251 | Associated with azole resistance | Increased |
| Hsp70 | SSA1/2 | Protein folding, Stress response | Increased |
| Hsp90 | HSP90 | Protein folding, Stress response | Increased |
| Gpd2p | GPD2 | Glycerol synthesis, Osmotic stress response | Increased |
| Tsa1p | TSA1 | Oxidative stress response | Increased |
| Cat1p | CAT1 | Oxidative stress response | Increased |
| Trx1p | TRX1 | Oxidative stress response | Increased |
| Ahp1p | AHP1 | Oxidative stress response | Increased |
| Rhr2p | RHR2 | Osmotic stress response | Increased |
| Eft2p | EFT2 | Translation | Increased |
| Ssb1p | SSB1 | Protein folding | Increased |
| Pdi1p | PDI1 | Protein folding in ER | Increased |
| Hsp60 | HSP60 | Protein folding in mitochondria | Increased |
| Ald6p | ALD6 | Aldehyde metabolism | Increased |
| Ilv5p | ILV5 | Amino acid biosynthesis | Increased |
| Tdh3p | TDH3 | Glycolysis | Increased |
| Eno1p | ENO1 | Glycolysis | Increased |
| Fba1p | FBA1 | Glycolysis | Increased |
| Pgk1p | PGK1 | Glycolysis | Increased |
| Tpi1p | TPI1 | Glycolysis | Increased |
| Adh1p | ADH1 | Fermentation | Increased |
| Downregulated Proteins | |||
| Aat1p | AAT1 | Amino acid metabolism | Decreased |
| Bat2p | BAT2 | Amino acid metabolism | Decreased |
| Gdh2p | GDH2 | Amino acid metabolism | Decreased |
| Lpd1p | LPD1 | Citric acid cycle | Decreased |
| Aco1p | ACO1 | Citric acid cycle | Decreased |
| Idp2p | IDP2 | Citric acid cycle | Decreased |
| Sdh1p | SDH1 | Citric acid cycle | Decreased |
| Fum1p | FUM1 | Citric acid cycle | Decreased |
| Mdh1p | MDH1 | Citric acid cycle | Decreased |
| Cyb2p | CYB2 | Electron transport chain | Decreased |
| Atp2p | ATP2 | ATP synthesis | Decreased |
| Atp3p | ATP3 | ATP synthesis | Decreased |
| Hxk1p | HXK1 | Carbohydrate metabolism | Decreased |
Table 2: Comparative Molecular Effects of this compound and Posaconazole
This table provides a comparative overview of the known molecular and cellular effects of both drugs. The information for posaconazole is drawn from studies on its mechanism of action and resistance, rather than a single comprehensive proteomic analysis.
| Cellular Process/Target | This compound Response | Posaconazole Response | Supporting Evidence |
| Primary Target | Inhibition of lanosterol (B1674476) 14α-demethylase (Erg11p/Cyp51A) | Potent inhibition of lanosterol 14α-demethylase (Erg11p/Cyp51A) | [1][2][3] |
| Ergosterol Biosynthesis Pathway | Upregulation of several Erg proteins (Erg10p, Erg13p, Erg6p) as a compensatory response. | Leads to ergosterol depletion and accumulation of toxic methylated sterols. | [1][3][4] |
| Stress Response | Upregulation of heat shock proteins (Hsp70, Hsp90) and oxidative stress response proteins. | Triggers fungal stress response pathways, including the Hsp90-calcineurin pathway. | [1] |
| Drug Efflux Pumps | Not explicitly detailed in the provided proteomic study. | Overexpression of efflux pumps (ABC and MFS transporters) is a known resistance mechanism. Posaconazole is noted to be a poor substrate for some efflux pumps. | [2] |
| Cell Wall Integrity | No direct major changes reported in the proteomic study. | May indirectly affect cell wall integrity due to membrane stress. | |
| Metabolism | Upregulation of glycolysis and fermentation; downregulation of the citric acid cycle and electron transport chain. | Likely disrupts cellular metabolism due to membrane stress and ergosterol depletion. | [1] |
| Resistance Mechanisms | Upregulation of proteins associated with azole resistance (Csh1p, Orf19.251). | Primarily associated with point mutations in the cyp51A gene. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the proteomic analysis of fungal response to azoles are provided below.
Fungal Culture and Drug Exposure
-
Candida albicans or Aspergillus fumigatus strains are cultured in a suitable liquid medium (e.g., Sabouraud Dextrose Broth or RPMI 1640) at 37°C with shaking.
-
Fungal cultures are grown to the mid-logarithmic phase.
-
This compound or Posaconazole , dissolved in a suitable solvent (e.g., DMSO), is added to the cultures at a pre-determined sub-inhibitory concentration. An equivalent volume of the solvent is added to control cultures.
-
Cultures are incubated for a specified period (e.g., 4-24 hours) to allow for proteomic changes to occur.
-
Fungal cells are harvested by centrifugation, washed with sterile phosphate-buffered saline (PBS), and stored at -80°C until protein extraction.
Protein Extraction from Fungal Cells
Due to the robust fungal cell wall, efficient protein extraction is critical.
-
Frozen fungal pellets are resuspended in a lysis buffer (e.g., 0.1 M Tris-HCl pH 8.0, 10 mM EDTA, 1.5% w/v SDS, supplemented with a protease inhibitor cocktail).
-
Cell disruption is achieved by mechanical means, such as bead beating with glass or zirconia beads, or by cryogenic grinding in liquid nitrogen.
-
The cell lysate is centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
The supernatant containing the total protein extract is collected.
-
Protein concentration is determined using a standard protein assay, such as the Bradford or BCA assay.
Two-Dimensional Polyacrylamide Gel Electrophoresis (2-D PAGE)
-
First Dimension (Isoelectric Focusing - IEF):
-
An equal amount of protein from control and drug-treated samples is solubilized in a rehydration buffer containing urea, thiourea, CHAPS, DTT, and IPG buffer.
-
The protein sample is loaded onto an immobilized pH gradient (IPG) strip.
-
IEF is performed according to the manufacturer's instructions, separating proteins based on their isoelectric point (pI).
-
-
Second Dimension (SDS-PAGE):
-
The focused IPG strip is equilibrated in a buffer containing SDS and DTT, followed by a second equilibration step with iodoacetamide.
-
The equilibrated strip is placed on top of a polyacrylamide gel.
-
SDS-PAGE is performed to separate proteins based on their molecular weight.
-
-
Visualization and Analysis:
-
The gel is stained with a protein stain (e.g., Coomassie Brilliant Blue or silver stain).
-
The stained gel is scanned, and the protein spots are analyzed using specialized 2D gel analysis software to identify differentially expressed spots.
-
Protein Identification by MALDI-TOF Mass Spectrometry
-
Differentially expressed protein spots are excised from the 2-D gel.
-
The protein in the gel piece is subjected to in-gel digestion with trypsin.
-
The resulting peptides are extracted from the gel.
-
The peptide mixture is co-crystallized with a matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.
-
The plate is analyzed in a MALDI-TOF mass spectrometer to obtain a peptide mass fingerprint (PMF).
-
The PMF data is used to search a protein database (e.g., Swiss-Prot, NCBInr) using a search engine (e.g., Mascot, SEQUEST) to identify the protein.
iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) Labeling and LC-MS/MS Analysis
-
Protein Digestion and Labeling:
-
Protein extracts from control and drug-treated samples are reduced, alkylated, and digested with trypsin.
-
The resulting peptide mixtures are labeled with different iTRAQ reagents.
-
-
LC-MS/MS Analysis:
-
The labeled peptide samples are combined and subjected to liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
In the first MS scan, peptides of the same sequence from different samples appear as a single peak.
-
In the second MS (MS/MS) scan, the iTRAQ tags are fragmented, releasing reporter ions of different masses, which are used for quantification. The peptide itself is also fragmented to determine its sequence.
-
-
Data Analysis:
-
The MS/MS data is used to identify the peptides and quantify the relative abundance of each peptide (and thus protein) in the different samples.
-
Visualizing Fungal Response Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the fungal response to azole antifungals.
Caption: Inhibition of the Ergosterol Biosynthesis Pathway by Azoles.
Caption: Fungal Stress Response Pathways Activated by Azole Antifungals.
Caption: General Experimental Workflow for Fungal Proteomics.
References
- 1. Changes in the Proteome of Candida albicans in Response to Azole, Polyene, and Echinocandin Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new, broad-spectrum azole antifungal: posaconazole--mechanisms of action and resistance, spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ketoconazole: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of ketoconazole (B1673606) in a laboratory or research setting. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is classified as a toxic solid and is very toxic to aquatic life with long-lasting effects, necessitating careful waste management.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, consult the product's Safety Data Sheet (SDS). Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. For handling bulk powder or in situations where dust may be generated, a dust respirator is required.[1] Spills should be cleaned up immediately using dry methods to avoid generating dust, and the collected material must be placed in a suitable container for disposal.[1]
**Step-by-Step Disposal Protocol
-
Identify Waste Type: Determine the nature of the this compound waste. It can be categorized as unused or expired bulk chemical, contaminated materials (e.g., PPE, labware), or empty containers.
-
Segregate Waste Streams: Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's waste management plan. Pharmaceutical waste is subject to specific regulations from bodies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3]
-
Containerize and Label:
-
Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container. In many facilities, this will be a black container designated for RCRA hazardous pharmaceutical waste.
-
The label should clearly read "Hazardous Waste," identify the contents (this compound), and include the accumulation start date.
-
-
Manage Empty Containers: Even empty containers may retain hazardous residues.[1] They should be handled as hazardous waste. To prevent reuse, it is best practice to puncture or triple-rinse the container (if appropriate and the rinsate is collected as hazardous waste) before placing it in the designated hazardous waste bin.[1]
-
Arrange for Licensed Disposal: All waste must be disposed of through a licensed hazardous waste contractor.[4] Do not discharge this compound or its waste into the sewer or waterways.[1][2] Federal regulations now explicitly ban the flushing ("sewering") of hazardous pharmaceutical waste.[5]
Disposal Stream Summary
The following table summarizes the appropriate disposal streams for different types of this compound waste in a laboratory setting.
| Waste Category | Description | Recommended Disposal Container | Disposal Method |
| Unused/Expired Bulk this compound | Pure this compound powder, out-of-spec lots, or expired product. | Black RCRA Hazardous Waste Container | Incineration via a licensed hazardous waste facility.[4] |
| Contaminated Labware & Debris | Items grossly contaminated with this compound, such as weigh boats, gloves, wipes, and spill cleanup materials. | Black RCRA Hazardous Waste Container | Incineration via a licensed hazardous waste facility.[4] |
| Empty Stock Containers | Original packaging and bottles that held bulk this compound. These are considered hazardous as they may retain residue.[1] | Black RCRA Hazardous Waste Container | Puncture to prevent reuse and dispose of via a licensed hazardous waste facility.[1] |
| Aqueous Solutions (Rinsate) | Water or other solvents used to rinse contaminated glassware. | Hazardous Waste Container for Aqueous Waste (properly labeled). | Collection and disposal via a licensed hazardous waste facility. DO NOT pour down the drain.[1][2] |
This compound Waste Disposal Workflow
The following diagram illustrates the decision-making process for segregating this compound waste in a laboratory environment.
Caption: Decision workflow for proper segregation of this compound laboratory waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Ketoconazole
For laboratory professionals engaged in research and development, ensuring personal safety during the handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Ketoconazole, a broad-spectrum synthetic antifungal agent. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.
Key Safety and Handling Summary
When working with this compound, a series of protective measures must be employed to prevent exposure. The recommended personal protective equipment (PPE) includes safety glasses, a lab coat, and gloves.[1] To prevent inhalation of the powdered substance, a certified dust respirator is essential.[1] In the event of a large spill, more extensive PPE is required, including splash goggles, a full protective suit, boots, and a self-contained breathing apparatus.[1] Engineering controls, such as process enclosures and local exhaust ventilation, should be utilized to minimize airborne exposure.[1] It is crucial to avoid dust generation and to wash hands thoroughly after handling.[2][3] Work areas should be designated for handling such compounds, and eating, drinking, or smoking in these areas is strictly prohibited.[2][3]
Occupational Exposure Limits
It is important to note that specific occupational exposure limits for this compound have not been established.[1][4][5] The absence of this data underscores the need for stringent adherence to the handling and personal protective equipment guidelines outlined in this document.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the required personal protective equipment for routine handling and in the case of a large spill.
| Situation | Required PPE | Additional Recommendations |
| Routine Laboratory Handling | Safety glasses, Lab coat, Certified dust respirator, Gloves[1][3] | Work in a well-ventilated area or under a chemical fume hood.[4][6][7] |
| Large Spill | Splash goggles, Full protective suit, Boots, Gloves, Self-contained breathing apparatus (SCBA)[1] | Evacuate personnel from the immediate area.[4] |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is critical for safety and regulatory compliance.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][6]
-
The storage area should be a separate, locked safety storage cabinet or room.[1]
2. Preparation and Use:
-
All handling of this compound powder should be conducted within a chemical fume hood or other ventilated enclosure to minimize dust generation.[7]
-
Wear all required PPE as outlined in the table above.
-
Ground all equipment containing the material to prevent static discharge.[1]
3. Spill Management:
-
Small Spills: Use appropriate tools to carefully scoop the spilled solid into a designated waste disposal container.[1]
-
Large Spills: Evacuate the area. Wearing the appropriate PPE for a large spill, use a shovel to place the material into a convenient waste disposal container.[1]
4. Disposal:
-
Dispose of waste this compound and any contaminated materials in accordance with all local, state, and federal regulations.[6][8]
-
Contaminated disposable materials, such as gloves and gowns, should be disposed of as hazardous waste, with incineration being a recommended method.[9]
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe this compound Handling.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. chemos.de [chemos.de]
- 3. pccarx.com [pccarx.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. northamerica.covetrus.com [northamerica.covetrus.com]
- 8. vionausa.com [vionausa.com]
- 9. medline.com [medline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
